FTY720-Mitoxy
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C40H51BrNO3P |
|---|---|
分子量 |
704.7 g/mol |
IUPAC 名称 |
[3-[[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]amino]-3-oxopropyl]-triphenylphosphanium bromide |
InChI |
InChI=1S/C40H50NO3P.BrH/c1-2-3-4-5-6-10-17-34-24-26-35(27-25-34)28-30-40(32-42,33-43)41-39(44)29-31-45(36-18-11-7-12-19-36,37-20-13-8-14-21-37)38-22-15-9-16-23-38;/h7-9,11-16,18-27,42-43H,2-6,10,17,28-33H2,1H3;1H |
InChI 键 |
QKRJUTPJMQBOLJ-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
FTY720-Mitoxy: A Targeted Approach to Combatting Neurodegeneration
An In-Depth Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
FTY720-Mitoxy, a novel derivative of the FDA-approved multiple sclerosis drug FTY720 (fingolimod), is emerging as a promising therapeutic candidate for a range of neurodegenerative disorders. By incorporating a triphenylphosphonium (TPP) cation, this compound is specifically targeted to mitochondria, the cellular powerhouses critically implicated in the pathogenesis of neurodegeneration. This strategic modification not only enhances its neuroprotective efficacy but also circumvents the immunosuppressive effects associated with its parent compound. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its impact on mitochondrial function, neuroinflammation, and crucial neurotrophic factor signaling. The information presented herein is intended to support researchers, scientists, and drug development professionals in the exploration and advancement of this innovative therapeutic strategy.
Introduction: The Rationale for this compound
Neurodegenerative diseases such as Multiple System Atrophy (MSA) and Parkinson's Disease (PD) are characterized by the progressive loss of neuronal structure and function. A key pathological feature in these conditions is the accumulation of misfolded α-synuclein (aSyn) in glial and neuronal cells, leading to cellular dysfunction and death.[1][2] The parent compound, FTY720, has demonstrated neuroprotective effects, largely attributed to its ability to increase the expression of Brain-Derived Neurotrophic Factor (BDNF).[3] However, FTY720's primary mechanism of action involves its phosphorylation and subsequent modulation of sphingosine-1-phosphate receptors (S1PRs), leading to immunosuppression by sequestering lymphocytes in the lymph nodes.[1][4]
This compound was engineered to retain the neuroprotective properties of FTY720 while eliminating its immunosuppressive activity. This was achieved by adding a TPP moiety, which directs the molecule to the mitochondria.[1] Crucially, this compound is not phosphorylated in vivo and therefore does not interact with S1PRs, making it a non-immunosuppressive agent.[3][5] Its ability to readily cross the blood-brain barrier further enhances its potential as a CNS therapeutic.
Core Mechanisms of Action
The neuroprotective effects of this compound are multi-faceted, primarily revolving around its ability to enhance mitochondrial function, reduce neuroinflammation, and promote the expression of vital neurotrophic factors.
Mitochondrial Protection and Enhanced Function
Mitochondrial dysfunction is a central hallmark of neurodegenerative diseases. This compound's targeted delivery to mitochondria allows it to directly counteract pathological processes within these organelles. In a toxin model of MSA using 3-nitropropionic acid (3NP), this compound was shown to protect mitochondrial function by preserving succinate (B1194679) dehydrogenase (SDH) activity.[5]
Attenuation of Neuroinflammation
Neuroinflammation, characterized by the activation of microglia, is a significant contributor to neuronal damage in synucleinopathies. This compound has been shown to block microglial activation, as assessed by the reduced expression of the microglial marker Iba1.[5] This anti-inflammatory effect is crucial for creating a more favorable environment for neuronal survival and function.
Upregulation of Neurotrophic Factors
A key mechanism underlying the neuroprotective effects of this compound is its ability to stimulate the expression of several critical neurotrophic factors in oligodendrocytes, including:
-
Brain-Derived Neurotrophic Factor (BDNF): Essential for neuronal survival, differentiation, and synaptic plasticity.
-
Glial Cell Line-Derived Neurotrophic Factor (GDNF): A potent survival factor for dopaminergic neurons, which are severely affected in Parkinson's disease.
-
Nerve Growth Factor (NGF): Important for the survival and maintenance of specific neuronal populations.[3][5]
In mouse models of MSA, this compound treatment led to increased brain levels of GDNF.[5] This was associated with a reduction in brain miR-96-5p, a microRNA that negatively regulates GDNF expression.[5]
Key Signaling Pathways
This compound exerts its effects through the modulation of specific intracellular signaling pathways, independent of S1P receptor activation.
ERK1/2 Phosphorylation and Histone Acetylation
In OLN-93 oligodendroglia cells, this compound treatment leads to increased phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and enhanced acetylation of histone H3.[4] These events are associated with the increased expression of BDNF and GDNF.[4] The parent compound, FTY720, is known to inhibit histone deacetylases (HDACs), and it is plausible that this compound shares this activity, leading to a more open chromatin state that facilitates the transcription of neurotrophic factor genes.[6][7]
STAT3 Signaling in Microglia
While not directly demonstrated for this compound, the parent compound FTY720 has been shown to modulate microglial polarization towards an anti-inflammatory M2 phenotype via the STAT3 signaling pathway.[8] Given this compound's observed anti-inflammatory effects, it is plausible that it also engages this pathway to suppress neuroinflammation.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vivo Efficacy of this compound in a Mouse Model of MSA
| Parameter | Treatment Group | Outcome | Reference |
| Dosage | This compound (1.1 mg/kg/day) | - | [5] |
| Motor Function | This compound | Normalized movement (Rotarod test) | [5] |
| Autonomic Function | This compound | Normalized sweat function | [5] |
| Muscle Mass | This compound | Normalized soleus muscle mass | [5] |
| Neurotrophic Factors | This compound | Increased brain GDNF levels | [5] |
| miRNA Expression | This compound | Reduced brain miR-96-5p | [5] |
| α-Synuclein Pathology | This compound | Blocked aSyn pathology | [5] |
| Neuroinflammation | This compound | Reduced microglial activation | [5] |
| Mitochondrial Function | This compound | Protected mitochondrial function in a toxin model | [5] |
Table 2: In Vitro Effects of this compound in OLN-93 Oligodendroglia Cells
| Parameter | Treatment | Concentration | Time Point | Outcome | Reference |
| Cell Viability | This compound | 160 nM | 48 hr | Sustained normal viability | [4] |
| Neurotrophic Factor mRNA | This compound | 160 nM | 24 hr | Increased BDNF, GDNF, and NGF | [4] |
| Signaling Pathways | This compound | 160 nM | 24 hr | Increased pERK1/2 and AcH3 | [4] |
| Myelination Marker | This compound | 160 nM | 48 hr | Increased Myelin Associated Glycoprotein (MAG) | [4] |
| Oxidative Stress Protection | This compound | 160 nM | - | Protected aSyn-expressing cells from oxidative cell death | [4] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.
Animal Models and Drug Administration
-
Animal Model: CNP-aSyn transgenic mice, which express human α-synuclein in oligodendrocytes, are used as a model for MSA.[5]
-
Drug Administration: this compound (1.1 mg/kg/day) or vehicle is delivered via osmotic pump for a specified duration (e.g., from 8.5 to 11.5 months of age).[5]
Behavioral Assessments
-
Motor Coordination (Rotarod Test):
-
Acclimate mice to the testing room for at least one hour.
-
Place mice on the rotating rod of the rotarod apparatus.
-
The rod accelerates from a starting speed (e.g., 4 rpm) to a final speed (e.g., 40 rpm) over a set time (e.g., 300 seconds).
-
Record the latency to fall for each mouse.
-
Perform multiple trials with inter-trial intervals (e.g., 15 minutes).[3][5]
-
-
Sweat Function (Starch-Iodine Test):
-
Apply an iodine solution (e.g., 10% povidone-iodine) to the plantar surface of the mouse hind paws and allow it to dry.[9][10]
-
Coat the iodine-painted area with a starch powder suspension (e.g., in castor oil).[9][10]
-
Induce sweating (e.g., via restraint stress or pilocarpine (B147212) injection).
-
Sweat droplets will appear as dark blue/purple spots.
-
Quantify the number of spots to assess sweat production.[9][10]
-
Biochemical and Histological Analyses
-
Sequential Protein Extraction for α-Synuclein:
-
Homogenize brain tissue in a series of buffers with increasing detergent strength (e.g., TBS, TBS with Triton X-100, TBS with SDS, and finally urea (B33335) buffer).[1][2][11]
-
After each homogenization step, centrifuge at high speed (e.g., 100,000 x g) and collect the supernatant.
-
The resulting fractions represent proteins of increasing insolubility.
-
Analyze the fractions by immunoblotting to determine the levels of soluble and aggregated α-synuclein.[1][2][11]
-
-
Immunoblotting:
-
Separate protein lysates by SDS-PAGE and transfer to a membrane (e.g., PVDF).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies against target proteins (e.g., α-synuclein, Iba1, BDNF, GDNF, pERK1/2, AcH3).
-
Wash and incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
-
Immunohistochemistry for Microglial Activation:
-
Perfuse and fix brain tissue in paraformaldehyde.
-
Prepare brain sections (e.g., frozen or paraffin-embedded).
-
Perform antigen retrieval if necessary.
-
Incubate sections with a primary antibody against a microglial marker (e.g., Iba1).[12]
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the sections and visualize under a microscope to assess microglial morphology and density.[12]
-
-
Quantitative Real-Time PCR (qPCR) for Neurotrophic Factors:
-
Extract total RNA from brain tissue or cells.
-
Reverse transcribe the RNA to cDNA.
-
Perform qPCR using specific primers and probes for BDNF, GDNF, and NGF.
-
Normalize the expression levels to a housekeeping gene (e.g., GAPDH).
-
Calculate the relative mRNA expression using the comparative Ct method (2-ΔΔCt).
-
-
Mitochondrial Succinate Dehydrogenase (SDH) Activity Assay:
-
In a 96-well plate, add the mitochondrial sample to an assay buffer containing succinate as a substrate and a chromogenic electron acceptor (e.g., DCIP).[13][14]
-
Measure the change in absorbance over time at a specific wavelength (e.g., 600 nm) in a kinetic mode.[13][14]
-
The rate of decrease in absorbance is proportional to the SDH activity.[13][14]
Experimental Workflows
The following diagrams illustrate the typical workflows for key experimental procedures.
Conclusion and Future Directions
This compound represents a significant advancement in the development of targeted therapies for neurodegenerative diseases. Its unique mechanism of action, centered on mitochondrial protection, neuroinflammation reduction, and trophic factor enhancement, all without inducing immunosuppression, positions it as a highly promising clinical candidate. The preclinical data strongly support its further evaluation for the treatment of MSA and other synucleinopathies. Future research should focus on elucidating the downstream effectors of the ERK1/2 and histone acetylation pathways, confirming the role of STAT3 signaling in its anti-inflammatory effects, and conducting long-term efficacy and safety studies in a wider range of neurodegenerative models. These efforts will be crucial in translating the promise of this compound into a tangible therapeutic benefit for patients.
References
- 1. researchgate.net [researchgate.net]
- 2. Sequential Extraction of Soluble and Insoluble Alpha-Synuclein from Parkinsonian Brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 4. This compound Reduces Toxicity Associated with α-Synuclein and Oxidative Stress by Increasing Trophic Factor Expression and Myelin Protein in OLN-93 Oligodendroglia Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rotarod-Test for Mice [protocols.io]
- 6. The phosphorylated prodrug FTY720 is a histone deacetylase inhibitor that reactivates ERα expression and enhances hormonal therapy for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. FTY720 protects against ischemic white matter damage by modulating microglia toward M2 polarization via STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Iodine-starch sweating assay [protocols.io]
- 10. protocols.io [protocols.io]
- 11. Sequential Extraction of Soluble and Insoluble Alpha-Synuclein from Parkinsonian Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 13. content.abcam.com [content.abcam.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
A Technical Guide to Non-Immunosuppressive FTY720 Analogues in Multiple System Atrophy (MSA) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiple System Atrophy (MSA) is a fatal, adult-onset neurodegenerative disorder characterized by the accumulation of α-synuclein in oligodendrocytes, leading to progressive autonomic and motor dysfunction. Current therapeutic strategies are largely symptomatic, highlighting the urgent need for disease-modifying treatments. FTY720 (Fingolimod), an approved immunomodulatory drug for multiple sclerosis, has shown neuroprotective effects in various neurodegenerative models. However, its immunosuppressive action, mediated by the modulation of sphingosine-1-phosphate (S1P) receptors, raises concerns for long-term use in non-autoimmune neurodegenerative diseases like MSA. This has spurred the development of non-immunosuppressive FTY720 analogues that retain neuroprotective properties without impacting the immune system.
This technical guide provides an in-depth overview of the preclinical research on a promising non-immunosuppressive FTY720 analogue, FTY720-Mitoxy , and related compounds for the treatment of MSA. It details the experimental data, protocols, and underlying mechanisms of action, offering a valuable resource for researchers in the field.
Core Compound: this compound
This compound is a derivative of FTY720 that is not phosphorylated in vivo. This lack of phosphorylation prevents it from binding to S1P receptors, thereby eliminating the immunosuppressive effects associated with the parent compound[1][2]. Its proposed mechanism of action in the context of MSA revolves around its ability to cross the blood-brain barrier and exert direct neuroprotective and anti-inflammatory effects within the central nervous system.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound in MSA models.
In Vivo Efficacy in CNP-aSyn Transgenic Mouse Model of MSA
| Parameter | Vehicle Control (Tg) | This compound (1.1 mg/kg/day) (Tg) | Outcome | Reference |
| Motor Function (Rotarod) | Decreased performance over time | Normalized movement, comparable to wild-type | Improved motor coordination and balance | [1] |
| Sweat Function (Starch-Iodine Test) | Reduced sweat production | Normalized sweat function | Restoration of autonomic function | [1][3] |
| Soleus Muscle Mass | Reduced mass | Normalized mass | Prevention of muscle atrophy | [1] |
| α-Synuclein Pathology (Spinal Cord) | Increased insoluble α-synuclein | Blocked α-synuclein aggregation | Reduction of key MSA pathology | [1] |
| Microglial Activation (Cerebellum) | Increased Iba1 protein levels | Reduced Iba1 protein levels | Attenuation of neuroinflammation | [1] |
| GDNF mRNA (Frontal Cortex/Corpus Callosum) | Baseline | Increased levels | Upregulation of neurotrophic support | [1] |
| GDNF Protein (Frontal Cortex) | Baseline | Increased levels | Enhanced neurotrophic factor availability | [1] |
| miR-96-5p (Brain) | Baseline | Reduced levels | Post-transcriptional upregulation of GDNF | [1] |
| RET mRNA (Sweat Pads) | Baseline | Significantly increased | Enhanced GDNF receptor expression | [1][3] |
In Vitro Efficacy in OLN-93 Oligodendroglial Cells
| Parameter | Condition | This compound (160 nM) | Outcome | Reference |
| Cell Viability (Oxidative Stress with H₂O₂) | α-Synuclein expressing cells + H₂O₂ | Protected against cell death | Neuroprotection against oxidative stress | [4][5] |
| BDNF mRNA | 24h treatment | Increased expression | Upregulation of neurotrophic factor | [4][5] |
| GDNF mRNA | 24h treatment | Increased expression | Upregulation of neurotrophic factor | [4][5] |
| NGF mRNA | 24h treatment | Increased expression | Upregulation of neurotrophic factor | [4][5] |
| Histone 3 Acetylation (AcH3) | 24h treatment | Significantly increased levels | Epigenetic modification promoting gene expression | [4] |
| ERK1/2 Phosphorylation (pERK1/2) | 24h treatment | Increased levels | Activation of a key cell survival and growth pathway | [4] |
| Myelin Associated Glycoprotein (MAG) | 48h treatment | Increased protein levels | Promotion of myelin stability and neuroprotection | [4][5] |
Signaling Pathways and Mechanisms of Action
This compound exerts its neuroprotective effects through a multi-faceted mechanism that is independent of S1P receptor modulation. The core of its action lies in the upregulation of key neurotrophic factors.
References
- 1. This compound reduces synucleinopathy and neuroinflammation, restores behavior and mitochondria function, and increases GDNF expression in Multiple System Atrophy mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analogs of FTY720 inhibit TRPM7 but not S1PRs and exert multimodal anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Reduces Toxicity Associated with α-Synuclein and Oxidative Stress by Increasing Trophic Factor Expression and Myelin Protein in OLN-93 Oligodendroglia Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound reduces toxicity associated with MSA-like α-synuclein and oxidative stress by increasing trophic factor expression and myelin protein in OLN-93 oligodendroglia cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
FTY720-Mitoxy: A Novel Modulator of Neurotrophic Factor Expression
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the emerging research on FTY720-Mitoxy and its significant impact on the expression of key neurotrophic factors, Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF). This compound, a derivative of the FDA-approved multiple sclerosis drug FTY720 (Fingolimod), has been engineered with a mitochondria-localizing motif, which may enhance its therapeutic efficacy in neurodegenerative diseases where mitochondrial dysfunction is a key pathological feature.[1] Unlike its parent compound, this compound's effects on neurotrophic factor expression appear to be independent of sphingosine-1-phosphate (S1P) receptor modulation, suggesting a distinct and potentially safer mechanism of action that avoids immunosuppressive side effects.[2][3]
This document details the quantitative effects of this compound on BDNF and GDNF expression, provides in-depth experimental protocols for key assays, and visualizes the proposed signaling pathways and experimental workflows using Graphviz diagrams.
Data Presentation: Quantitative Effects of this compound on Neurotrophic Factor Expression
The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the effect of this compound on BDNF and GDNF expression.
Table 1: In Vitro Effects of this compound on Neurotrophic Factor mRNA Expression in OLN-93 Oligodendroglia Cells [1]
| Treatment (24 hr) | Target Gene | Fold Change vs. Vehicle (Mean ± SD) | p-value |
| 160 nM this compound | BDNF mRNA | ~2.5 ± 0.5 | < 0.05 |
| 160 nM this compound | GDNF mRNA | ~2.2 ± 0.4 | < 0.05 |
| 160 nM FTY720 | BDNF mRNA | No significant change | > 0.05 |
| 160 nM FTY720 | GDNF mRNA | No significant change | > 0.05 |
| 160 nM FTY720-C2 | BDNF mRNA | No significant change | > 0.05 |
| 160 nM FTY720-C2 | GDNF mRNA | No significant change | > 0.05 |
Data extracted from Vargas-Medrano et al., 2019, Neuropharmacology. The study demonstrated that only this compound significantly increased BDNF and GDNF mRNA levels in OLN-93 cells compared to the parent compound FTY720 and another derivative, FTY720-C2.[1]
Table 2: In Vivo Effects of this compound on Brain GDNF Levels in a Multiple System Atrophy (MSA) Mouse Model [2]
| Treatment Group (8.5-11.5 mo) | Brain Region | Analyte | % Change vs. Vehicle-treated Tg mice | p-value |
| This compound (1.1 mg/kg/day) | Whole Brain | GDNF Protein | Increased | < 0.05 |
| This compound (1.1 mg/kg/day) | Whole Brain | GDNF mRNA | Increased | < 0.05 |
Data summarized from Vidal-Martínez et al., 2019, Experimental Neurology. This study in a transgenic (Tg) mouse model of MSA showed that chronic treatment with this compound significantly increased both GDNF mRNA and protein levels in the brain.[2]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the literature on this compound and neurotrophic factor expression.
Protocol 1: In Vitro Upregulation of BDNF and GDNF in OLN-93 Cells
1. Cell Culture and Treatment:
-
Culture OLN-93 oligodendroglia cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Plate cells at a density of 1 x 10^6 cells per well in 6-well plates.
-
After 24 hours, replace the medium with fresh medium containing either vehicle (e.g., DMSO) or 160 nM this compound.
-
Incubate the cells for 24 hours before harvesting for RNA extraction.
2. RNA Extraction and Quantitative Real-Time PCR (qPCR):
-
Isolate total RNA from the OLN-93 cells using a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA purity and concentration using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
Perform qPCR using a real-time PCR system (e.g., CFX96 Touch Real-Time PCR Detection System, Bio-Rad) with a suitable qPCR master mix (e.g., SYBR Green).
-
Use the following primer sequences (or validated alternatives):
-
BDNF: Forward: 5'-TGCAGGGGCATAGACAAAAGG-3', Reverse: 5'-CTTATGAATCGCCAGCCAATTCTC-3'
-
GDNF: Forward: 5'-TCCAACTGGGGGTCTACGG-3', Reverse: 5'-GACAGTCGCTCAGGAGGACTT-3'
-
Housekeeping gene (e.g., GAPDH): Forward: 5'-AGGTCGGTGTGAACGGATTTG-3', Reverse: 5'-TGTAGACCATGTAGTTGAGGTCA-3'
-
-
Use the following thermal cycling conditions: 95°C for 3 min, followed by 40 cycles of 95°C for 10 s and 60°C for 30 s.
-
Analyze the data using the 2^-ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control group.
Protocol 2: Western Blot Analysis of ERK1/2 Phosphorylation and Histone H3 Acetylation
1. Protein Extraction and Quantification:
-
Following treatment as described in Protocol 1, lyse the OLN-93 cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
2. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10-12% gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Recommended primary antibodies:
-
Phospho-ERK1/2 (p-ERK1/2)
-
Total ERK1/2
-
Acetylated Histone H3 (Ac-H3)
-
Total Histone H3
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize the phosphorylated or acetylated protein levels to the total protein levels.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways through which this compound is believed to exert its effects on neurotrophic factor expression.
Caption: Proposed signaling pathway of this compound.
Caption: In vitro experimental workflow.
Conclusion
This compound represents a promising therapeutic candidate for neurodegenerative disorders, distinguished by its ability to upregulate the expression of crucial neurotrophic factors, BDNF and GDNF. The data strongly suggest a mechanism of action that is independent of the immunosuppressive S1P receptor modulation associated with its parent compound, FTY720. Instead, this compound appears to function through the activation of the ERK1/2 signaling pathway and the inhibition of histone deacetylases, leading to increased histone acetylation and subsequent transcription of neurotrophic factor genes.[1] Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in treating a range of neurodegenerative diseases.
References
- 1. This compound Reduces Toxicity Associated with α-Synuclein and Oxidative Stress by Increasing Trophic Factor Expression and Myelin Protein in OLN-93 Oligodendroglia Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound reduces synucleinopathy and neuroinflammation, restores behavior and mitochondria function, and increases GDNF expression in Multiple System Atrophy mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Reduces Synucleinopathy and Neuroinflammation, Restores Behavior and Mitochondria Function, and Increases GDNF Expression In Multiple System Atrophy Mice - PMC [pmc.ncbi.nlm.nih.gov]
FTY720-Mitoxy: A Technical Guide to its Role in Mitochondrial Function and Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
FTY720-Mitoxy is a novel, non-immunosuppressive derivative of the FDA-approved drug FTY720 (Fingolimod). Engineered with a mitochondria-targeting triphenylphosphonium moiety, this compound is designed to concentrate its activity within the mitochondria, organelles central to cellular energy production, signaling, and apoptosis.[1][2] This strategic modification distinguishes it from its parent compound, which is not specifically targeted, and its phosphorylated form (FTY720-P), which engages in receptor-mediated signaling that this compound does not.[2][3] Emerging research highlights this compound's potential as a neuroprotective agent, primarily through its ability to shield cells from oxidative stress and support mitochondrial function.[1][2][4] This guide provides an in-depth analysis of the current understanding of this compound's effects on mitochondria, contextualized with data from its parent compounds, and offers detailed experimental protocols for its further investigation.
Core Concepts: FTY720, its Derivatives, and Mitochondrial Targeting
FTY720 (Fingolimod) is a sphingosine-1-phosphate (S1P) receptor modulator.[1] In vivo, it is phosphorylated to FTY720-P, which then acts on S1P receptors, leading to the sequestration of lymphocytes and producing an immunosuppressive effect.[1] However, FTY720 can also induce apoptosis through mitochondria-mediated pathways, involving loss of mitochondrial membrane potential and cytochrome c release.[5][6][7]
In contrast, this compound is a derivative that is not phosphorylated and therefore does not modulate S1P receptors or cause immunosuppression.[2][3] Its key feature is the addition of a triphenylphosphonium (TPP) cation, which leverages the negative mitochondrial membrane potential to accumulate within the mitochondrial matrix. This design is intended to directly influence mitochondrial processes and protect these organelles from pathological insults.
Role in Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a key pathological feature in many neurodegenerative diseases. Mitochondria are a primary source of cellular ROS. This compound has demonstrated a significant protective effect against oxidative stress-induced cell death.
In studies using the oligodendrocyte cell line OLN-93, pretreatment with this compound protected the cells from death induced by hydrogen peroxide (H₂O₂).[1] Notably, while the parent FTY720 also showed protective effects in normal cells, only this compound was able to protect cells expressing MSA-associated α-synuclein mutants, suggesting a more robust or targeted protective mechanism in disease-relevant models.[1][4]
Quantitative Data: Protection Against Oxidative Stress
| Cell Line | Stressor | This compound Concentration | Pre-treatment Time | Outcome | Reference |
| OLN-93 (empty plasmid) | 75 µM H₂O₂ | 160 nM | 48 hours | Significant protection from cell death | [1] |
| OLN-93 (WT α-synuclein) | 75 µM H₂O₂ | 160 nM | 48 hours | Significant protection from cell death | [1] |
| OLN-93 (A53E α-synuclein) | 75 µM H₂O₂ | 160 nM | 48 hours | Significant protection from cell death | [1] |
| OLN-93 (G51D α-synuclein) | 75 µM H₂O₂ | 160 nM | 48 hours | Significant protection from cell death | [1] |
Role in Mitochondrial Function
Direct evidence on the broad effects of this compound on mitochondrial bioenergetics is still emerging. However, a key study has shown its ability to preserve the function of a critical mitochondrial enzyme complex.
In a mouse model of Multiple System Atrophy (MSA) induced by the mitochondrial toxin 3-nitropropionic acid (3NP), which inhibits Complex II (succinate dehydrogenase, SDH) of the electron transport chain, this compound treatment preserved SDH activity.[2] This finding is a direct piece of evidence that this compound can protect mitochondrial function under toxic stress.
Quantitative Data: Mitochondrial Enzyme Activity
| Animal Model | Toxin | This compound Treatment | Mitochondrial Parameter | Outcome | Reference |
| Wild Type (WT) and CNP-aSyn Tg Mice | 3-nitropropionic acid (3NP) | 1.1 mg/kg/day | Succinate Dehydrogenase (SDH/Complex II) Activity | Preserved SDH activity compared to toxin-treated controls | [2] |
While direct data for this compound is limited, studies on its phosphorylated parent compound, FTY720-P, have shown that it can increase mitochondrial function in cardiomyocytes, leading to enhanced respiration and ATP production.[8] This effect was dependent on STAT3 activation.[8] It is crucial to note that this compound does not undergo phosphorylation, so its mechanism is likely distinct and independent of S1P receptor and potentially STAT3 signaling in the same manner.
Signaling Pathways
The precise signaling cascade initiated by this compound that leads to mitochondrial protection is not fully elucidated. However, its known effects on other cellular processes provide clues. This compound has been shown to increase the expression of neurotrophic factors like NGF, BDNF, and GDNF, an effect correlated with increased histone 3 acetylation and ERK1/2 phosphorylation.[1]
The parent compound, FTY720, can trigger the intrinsic apoptosis pathway, which is heavily dependent on mitochondrial regulation.
Detailed Experimental Protocols
The following protocols are provided as a guide for researchers investigating the effects of this compound on key mitochondrial functions.
Measurement of Mitochondrial Superoxide (B77818) (ROS)
This protocol uses MitoSOX™ Red, a fluorogenic dye that selectively detects superoxide in the mitochondria of live cells.[9][10][11]
Materials:
-
MitoSOX™ Red indicator (e.g., from Thermo Fisher Scientific)
-
Anhydrous DMSO
-
Cell culture medium (e.g., DMEM)
-
Hanks' Balanced Salt Solution (HBSS) or other appropriate buffer
-
This compound
-
Antimycin A or other positive control for ROS induction
-
Fluorescence microscope or flow cytometer (Ex/Em: ~510/580 nm)
Procedure:
-
Cell Plating: Seed cells (e.g., OLN-93, SH-SY5Y) in a suitable format (e.g., 96-well plate for microscopy, 6-well plate for flow cytometry) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with the desired concentration of this compound (e.g., 160 nM) or vehicle control for the specified time (e.g., 24-48 hours).[1]
-
MitoSOX™ Red Loading:
-
Prepare a 5 mM stock solution of MitoSOX™ Red in DMSO.
-
Dilute the stock solution to a final working concentration of 1-5 µM in warm HBSS or culture medium.[10] Protect from light.
-
Remove the medium from the cells, wash once with warm buffer, and add the MitoSOX™ Red loading solution.
-
-
Incubation: Incubate the cells for 10-30 minutes at 37°C, protected from light.
-
Wash: Gently wash the cells three times with warm buffer to remove excess probe.
-
Analysis:
-
Microscopy: Image the cells immediately using a fluorescence microscope with appropriate filters.
-
Flow Cytometry: Detach cells (if adherent), resuspend in buffer, and analyze on a flow cytometer, measuring fluorescence in the appropriate channel (e.g., PE or similar).
-
Measurement of Mitochondrial Membrane Potential (MMP)
This protocol describes using a cationic dye (e.g., TMRM or a JC-1-based kit) to measure changes in MMP.[12] A decrease in MMP is an early indicator of apoptosis.
Materials:
-
MMP indicator dye (e.g., TMRM, or JC-1 kit)
-
Anhydrous DMSO
-
Cell culture medium
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization
-
Fluorescence plate reader, microscope, or flow cytometer
Procedure:
-
Cell Plating & Treatment: Plate and treat cells with this compound as described in Protocol 5.1.
-
Dye Loading:
-
Prepare a working solution of the MMP dye in warm medium or buffer according to the manufacturer's instructions (e.g., 100 nM TMRM).
-
Remove the treatment medium, wash cells, and add the dye loading solution.
-
-
Incubation: Incubate for 20-30 minutes at 37°C, protected from light.
-
Wash (if required): Some dyes require a wash step to remove background fluorescence. Follow the manufacturer's protocol.
-
Analysis: Measure fluorescence.
-
JC-1: In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red (~590 nm emission). In apoptotic cells with low MMP, JC-1 remains as monomers that fluoresce green (~529 nm emission). The ratio of red to green fluorescence is calculated.
-
TMRM: Measure the fluorescence intensity at the appropriate wavelength (Ex/Em: ~549/579 nm). A decrease in fluorescence indicates depolarization.
-
Measurement of ATP Production Rate
This protocol utilizes the Agilent Seahorse XF Real-Time ATP Rate Assay to simultaneously measure ATP production from mitochondria (mitoATP) and glycolysis (glycoATP).[13][14][15]
Materials:
-
Agilent Seahorse XF Real-Time ATP Rate Assay Kit (contains Oligomycin and Rotenone/Antimycin A)
-
Seahorse XF Analyzer (24, 96, or XFp)
-
Seahorse XF cell culture plates
-
Seahorse XF Assay Medium
-
This compound
Procedure:
-
Cell Plating: Seed cells in a Seahorse XF plate at a pre-determined optimal density and allow them to adhere.
-
Compound Treatment: Treat cells with this compound for the desired duration prior to the assay.
-
Assay Preparation:
-
Hydrate the sensor cartridge overnight in Seahorse XF Calibrant.
-
On the day of the assay, replace the treatment medium with pre-warmed Seahorse XF Assay Medium supplemented with appropriate substrates (e.g., glucose, pyruvate, glutamine).
-
Incubate the cells in a CO₂-free incubator at 37°C for 1 hour.
-
-
Seahorse Analysis:
-
Load the hydrated sensor cartridge with the kit compounds: Oligomycin (Complex V inhibitor) in Port A and a mix of Rotenone (Complex I inhibitor) & Antimycin A (Complex III inhibitor) in Port B.
-
Place the cell plate in the Seahorse XF Analyzer and run the pre-programmed assay protocol.
-
-
Data Interpretation: The Seahorse software calculates the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR). Using these values, it determines the mitoATP and glycoATP production rates.[16][17]
Conclusion and Future Directions
This compound represents a promising therapeutic candidate, particularly for neurodegenerative diseases where mitochondrial dysfunction and oxidative stress are central to the pathology. Its targeted delivery to mitochondria and its protective effects, such as the preservation of Complex II activity and shielding against oxidative damage, underscore its potential.[1][2] Unlike its parent compound, its non-immunosuppressive nature makes it a more attractive option for chronic treatment.[2]
Future research should focus on elucidating the precise molecular targets of this compound within the mitochondria. Key unanswered questions include:
-
What are the direct effects of this compound on mitochondrial membrane potential, ROS production, and ATP synthesis rates?
-
How does this compound preserve Complex II activity under stress? Does it interact directly with the complex or modulate upstream signaling?
-
What is the direct signaling link between this compound's known effects on ERK and histone acetylation and its observed mitochondrial protection?
By employing the detailed protocols outlined in this guide, researchers can systematically address these questions and further clarify the therapeutic mechanism of this novel mitochondrially-targeted compound.
References
- 1. This compound Reduces Toxicity Associated with α-Synuclein and Oxidative Stress by Increasing Trophic Factor Expression and Myelin Protein in OLN-93 Oligodendroglia Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Reduces Synucleinopathy and Neuroinflammation, Restores Behavior and Mitochondria Function, and Increases GDNF Expression In Multiple System Atrophy Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound reduces synucleinopathy and neuroinflammation, restores behavior and mitochondria function, and increases GDNF expression in Multiple System Atrophy mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound reduces toxicity associated with MSA-like α-synuclein and oxidative stress by increasing trophic factor expression and myelin protein in OLN-93 oligodendroglia cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of caspases and mitochondria in FTY720-mediated apoptosis in human T cell line Jurkat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FTY720 mediates cytochrome c release from mitochondria during rat thymocyte apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. FTY720-P, a Biased S1PR Ligand, Increases Mitochondrial Function through STAT3 Activation in Cardiac Cells | MDPI [mdpi.com]
- 9. MitoSOX | AAT Bioquest [aatbio.com]
- 10. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. biocompare.com [biocompare.com]
- 15. agilent.com [agilent.com]
- 16. Calculation of ATP production rates using the Seahorse XF Analyzer | EMBO Reports [link.springer.com]
- 17. Calculation of ATP production rates using the Seahorse XF Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
FTY720-Mitoxy: A Potential Therapeutic Avenue for Alpha-Synuclein Aggregation in Oligodendrocytes
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Multiple system atrophy (MSA) is a devastating neurodegenerative disorder characterized by the accumulation of aggregated α-synuclein in oligodendrocytes, forming glial cytoplasmic inclusions (GCIs).[1][2] These inclusions are a pathological hallmark of MSA and are linked to oligodendrocyte dysfunction, demyelination, and neuronal death. This technical guide explores the therapeutic potential of FTY720-Mitoxy, a non-immunosuppressive derivative of the FDA-approved drug FTY720 (fingolimod), in mitigating the effects of α-synuclein aggregation in oligodendrocytes. This compound is specifically designed with a mitochondria-localizing motif, targeting a key organelle implicated in the pathogenesis of MSA.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies using the OLN-93 oligodendroglia cell line, a model for studying MSA-like α-synuclein accumulation.
Table 1: Effect of FTY720 Derivatives on OLN-93 Cell Viability and Protection Against Oxidative Stress
| Treatment Condition | Concentration | Duration | Outcome | Key Finding |
| FTY720, FTY720-C2, this compound | Up to 160 nM | 24 or 48 hr | Normal cell viability | The compounds are not toxic to oligodendrocytes at effective concentrations.[1] |
| FTY720, FTY720-C2, this compound + 75 µM H₂O₂ | 160 nM | --- | Protection against oxidative stress | All FTY720 compounds protect normal oligodendrocytes from oxidative stress.[1] |
| This compound + 75 µM H₂O₂ (in αSyn-expressing cells) | 160 nM | --- | Protection against oxidative stress | Only this compound protects oligodendrocytes expressing α-synuclein from oxidative stress.[1][2] |
Table 2: Effect of this compound on Trophic Factor Expression and Myelin Protein Levels in OLN-93 Cells
| Treatment | Concentration | Duration | Measured Parameter | Result |
| FTY720, FTY720-C2, this compound | 160 nM | 24 hr | NGF mRNA expression | All compounds increased NGF expression.[1][2] |
| This compound | 160 nM | 24 hr | BDNF and GDNF mRNA expression | Significantly increased expression.[1][2] |
| This compound | 160 nM | 48 hr | Myelin Associated Glycoprotein (MAG) levels | Significantly increased levels.[1] |
| FTY720-C2 | 160 nM | 48 hr | Myelin Associated Glycoprotein (MAG) levels | A trend towards an increase, but not statistically significant.[1] |
Table 3: Effect of this compound on Signaling Molecules in OLN-93 Cells
| Treatment | Concentration | Duration | Measured Parameter | Result |
| This compound | 160 nM | --- | Acetylated Histone 3 | Significantly increased levels.[1] |
| This compound | 160 nM | --- | Phosphorylated ERK1/2 | Significantly increased levels.[1] |
Experimental Protocols
Cell Culture and Transfection
OLN-93 cells, a rat oligodendrocyte cell line, are cultured under standard conditions. For experiments involving α-synuclein, cells are stably transfected to express human wild-type α-synuclein or MSA-associated mutants such as G51D or A53E.[1][2]
Cell Viability Assay
Cell viability is assessed using standard methods, such as the MTT assay. OLN-93 cells are seeded in 96-well plates and treated with various concentrations of FTY720, FTY720-C2, or this compound for 24 to 48 hours. For oxidative stress experiments, cells are co-treated with the FTY720 compounds and hydrogen peroxide (H₂O₂).
Quantitative Real-Time PCR (qPCR) for Trophic Factor mRNA Expression
-
RNA Extraction: Total RNA is extracted from treated and control OLN-93 cells using a suitable RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qPCR: Real-time qPCR is performed using a thermal cycler with Taqman probe assays for rat BDNF, GDNF, NGF, and a housekeeping gene like GAPDH for normalization.[1] Reactions are typically carried out in triplicate.
-
Data Analysis: Relative mRNA expression is calculated using the comparative Ct method (2-ΔΔCt).
Immunoblotting for Protein Levels
-
Cell Lysis: Cells are lysed in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against MAG, acetylated histone 3, phosphorylated ERK1/2, or β-actin (as a loading control).
-
Detection: After incubation with appropriate secondary antibodies, protein bands are visualized and quantified using an imaging system.
Thioflavin T (ThT) Assay for Alpha-Synuclein Aggregation
While not explicitly detailed for this compound in the provided context, a general protocol for monitoring α-synuclein aggregation in vitro involves the following steps:
-
Protein Preparation: Recombinant human α-synuclein is purified and lyophilized. The lyophilized protein is dissolved in a suitable buffer (e.g., PBS) to the desired concentration and filtered.[3]
-
Assay Setup: The assay is performed in a 96-well plate. Each well contains α-synuclein monomer, Thioflavin T (a fluorescent dye that binds to amyloid fibrils), and the test compound (e.g., this compound) or vehicle control.[3]
-
Incubation and Measurement: The plate is incubated at 37°C with continuous shaking to promote aggregation. Fluorescence intensity is measured at regular intervals using a plate reader with excitation and emission wavelengths appropriate for ThT (e.g., 450 nm excitation and 482 nm emission).[3]
-
Data Analysis: An increase in fluorescence intensity over time indicates the formation of β-sheet-rich amyloid fibrils. The kinetics of aggregation can be analyzed to determine the effect of the test compound.
Signaling Pathways and Mechanisms of Action
This compound exerts its protective effects through multiple signaling pathways. A key mechanism involves the activation of Protein Phosphatase 2A (PP2A), an enzyme that is often dysregulated in neurodegenerative diseases.[1][4] FTY720-C2, a related derivative, is a more potent activator of PP2A.[1] Additionally, this compound has been shown to increase the phosphorylation of ERK1/2 and the acetylation of histone 3, both of which are involved in the regulation of gene expression, including that of neurotrophic factors like BDNF and GDNF.[1]
Caption: this compound signaling cascade in oligodendrocytes.
Experimental Workflow for In Vitro Analysis
The following diagram illustrates a typical workflow for evaluating the effects of this compound on oligodendrocytes expressing α-synuclein.
Caption: In vitro experimental workflow for this compound evaluation.
Conclusion and Future Directions
This compound demonstrates significant promise as a therapeutic agent for synucleinopathies such as MSA. Its ability to protect α-synuclein-expressing oligodendrocytes from oxidative stress, enhance the expression of crucial neurotrophic factors, and promote myelin-associated protein levels, all without the immunosuppressive effects of its parent compound, makes it a compelling candidate for further preclinical and clinical development.[1][5] Future studies should focus on elucidating the direct impact of this compound on the kinetics of α-synuclein aggregation in oligodendrocytes and validating these in vitro findings in animal models of MSA.[5] The development of robust in vivo models that accurately recapitulate the oligodendroglial α-synuclein pathology of MSA will be critical for this next phase of research.[6][7]
References
- 1. This compound Reduces Toxicity Associated with α-Synuclein and Oxidative Stress by Increasing Trophic Factor Expression and Myelin Protein in OLN-93 Oligodendroglia Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound reduces toxicity associated with MSA-like α-synuclein and oxidative stress by increasing trophic factor expression and myelin protein in OLN-93 oligodendroglia cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. FTY720 Improves Behavior, Increases Brain Derived Neurotrophic Factor and Reduces α-Synuclein Pathology in Parkinsonian GM2+/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound reduces synucleinopathy and neuroinflammation, restores behavior and mitochondria function, and increases GDNF expression in Multiple System Atrophy mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Slow Progressive Accumulation of Oligodendroglial Alpha-Synuclein (α-Syn) Pathology in Synthetic α-Syn Fibril-Induced Mouse Models of Synucleinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel mouse model for investigating α-synuclein aggregates in oligodendrocytes: implications for the glial cytoplasmic inclusions in multiple system atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Investigating the Neuroprotective Effects of FTY720-Mitoxy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Abstract
FTY720-Mitoxy, a derivative of the immunomodulatory drug FTY720 (fingolimod), has emerged as a promising neuroprotective agent. By virtue of a mitochondria-localizing motif, this compound exhibits enhanced efficacy in preclinical models of neurodegenerative diseases. This technical guide provides a comprehensive overview of the in vitro investigation of this compound's neuroprotective effects, with a focus on its mechanisms of action, experimental validation, and the signaling pathways it modulates. Detailed experimental protocols for key in vitro assays are provided to facilitate further research and drug development in this area.
Introduction
Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function. Mitochondrial dysfunction and oxidative stress are central to the pathophysiology of many of these disorders. This compound is a novel derivative of FTY720 designed to specifically target mitochondria, the primary site of oxidative stress and a key player in apoptotic cell death.[1] Unlike its parent compound, this compound does not induce immunosuppression, making it a potentially safer therapeutic candidate for chronic neurodegenerative conditions.[2] In vitro studies are crucial for elucidating the specific cellular and molecular mechanisms underlying the neuroprotective effects of this compound.
Mechanism of Action
This compound exerts its neuroprotective effects through a multi-faceted mechanism that includes the upregulation of neurotrophic factors, protection against oxidative stress, and modulation of key signaling pathways.
-
Upregulation of Neurotrophic Factors: this compound has been shown to significantly increase the expression of Brain-Derived Neurotrophic Factor (BDNF), Glial Cell Line-Derived Neurotrophic Factor (GDNF), and Nerve Growth Factor (NGF) in neural cells.[2][3] These neurotrophic factors are critical for neuronal survival, growth, and differentiation.
-
Protection Against Oxidative Stress: The compound effectively protects neuronal and glial cells from oxidative stress-induced cell death.[1] This is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a major contributor to neuronal loss.
-
Modulation of Signaling Pathways: The neuroprotective effects of this compound are mediated, at least in part, by the activation of the ERK1/2 signaling pathway and an increase in histone 3 acetylation.[1] These pathways are known to be involved in promoting cell survival and plasticity.
In Vitro Models for Assessing Neuroprotection
A variety of in vitro models can be employed to investigate the neuroprotective effects of this compound. The choice of model depends on the specific aspect of neurodegeneration being studied.
-
Neuronal Cell Lines:
-
SH-SY5Y: A human neuroblastoma cell line commonly used to model Parkinson's disease. These cells can be treated with neurotoxins like MPP+ to induce a Parkinsonian phenotype.
-
Primary Cortical Neurons: These cells are isolated directly from the cortex of embryonic or neonatal rodents and provide a more physiologically relevant model for studying neuroprotection. They are often used in excitotoxicity assays with agents like glutamate.
-
-
Oligodendrocyte Cell Lines:
-
OLN-93: A rat oligodendrocyte precursor cell line used to study myelination and demyelination, relevant for diseases like Multiple Sclerosis.
-
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro studies investigating the neuroprotective effects of this compound.
| Table 1: Effect of this compound on Neurotrophic Factor Expression in OLN-93 Cells | |
| Neurotrophic Factor | Fold Increase with 160 nM this compound (24 hr) |
| NGF | Significant Increase |
| BDNF | Significant Increase |
| GDNF | Significant Increase |
| Data from Vargas-Medrano et al. (2019).[1] |
| Table 2: Protective Effect of this compound Against Oxidative Stress in OLN-93 Cells | |
| Cell Type | Protection against 75 µM H₂O₂ with 160 nM this compound (48 hr pre-treatment) |
| Empty plasmid transfected OLN-93 | Significant Protection |
| Wild-type α-Synuclein expressing OLN-93 | Significant Protection |
| A53E α-Synuclein expressing OLN-93 | Significant Protection |
| G51D α-Synuclein expressing OLN-93 | Significant Protection |
| Data from Vargas-Medrano et al. (2019).[1] |
| Table 3: Effect of this compound on Myelin Associated Glycoprotein (MAG) Expression in OLN-93 Cells | |
| Treatment | Relative MAG Protein Level (48 hr) |
| Vehicle | Baseline |
| 160 nM this compound | Significant Increase |
| Data from Vargas-Medrano et al. (2019).[1] |
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay) in SH-SY5Y Cells with MPP+ Induced Toxicity
Objective: To assess the protective effect of this compound on the viability of SH-SY5Y cells exposed to the neurotoxin MPP+.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
MPP+ (1-methyl-4-phenylpyridinium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10, 50, 100, 200 nM) for 24 hours.
-
Induce neurotoxicity by adding MPP+ to a final concentration of 1 mM and incubate for another 24 hours.
-
Remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 4 hours.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Mitochondrial Membrane Potential Assay (JC-1 Assay)
Objective: To evaluate the effect of this compound on the mitochondrial membrane potential in neuronal cells under oxidative stress.
Materials:
-
Neuronal cells (e.g., SH-SY5Y or primary cortical neurons)
-
This compound
-
Oxidative stress-inducing agent (e.g., H₂O₂ or MPP+)
-
JC-1 dye
-
Fluorescence microscope or plate reader
Protocol:
-
Culture neuronal cells in a suitable format (e.g., 96-well plate or coverslips).
-
Pre-treat the cells with this compound for the desired time and concentration.
-
Induce mitochondrial depolarization with an appropriate stressor.
-
Incubate the cells with JC-1 staining solution (typically 1-10 µg/mL) for 15-30 minutes at 37°C.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity of both the green monomers (emission ~529 nm) and the red J-aggregates (emission ~590 nm).
-
The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential. A decrease in this ratio suggests depolarization.
Western Blot Analysis for p-ERK, ERK, and BDNF
Objective: To determine the effect of this compound on the expression and phosphorylation of key proteins in the neuroprotective signaling pathway.
Materials:
-
Neuronal cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-ERK1/2, anti-ERK1/2, anti-BDNF, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
SDS-PAGE and Western blotting equipment
Protocol:
-
Treat neuronal cells with this compound for the indicated times and concentrations.
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualization of Signaling Pathways and Workflows
This compound Neuroprotective Signaling Pathway
References
- 1. This compound Reduces Toxicity Associated with α-Synuclein and Oxidative Stress by Increasing Trophic Factor Expression and Myelin Protein in OLN-93 Oligodendroglia Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Reduces Synucleinopathy and Neuroinflammation, Restores Behavior and Mitochondria Function, and Increases GDNF Expression In Multiple System Atrophy Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound reduces synucleinopathy and neuroinflammation, restores behavior and mitochondria function, and increases GDNF expression in Multiple System Atrophy mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
FTY720-Mitoxy: A Novel Therapeutic Candidate for Neuroinflammatory Disorders
An In-depth Technical Guide on its Impact on Neuroinflammation and Microglial Activation
Audience: Researchers, scientists, and drug development professionals.
Abstract: Neuroinflammation, primarily mediated by activated microglia, is a key pathological feature of many neurodegenerative diseases. FTY720-Mitoxy, a non-immunosuppressive derivative of the FDA-approved multiple sclerosis drug FTY720 (fingolimod), has emerged as a promising therapeutic agent. By incorporating a mitochondria-targeting triphenylphosphonium (TPP) moiety, this compound exhibits a unique mechanism of action distinct from its parent compound, offering direct neuroprotective and anti-inflammatory effects within the central nervous system (CNS). This technical guide provides a comprehensive overview of the current understanding of this compound's impact on neuroinflammation and microglial activation, summarizing key quantitative data, detailing experimental protocols, and visualizing implicated signaling pathways.
Core Mechanism of Action
Unlike FTY720, which acts as a sphingosine-1-phosphate receptor (S1PR) modulator leading to immunosuppression, this compound does not significantly interact with S1PRs and therefore does not cause lymphopenia.[1][2] Its primary mechanism appears to be centered on direct effects within the CNS, including:
-
Mitochondrial Targeting: The TPP moiety facilitates its accumulation in mitochondria, which are crucial in regulating cellular metabolism and inflammatory responses.[1]
-
Neurotrophic Factor Upregulation: this compound has been shown to increase the expression of Brain-Derived Neurotrophic Factor (BDNF), Glial Cell Line-Derived Neurotrophic Factor (GDNF), and Nerve Growth Factor (NGF).[1][2][3]
-
Signaling Pathway Modulation: It influences key intracellular signaling pathways, such as the ERK1/2 pathway, which is associated with neurotrophic factor expression.[3]
-
Epigenetic Regulation: Evidence suggests this compound can increase histone 3 acetylation, indicating a potential role in epigenetic modulation of gene expression.[3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: In Vitro Efficacy of this compound in Oligodendrocyte Cell Lines (OLN-93)
| Parameter Measured | Cell Line | Treatment | Concentration | Duration | Outcome | Reference |
| Cell Viability | OLN-93 | This compound | 160 nM | 48 hr | No reduction in viability | [3] |
| Neurotrophic Factor mRNA (NGF, BDNF, GDNF) | OLN-93 | This compound | 160 nM | 24 hr | Significant increase in all three factors | [3] |
| Acetylated Histone 3 (AcH3) Levels | OLN-93 | This compound | 160 nM | 24 hr | Significant increase | [3] |
| Phosphorylated ERK1/2 (pERK1/2) Levels | OLN-93 | This compound | 160 nM | 24 hr | Significant increase | [3] |
| Myelin Associated Glycoprotein (MAG) Protein Levels | OLN-93 | This compound | 160 nM | 48 hr | Significant increase | [3] |
| Protection against Oxidative Stress (75 µM H₂O₂) | aSyn-expressing OLN-93 | This compound | Not specified | Not specified | Protected against cell death | [3] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Multiple System Atrophy (MSA)
| Parameter Measured | Animal Model | Treatment | Dosage | Duration | Outcome | Reference |
| Motor Function (Rotarod) | CNP-aSyn Transgenic Mice | This compound | 1.1 mg/kg/day | 3 months | Normalized movement | [1][2] |
| Sweat Function | CNP-aSyn Transgenic Mice | This compound | 1.1 mg/kg/day | 3 months | Normalized sweat function | [1][2] |
| Brain GDNF Levels | CNP-aSyn Transgenic Mice | This compound | 1.1 mg/kg/day | 3 months | Increased levels | [1][2] |
| Brain miR-96-5p Levels | CNP-aSyn Transgenic Mice | This compound | 1.1 mg/kg/day | 3 months | Reduced levels | [1][2] |
| α-Synuclein Pathology | CNP-aSyn Transgenic Mice | This compound | 1.1 mg/kg/day | 3 months | Blocked pathology | [1][2] |
| Microglial Activation (Iba1 protein) | CNP-aSyn Transgenic Mice | This compound | 1.1 mg/kg/day | 3 months | Reduced activation | [1][2] |
| Mitochondrial Function (in 3-NP toxin model) | WT and CNP-aSyn Tg mice | This compound | Not specified | Not specified | Protected mitochondrial function | [1][4] |
Impact on Microglial Activation and Neuroinflammation
This compound demonstrates significant anti-inflammatory properties by directly modulating microglial activity.
Attenuation of Microglial Activation
In a mouse model of MSA, systemic administration of this compound led to a marked reduction in microglial activation in the brain, as assessed by Iba1 immunohistochemistry and immunoblot.[1][2] This suggests that this compound can cross the blood-brain barrier and exert direct effects on microglia.
Modulation of Microglial Phenotype
While direct studies on this compound's effect on microglial polarization are emerging, the parent compound, FTY720, has been shown to promote a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype.[5][6] This is achieved, in part, through the STAT3 signaling pathway.[5] Given that this compound also influences key signaling cascades, it is plausible that it shares this mechanism of skewing microglial polarization towards a neuroprotective M2 state. This shift is critical for resolving inflammation and promoting tissue repair in the CNS.
Inhibition of the NLRP3 Inflammasome
The NLRP3 inflammasome is a key component of the innate immune system that, when activated in microglia, leads to the release of potent pro-inflammatory cytokines such as IL-1β. The parent compound FTY720 has been shown to inhibit the activation of the NLRP3 inflammasome in microglia.[7][8] This is achieved by reducing the generation of reactive oxygen species (ROS) and inhibiting the activation of p65.[7][8] As this compound is designed to target mitochondria, a major source of ROS, it is highly likely to also inhibit NLRP3 inflammasome activation, thereby dampening a critical neuroinflammatory pathway.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Proposed signaling pathways of this compound in neuronal and glial cells.
Experimental Workflows
Caption: General experimental workflows for in vitro and in vivo studies of this compound.
Detailed Experimental Protocols
Cell Culture and Treatment (In Vitro)
-
Cell Line: OLN-93 cells, an oligodendrocyte cell line, are cultured in standard growth medium (e.g., DMEM with 10% FBS and antibiotics) at 37°C in a humidified atmosphere of 5% CO₂.[3]
-
Treatment: this compound is dissolved in a suitable vehicle (e.g., DMSO) and added to the cell culture medium at the desired final concentration (e.g., 160 nM). Vehicle-only controls are run in parallel.[3]
-
Incubation: Cells are incubated with this compound for a specified duration (e.g., 24 or 48 hours) depending on the endpoint being measured.[3]
-
Oxidative Stress Model: To induce oxidative stress, cells can be treated with hydrogen peroxide (H₂O₂) at a concentration of 75 µM.[3]
-
Analysis: Following treatment, cells are harvested for various downstream analyses.
Animal Studies (In Vivo)
-
Animal Model: CNP-aSyn transgenic mice, which express human alpha-synuclein (B15492655) in oligodendrocytes and develop MSA-like pathology, are used.[1][2] Age-matched wild-type littermates serve as controls.
-
Drug Administration: this compound (1.1 mg/kg/day) or vehicle is delivered continuously over a period of months (e.g., from 8.5 to 11.5 months of age) using subcutaneously implanted osmotic pumps.[1][2]
-
Behavioral Assessment: Motor coordination and balance are assessed using a rotarod apparatus. Sweat function can be measured using the starch-iodine test.[1][2]
-
Tissue Processing: At the end of the treatment period, mice are euthanized, and brain and other relevant tissues are collected. Tissues can be fixed for immunohistochemistry or flash-frozen for biochemical analysis.[1][2]
Molecular and Biochemical Analyses
-
Quantitative PCR (qPCR): Total RNA is extracted from cells or tissues, reverse-transcribed to cDNA, and used for qPCR analysis with primers specific for target genes (e.g., BDNF, GDNF, NGF).[1][2]
-
Immunoblotting: Proteins are extracted from cells or tissues, separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies (e.g., anti-Iba1, anti-pERK1/2, anti-AcH3, anti-MAG) followed by secondary antibodies for detection.[1][2][3]
-
Immunohistochemistry: Fixed tissue sections are incubated with primary antibodies (e.g., anti-Iba1) to visualize the localization and abundance of target proteins.[1][2]
Future Directions and Drug Development Implications
The preclinical data for this compound are highly encouraging. Its ability to modulate neuroinflammation and protect against neurodegeneration without causing immunosuppression makes it an attractive candidate for chronic neurodegenerative diseases where long-term treatment is necessary.[4]
Key advantages for drug development include:
-
Novel Mechanism of Action: Targeting mitochondrial function and neurotrophic pathways offers a different therapeutic approach compared to existing immunomodulatory drugs.[1]
-
Improved Safety Profile: By avoiding S1PR modulation, this compound is not expected to have the cardiovascular and infectious side effects associated with FTY720.[1][4]
-
Blood-Brain Barrier Penetration: The compound is designed to cross the blood-brain barrier and act directly within the CNS.[1]
Further preclinical development should focus on comprehensive toxicology studies, pharmacokinetic and pharmacodynamic profiling, and evaluation in a broader range of neurodegenerative disease models. The potent anti-inflammatory and neuroprotective effects of this compound position it as a promising candidate for future clinical trials in diseases such as MSA, Parkinson's disease, and potentially other synucleinopathies.[1][4]
References
- 1. This compound Reduces Synucleinopathy and Neuroinflammation, Restores Behavior and Mitochondria Function, and Increases GDNF Expression In Multiple System Atrophy Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound reduces synucleinopathy and neuroinflammation, restores behavior and mitochondria function, and increases GDNF expression in Multiple System Atrophy mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Reduces Toxicity Associated with α-Synuclein and Oxidative Stress by Increasing Trophic Factor Expression and Myelin Protein in OLN-93 Oligodendroglia Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. FTY720 protects against ischemic white matter damage by modulating microglia toward M2 polarization via STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FTY720 Modulates Microglia Toward Anti-inflammatory Phenotype by Suppressing Autophagy via STAT1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FTY720 Inhibits MPP+-Induced Microglial Activation by Affecting NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Blood-Brain Barrier Penetration and Central Nervous System Activity of FTY720-Mitoxy
For Researchers, Scientists, and Drug Development Professionals
Introduction
FTY720 (Fingolimod), an approved immunomodulatory drug for multiple sclerosis, has garnered significant interest for its neuroprotective properties.[1] FTY720-Mitoxy is a novel analog of FTY720 designed to enhance mitochondrial localization.[2] A critical determinant of its therapeutic potential for neurodegenerative diseases is its ability to cross the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS). This guide provides a comprehensive overview of the BBB penetration of this compound, detailing the quantitative data, experimental protocols for its assessment, and the key signaling pathways it modulates within the CNS.
Quantitative Data on Blood-Brain Barrier Penetration
The ability of this compound to penetrate the CNS has been demonstrated in preclinical studies. Following intravenous (IV) administration in C57BL/6 mice, this compound was rapidly detected in both plasma and brain tissue.[2] Notably, the brain-to-plasma concentration ratio of this compound increased over time, suggesting a preferential partitioning and accumulation in the brain.[2] However, it is important to note that this compound was not found to be orally bioavailable.[2]
Below is a summary of the pharmacokinetic data obtained after a single intravenous dose of this compound in mice.
| Time Point | Mean Plasma Concentration (ng/mL) | Mean Brain Concentration (ng/g) | Brain-to-Plasma Ratio |
| 5 minutes | ~180 | ~100 | ~0.56 |
| 1 hour | ~100 | ~120 | ~1.20 |
| 8 hours | ~40 | ~80 | ~2.00 |
| 24 hours | ~20 | ~60 | ~3.00 |
| 48 hours | ~10 | ~50 | ~5.00 |
Data are approximated from graphical representations in Enoru et al., 2016 and are intended for illustrative purposes.[2][3]
Experimental Protocols
The assessment of this compound's BBB penetration involves in vivo pharmacokinetic studies and subsequent bioanalytical quantification.
In Vivo Pharmacokinetic Study in Mice
-
Animal Model: C57BL/6 mice are typically used for these studies.[2]
-
Drug Administration: A single dose of this compound is administered intravenously (IV) via the tail vein. A typical vehicle for administration is a solution of DMSO, PEG400, and saline.
-
Sample Collection: At predetermined time points post-administration (e.g., 5 minutes, 1 hour, 8 hours, 24 hours, 48 hours), blood samples are collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). The mice are then euthanized, and their brains are immediately harvested.
-
Sample Processing: Plasma is separated from the blood by centrifugation. Brain tissue is rinsed with cold saline, blotted dry, weighed, and homogenized in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform tissue suspension. All samples are stored at -80°C until analysis.[2]
Quantification of this compound by LC-MS/MS
-
Sample Preparation: A liquid-liquid extraction method is employed to isolate this compound from the plasma and brain homogenate samples. This typically involves the addition of a strong base (e.g., 0.1 M NaOH) and an internal standard (e.g., C17 sphingosine) to the samples. The analytes are then extracted into an organic solvent mixture (e.g., methyl tert-butyl ether:dichloromethane). The organic layer is then separated, evaporated to dryness under nitrogen, and the residue is reconstituted in a solvent compatible with the LC-MS/MS system.[2]
-
LC-MS/MS Analysis: The extracted samples are injected into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS). Chromatographic separation is achieved using a suitable column (e.g., a C18 column). The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify this compound and the internal standard based on their unique parent and daughter ion transitions. A standard curve is generated using known concentrations of this compound to allow for the accurate quantification of the compound in the experimental samples.[2]
Signaling Pathways and Mechanisms of Action in the CNS
Upon crossing the BBB, this compound exerts its neuroprotective effects through the modulation of several key intracellular signaling pathways. Unlike its parent compound FTY720, this compound is not phosphorylated and therefore does not induce immunosuppression by acting on sphingosine-1-phosphate (S1P) receptors.[2][4] Instead, its therapeutic effects in the CNS are attributed to direct interactions with other cellular targets.
Activation of Protein Phosphatase 2A (PP2A)
FTY720 and its analogs, including this compound, can activate protein phosphatase 2A (PP2A), a critical serine/threonine phosphatase that regulates a wide range of cellular processes. This compound activates PP2A by directly binding to SET, an endogenous inhibitor of the PP2A catalytic subunit (PP2Ac). This binding event prevents SET from inhibiting PP2Ac, thereby leading to the reactivation of PP2A.[4]
Upregulation of Brain-Derived Neurotrophic Factor (BDNF)
FTY720 has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a key neurotrophin involved in neuronal survival, growth, and synaptic plasticity.[5] This effect is mediated, at least in part, through the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-regulated kinase (ERK). Activated ERK phosphorylates the transcription factor CREB (cAMP response element-binding protein), which then binds to the promoter region of the BDNF gene and enhances its transcription.
Upregulation of Glial Cell Line-Derived Neurotrophic Factor (GDNF)
This compound has also been demonstrated to increase the levels of glial cell line-derived neurotrophic factor (GDNF), another potent neurotrophic factor crucial for the survival of various neuronal populations.[4] The mechanism for this upregulation involves the downregulation of microRNA-96-5p (miR-96-5p).[4] MicroRNAs are small non-coding RNAs that can bind to messenger RNA (mRNA) and promote their degradation or inhibit their translation. By reducing the levels of miR-96-5p, which targets GDNF mRNA, this compound leads to increased stability and translation of GDNF mRNA, resulting in higher levels of GDNF protein.
Conclusion
This compound demonstrates a significant capacity to penetrate the blood-brain barrier and accumulate within the central nervous system after intravenous administration. Its lack of oral bioavailability is a critical consideration for future drug development and formulation strategies. Once in the CNS, this compound engages in non-S1P receptor-mediated signaling, including the activation of the neuroprotective phosphatase PP2A and the upregulation of crucial neurotrophic factors, BDNF and GDNF. These multifaceted mechanisms of action underscore the therapeutic potential of this compound for a range of neurodegenerative disorders, warranting further investigation and development.
References
- 1. This compound Reduces Toxicity Associated with α-Synuclein and Oxidative Stress by Increasing Trophic Factor Expression and Myelin Protein in OLN-93 Oligodendroglia Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Up-regulation of protective neuronal MicroRNAs by FTY720 and novel FTY720-derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Therapeutic Targets of Fingolimod (FTY720) Are Involved in Pathological Processes in the Frontal Cortex of Alzheimer's Disease Patients: A Network Pharmacology Study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for FTY720-Mitoxy In Vivo Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
FTY720-Mitoxy is a novel derivative of the immunosuppressive drug FTY720 (Fingolimod). Unlike its parent compound, this compound is engineered with a mitochondria-localizing motif and is not phosphorylated in vivo. Consequently, it does not act as an agonist on sphingosine-1-phosphate receptors (S1PRs), thereby avoiding the immunosuppressive effects associated with FTY720.[1][2] Preclinical studies have demonstrated that this compound exhibits neuroprotective properties, primarily through the activation of protein phosphatase 2A (PP2A) and the upregulation of key neurotrophic factors, including Brain-Derived Neurotrophic Factor (BDNF), Glial Cell Line-Derived Neurotrophic Factor (GDNF), and Nerve Growth Factor (NGF).[3][4] These characteristics make this compound a promising therapeutic candidate for neurodegenerative diseases, such as Multiple System Atrophy (MSA), where mitochondrial dysfunction and reduced trophic support are implicated in the pathophysiology.
These application notes provide detailed protocols for the in vivo administration of this compound in mouse models, along with methods for assessing its pharmacokinetic and pharmacodynamic effects.
Data Presentation
Pharmacokinetic Profile of this compound in Mice
This compound is not orally bioavailable and must be administered parenterally.[5] Following intravenous administration, it rapidly crosses the blood-brain barrier.
| Parameter | Intravenous (IV) Administration (2 mg/kg) | Reference |
| Route of Administration | Intravenous (Tail Vein) | [5] |
| Peak Plasma Concentration (Tmax) | 5 minutes | [5] |
| Peak Brain Concentration (Tmax) | 5 minutes | [5] |
| Plasma Elimination Half-life | 0.94 hours | [5] |
| Brain Elimination Half-life | 1.77 hours | [5] |
| Oral Bioavailability | Not Detected | [5] |
In Vivo Efficacy of this compound in a Mouse Model of Multiple System Atrophy (MSA)
In a transgenic mouse model of MSA (CNP-aSyn), continuous administration of this compound has been shown to normalize motor deficits and autonomic dysfunction.
| Parameter | Vehicle Control (MSA Mice) | This compound (1.1 mg/kg/day) | Reference |
| Motor Coordination (Rotarod) | Decline in performance | Normalized movement | [1][2] |
| Sweat Function (Starch-Iodine Test) | Reduced sweat droplets | Increased sweat droplets | [6] |
| Brain GDNF Levels | Baseline | Increased | [1] |
| Microglial Activation | Increased | Reduced | [1] |
| α-Synuclein Pathology | Present | Blocked | [1] |
Experimental Protocols
I. This compound Formulation and Administration
A. Materials:
-
This compound powder
-
200 proof ethanol (B145695)
-
Sterile phosphate-buffered saline (PBS) or sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Alzet® osmotic pumps
B. Formulation for In Vivo Administration:
FTY720 and its derivatives are sparingly soluble in aqueous solutions. A common method for in vivo formulation involves initial dissolution in an organic solvent followed by dilution in a sterile aqueous buffer.
-
Stock Solution Preparation: Prepare a stock solution of this compound in 200 proof ethanol (e.g., 5 mM).[3]
-
Working Solution for IV Injection: For intravenous administration, dilute the stock solution in sterile PBS or saline to the desired final concentration. The final concentration of ethanol should be minimized (typically <10%) to avoid toxicity.
-
Formulation for Osmotic Pumps: For continuous delivery via osmotic pumps, the stock solution can be diluted in sterile PBS or saline to the concentration required to achieve the target daily dose based on the pump's flow rate and duration.
C. Intravenous Administration Protocol:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Warm the mouse's tail to dilate the lateral tail veins.
-
Load the this compound working solution into a sterile insulin (B600854) syringe with a 28-30 gauge needle.
-
Inject the desired volume slowly into the lateral tail vein.
-
Monitor the mouse for any adverse reactions during and after the injection.
D. Subcutaneous Osmotic Pump Implantation Protocol:
This protocol is for the continuous delivery of this compound.
-
Pump Preparation: Fill the Alzet® osmotic pump with the this compound formulation according to the manufacturer's instructions.
-
Surgical Preparation: Anesthetize the mouse and prepare the surgical site on the dorsum, slightly caudal to the scapulae, by shaving and disinfecting the skin.
-
Incision: Make a small incision perpendicular to the spine.
-
Subcutaneous Pocket Formation: Using a sterile hemostat, create a subcutaneous pocket large enough to accommodate the osmotic pump.
-
Pump Implantation: Insert the filled osmotic pump into the pocket, with the delivery portal first.
-
Wound Closure: Close the incision with wound clips or sutures.
-
Post-operative Care: Administer analgesics as per approved institutional animal care and use committee (IACUC) protocols and monitor the mouse for recovery.
II. Assessment of In Vivo Efficacy
A. Rotarod Test for Motor Coordination:
-
Acclimation: Acclimate the mice to the rotarod apparatus for 2-3 days prior to testing by placing them on the stationary rod and then on the rod rotating at a low speed (e.g., 4 rpm) for a few minutes each day.
-
Testing:
-
Place the mouse on the rotating rod, which is set to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
Record the latency to fall from the rod.
-
Perform 2-3 trials per mouse with an inter-trial interval of at least 15 minutes.
-
The average latency to fall is used as the measure of motor coordination.
-
B. Starch-Iodine Test for Sweat Function:
-
Anesthesia: Anesthetize the mouse.
-
Paw Preparation: Apply a 10% povidone-iodine solution to the plantar surface of the hind paws and allow it to dry completely.
-
Starch Application: Coat the iodine-painted surface with a suspension of starch in castor oil (1 g starch per 1 mL castor oil).
-
Sweat Induction (optional): To induce sweating, a cholinergic agonist like pilocarpine (B147212) can be injected intraperitoneally.
-
Data Acquisition: Sweat droplets will appear as dark purple/black spots. Capture images of the paws at a fixed time point (e.g., 5-10 minutes) after starch application.
-
Quantification: The number and/or area of the dark spots can be quantified using image analysis software (e.g., ImageJ).[7][8]
III. Pharmacodynamic Assessment
A. PP2A Activity Assay from Mouse Tissue:
-
Tissue Collection: Euthanize the mouse and collect the tissue of interest (e.g., adrenal glands, brain).[5]
-
Lysate Preparation: Homogenize the tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation (optional but recommended for specificity):
-
Incubate the tissue lysate with an antibody specific for the catalytic subunit of PP2A.
-
Use protein A/G beads to pull down the antibody-PP2A complex.
-
-
Phosphatase Assay:
-
Use a commercially available PP2A activity assay kit (e.g., Millipore, R&D Systems) that utilizes a synthetic phosphopeptide substrate.[9][10]
-
Incubate the immunoprecipitated PP2A or the total lysate with the substrate.
-
The amount of free phosphate (B84403) generated is measured colorimetrically (e.g., using Malachite Green).
-
The activity of PP2A is determined by the rate of phosphate release.
-
B. GDNF Protein Quantification by ELISA:
-
Tissue Collection: Collect brain tissue from treated and control mice.
-
Homogenization: Homogenize the tissue in a lysis buffer suitable for ELISA.
-
ELISA: Use a commercially available GDNF ELISA kit according to the manufacturer's protocol to quantify the concentration of GDNF in the tissue homogenates.
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound
Caption: this compound signaling pathway.
Experimental Workflow for In Vivo Studies
Caption: In vivo experimental workflow.
References
- 1. This compound reduces synucleinopathy and neuroinflammation, restores behavior and mitochondria function, and increases GDNF expression in Multiple System Atrophy mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Reduces Toxicity Associated with α-Synuclein and Oxidative Stress by Increasing Trophic Factor Expression and Myelin Protein in OLN-93 Oligodendroglia Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound reduces toxicity associated with MSA-like α-synuclein and oxidative stress by increasing trophic factor expression and myelin protein in OLN-93 oligodendroglia cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical Metabolism, Pharmacokinetics and In Vivo Analysis of New Blood-Brain-Barrier Penetrant Fingolimod Analogues: FTY720-C2 and this compound | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Objective Quantitation of Focal Sweating Areas Using a Mouse Sweat-assay Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of age-associated gene expression changes in mouse sweat glands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: Quantitative Analysis of FTY720-Mitoxy in Brain Tissue by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of FTY720-Mitoxy in brain tissue. FTY720 (Fingolimod) is an immunomodulatory drug approved for the treatment of multiple sclerosis. This compound is a novel analog designed for specific subcellular localization. The ability to accurately measure its concentration in brain tissue is crucial for preclinical pharmacokinetic and pharmacodynamic studies. This method utilizes a straightforward protein precipitation extraction procedure and a stable isotope-labeled internal standard (FTY720-d4) to ensure accuracy and reproducibility. The described protocol is intended for researchers, scientists, and drug development professionals engaged in the study of FTY720 analogs and their distribution in the central nervous system.
Introduction
FTY720 (Fingolimod) is a sphingosine-1-phosphate (S1P) receptor modulator that is phosphorylated in vivo to its active form, FTY720-phosphate.[1][2] This active metabolite functionally antagonizes S1P receptors, leading to the sequestration of lymphocytes in lymph nodes.[1] Beyond its effects on the immune system, FTY720 can cross the blood-brain barrier and may have direct effects within the central nervous system (CNS).[3] this compound is a rationally designed analog of FTY720, characterized by the addition of a triphenylphosphonium cation, which directs the molecule to the mitochondria. This targeted delivery allows for the investigation of the specific roles of mitochondrial function in the therapeutic effects of FTY720.
Accurate quantification of this compound in brain tissue is essential for understanding its distribution, target engagement, and overall pharmacological profile. LC-MS/MS offers the high sensitivity and selectivity required for the analysis of small molecules in complex biological matrices like brain tissue.[4] This application note provides a detailed protocol for the extraction and quantification of this compound in brain tissue using a triple quadrupole mass spectrometer.
Experimental
Materials and Reagents
-
This compound reference standard
-
FTY720-d4 (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Brain tissue from the species of interest
Sample Preparation
A robust and reproducible sample preparation protocol is critical for accurate quantification. The following procedure is based on established methods for small molecule extraction from brain tissue.[4][5]
-
Tissue Homogenization:
-
Accurately weigh approximately 100 mg of frozen brain tissue.
-
Add 500 µL of ice-cold 70:30 (v/v) acetonitrile/water.
-
Homogenize the tissue using a bead-based homogenizer or a probe sonicator until a uniform suspension is achieved. Keep the sample on ice throughout the process to minimize degradation.
-
-
Protein Precipitation:
-
To the homogenate, add 50 µL of the internal standard working solution (FTY720-d4 in methanol).
-
Vortex the sample vigorously for 1 minute to ensure thorough mixing and to facilitate protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully collect the supernatant and transfer it to a clean microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile/water with 0.1% formic acid).
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C to remove any remaining particulate matter.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Method
The chromatographic and mass spectrometric parameters should be optimized for the specific instrumentation used. The following are recommended starting conditions.
Liquid Chromatography:
| Parameter | Value |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate for 3 min |
Mass Spectrometry:
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
| Parameter | This compound | FTY720-d4 (IS) |
| Precursor Ion (m/z) | 572.3 (Proposed) | 312.3 |
| Product Ion (m/z) | 262.1 (Proposed) | 259.3 |
| Collision Energy (eV) | To be optimized | To be optimized |
| Dwell Time (ms) | 100 | 100 |
| Ion Source Temperature | 500°C | 500°C |
| IonSpray Voltage | 5500 V | 5500 V |
Note on this compound MRM transitions: The proposed precursor ion for this compound ([M]+) is based on its chemical structure (C38H47NOP+). The proposed product ion is based on the stable triphenylphosphine (B44618) fragment. These transitions and the collision energy should be empirically determined and optimized on the specific mass spectrometer being used.
Calibration Curve and Quality Control Samples
A calibration curve should be prepared by spiking known concentrations of this compound into blank brain homogenate. Quality control (QC) samples at low, medium, and high concentrations should also be prepared to assess the accuracy and precision of the method.
| Sample Type | Concentration Range (ng/mL) |
| Calibration Standards | 1 - 1000 |
| LLOQ QC | 1 |
| Low QC | 3 |
| Medium QC | 100 |
| High QC | 800 |
Data Analysis
The concentration of this compound in the brain tissue samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting the peak area ratios of the calibration standards against their corresponding concentrations. A linear regression with a 1/x² weighting is typically used for the calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification in brain tissue.
FTY720 Signaling Pathway
Caption: FTY720 is phosphorylated to FTY720-P, which modulates S1P receptors.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in brain tissue using LC-MS/MS. The method is sensitive, specific, and employs a straightforward sample preparation technique. This protocol can be readily implemented in research and drug development laboratories to support the preclinical evaluation of this compound and other related analogs, ultimately contributing to a better understanding of their therapeutic potential in neurological disorders.
References
- 1. The antineoplastic properties of FTY720: evidence for the repurposing of fingolimod - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Pharmacological Effects of FTY720 and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of OSU-2S, a novel derivative of FTY720, in mouse plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Seahorse Assay for Investigating the Effect of FTY720-Mitoxy on Mitochondrial Respiration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial dysfunction is increasingly implicated in the pathophysiology of a wide range of diseases, including neurodegenerative disorders and inflammatory conditions. The Seahorse XF Analyzer provides a powerful platform for the real-time measurement of mitochondrial respiration and glycolysis in live cells, offering critical insights into cellular metabolism.[1] FTY720 (Fingolimod) is an immunomodulatory drug approved for the treatment of multiple sclerosis.[2] Its mechanism of action primarily involves its phosphorylation to FTY720-phosphate, which then acts as a functional antagonist of sphingosine-1-phosphate (S1P) receptors, leading to the sequestration of lymphocytes in lymph nodes.[3][4][5][6]
FTY720-Mitoxy is a novel derivative of FTY720 designed with a mitochondria-targeting motif.[7] Unlike its parent compound, this compound is not phosphorylated and therefore does not act on S1P receptors, avoiding the systemic immunosuppressive effects.[8] Emerging evidence suggests that this compound may exert protective effects by directly influencing mitochondrial function and reducing oxidative stress.[7][8]
These application notes provide a detailed protocol for utilizing the Agilent Seahorse XF Cell Mito Stress Test to investigate the impact of this compound on mitochondrial respiration in cultured cells. This assay allows for the precise measurement of key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[9]
Data Presentation
Table 1: Key Parameters of Mitochondrial Respiration Measured by Seahorse XF Cell Mito Stress Test
| Parameter | Description | Calculation |
| Basal Respiration | The baseline oxygen consumption rate (OCR), representing the energetic demand of the cell under basal conditions. | (Last rate measurement before first injection) - (Non-Mitochondrial Respiration) |
| ATP Production-Linked Respiration | The portion of basal respiration dedicated to ATP synthesis by ATP synthase.[10] | (Last rate measurement before Oligomycin injection) - (Minimum rate measurement after Oligomycin injection) |
| Proton Leak | The remaining basal respiration not coupled to ATP synthesis, which can be associated with mitochondrial uncoupling or damage.[10] | (Minimum rate measurement after Oligomycin injection) - (Non-Mitochondrial Respiration) |
| Maximal Respiration | The maximum OCR that the cell can achieve, induced by an uncoupling agent like FCCP.[9] | (Maximum rate measurement after FCCP injection) - (Non-Mitochondrial Respiration) |
| Spare Respiratory Capacity | A measure of the cell's ability to respond to an increased energy demand.[9] | (Maximal Respiration) - (Basal Respiration) |
| Non-Mitochondrial Respiration | Oxygen consumption from cellular processes other than mitochondrial respiration.[9] | Minimum rate measurement after Rotenone/Antimycin A injection |
Table 2: Recommended Cell Seeding Densities for Seahorse XF96 Microplates
| Cell Type | Seeding Density (cells/well) | Notes |
| Adherent Cells (e.g., Neurons, Astrocytes, Hepatocytes) | 5,000 - 40,000 | Optimal density should be determined empirically to achieve 75-90% confluency as a monolayer on the day of the assay.[11][12][13] |
| Suspension Cells (e.g., Lymphocytes) | 50,000 - 200,000 | Higher densities are typically required. Plates may need coating with materials like Cell-Tak or Poly-D-Lysine to facilitate attachment.[14][15] |
Experimental Protocols
I. Cell Culture and Seeding
This protocol is designed for adherent cells, which are commonly used in neurodegenerative disease and drug discovery research.
Materials:
-
Appropriate cell culture medium
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Agilent Seahorse XF96 Cell Culture Microplates[16]
-
Cell culture incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Culture cells in their standard growth medium until they reach approximately 80% confluency.
-
Harvesting: Wash the cells with PBS and detach them using Trypsin-EDTA. Neutralize the trypsin with culture medium.
-
Cell Counting: Centrifuge the cell suspension, resuspend the pellet in fresh medium, and determine the cell concentration using a hemocytometer or automated cell counter.
-
Seeding: Dilute the cells to the desired seeding density in their growth medium. Seed 80 µL of the cell suspension into each well of a Seahorse XF96 microplate.[11][17] Do not seed cells in the four corner wells, which will be used for background correction.[17]
-
Incubation: Incubate the plate overnight in a 37°C, 5% CO2 incubator to allow for cell attachment and recovery.[1]
II. Seahorse XF Cell Mito Stress Test Protocol
Materials:
-
Agilent Seahorse XF Base Medium (e.g., DMEM without phenol (B47542) red)[16]
-
Supplements: Glucose, Sodium Pyruvate (B1213749), L-Glutamine[16]
-
This compound (stock solution prepared in a suitable solvent, e.g., DMSO)
-
Agilent Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)[9]
-
Agilent Seahorse XF Calibrant[1]
-
Non-CO2 incubator (37°C)[1]
-
Agilent Seahorse XF Analyzer[1]
Day Before Assay:
-
Hydrate Sensor Cartridge: Add 200 µL of Seahorse XF Calibrant to each well of the utility plate and place the sensor cartridge on top, ensuring the sensors are submerged.[1] Incubate overnight in a 37°C non-CO2 incubator.[14]
Day of Assay:
-
Prepare Assay Medium: Warm the Seahorse XF Base Medium to 37°C and supplement it with glucose (e.g., 10 mM), sodium pyruvate (e.g., 1 mM), and L-glutamine (e.g., 2 mM).[16] Adjust the pH to 7.4.[18] Place the prepared assay medium in a 37°C non-CO2 incubator to equilibrate.[1]
-
Prepare this compound Treatment: Prepare a working solution of this compound in the assay medium at the desired final concentrations. A concentration range of 10-100 nM can be a starting point for initial experiments, based on in vitro studies with FTY720 derivatives.[7]
-
Cell Plate Preparation:
-
Remove the cell culture medium from the wells.
-
Gently wash the cells once with 180 µL of pre-warmed Seahorse XF Assay Medium.[1]
-
Add 180 µL of the assay medium containing the desired concentration of this compound (or vehicle control) to each well.
-
Incubate the cell plate in a 37°C non-CO2 incubator for at least 1 hour to allow for de-gassing and treatment.[18]
-
-
Load Sensor Cartridge:
-
Prepare stock solutions of the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in the assay medium at 10X the final desired concentration.[1] Recommended starting concentrations are 1.0-2.0 µM for Oligomycin, 0.5-1.0 µM for FCCP, and 0.5 µM for Rotenone/Antimycin A, though these should be optimized for the specific cell type.[16][19]
-
Load the appropriate volume of each compound into the corresponding injection ports of the hydrated sensor cartridge.[1]
-
-
Run the Seahorse XF Assay:
-
Start the Seahorse XF Analyzer and allow it to warm up to 37°C.[1]
-
Load the assay template in the software.
-
Insert the sensor cartridge for calibration.
-
After calibration, the instrument will prompt you to replace the utility plate with your cell plate.
-
The assay will proceed with cycles of mixing, waiting, and measuring to establish a baseline OCR, followed by the sequential injection of Oligomycin, FCCP, and Rotenone/Antimycin A.[1][9]
-
Mandatory Visualization
Caption: Experimental workflow for the Seahorse XF Cell Mito Stress Test.
Caption: Signaling pathways of FTY720 and the proposed mechanism of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. A novel liposomal formulation of FTY720 (Fingolimod) for promising enhanced targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The immune modulator FTY720 targets sphingosine 1-phosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Persistent signaling induced by FTY720-phosphate is mediated by internalized S1P1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FTY720 (fingolimod) in Multiple Sclerosis: therapeutic effects in the immune and the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FTY720: mechanism of action and potential benefit in organ transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Reduces Toxicity Associated with α-Synuclein and Oxidative Stress by Increasing Trophic Factor Expression and Myelin Protein in OLN-93 Oligodendroglia Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound reduces synucleinopathy and neuroinflammation, restores behavior and mitochondria function, and increases GDNF expression in Multiple System Atrophy mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. kelekarlab.umn.edu [kelekarlab.umn.edu]
- 15. agilent.com [agilent.com]
- 16. content.protocols.io [content.protocols.io]
- 17. agilent.com [agilent.com]
- 18. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 2.11. Agilent seahorse XF Cell Mito Stress test [bio-protocol.org]
Application Notes and Protocols: FTY720-Mitoxy Stock Solutions for In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
FTY720-Mitoxy is a novel derivative of the immunosuppressive drug FTY720 (Fingolimod). Unlike its parent compound, this compound is designed with a mitochondria-localizing motif and its mechanism of action is independent of sphingosine-1-phosphate (S1P) receptor modulation.[1][2] Instead, it exerts its effects through the activation of protein phosphatase 2A (PP2A) and by increasing the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF).[1][3][4] These properties make this compound a promising candidate for research in neurodegenerative diseases and other conditions where mitochondrial function and neurotrophic support are compromised.
These application notes provide detailed protocols for the preparation of this compound stock solutions for use in a variety of in vitro experiments. Adherence to these guidelines will ensure the stability, and consistent performance of the compound in cell-based assays.
Data Presentation
Chemical and Physical Properties
| Property | Value | Source |
| Compound Name | This compound | [1] |
| Synonyms | Fingolimod-Mitoxy | N/A |
| Molecular Weight | ~652.6 g/mol (Estimated based on FTY720 and the addition of the triphenylphosphonium bromide moiety) | Calculated |
| Appearance | Crystalline solid | [5] |
| Solubility | Soluble in Ethanol (B145695) and DMSO | [1][5] |
| Storage (Solid) | -20°C for up to 3 years | [6] |
| Storage (Stock Solution) | -20°C for long-term storage | [6] |
Recommended Solvents and Concentrations
| Solvent | Stock Concentration | Working Concentration Range | Notes |
| Ethanol (200 Proof) | 5 mM | 40 nM - 160 nM | A 5 mM stock in ethanol is a commonly cited preparation.[1] |
| DMSO | >10 mM (based on FTY720) | 40 nM - 160 nM | Use freshly opened DMSO to avoid moisture absorption which can affect solubility.[7][8][9][10] |
Experimental Protocols
Protocol 1: Preparation of a 5 mM this compound Stock Solution in Ethanol
This protocol describes the preparation of a 5 mM stock solution of this compound in 200-proof ethanol, a method that has been successfully used in published research.[1]
Materials:
-
This compound (crystalline solid)
-
200 Proof (100%) Ethanol, molecular biology grade
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate this compound to Room Temperature: Before opening, allow the vial of this compound to warm to room temperature to prevent condensation of moisture.
-
Weigh this compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 5 mM solution, you would need approximately 3.26 mg of this compound (based on an estimated molecular weight of 652.6 g/mol ).
-
Dissolve in Ethanol: Transfer the weighed this compound to a sterile amber microcentrifuge tube or glass vial. Add the appropriate volume of 200-proof ethanol to achieve a final concentration of 5 mM.
-
Ensure Complete Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Store the 5 mM stock solution in tightly sealed amber vials at -20°C for long-term storage. This compound has been shown to be stable for at least 3 years under these conditions.[6]
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the this compound stock solution to the desired working concentration for treating cells in culture.
Materials:
-
5 mM this compound stock solution (from Protocol 1)
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thaw Stock Solution: Thaw the 5 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilutions (Optional but Recommended): To ensure accuracy, it is recommended to perform serial dilutions. For example, to prepare a 160 nM working solution:
-
Prepare a 100 µM intermediate solution by diluting the 5 mM stock 1:50 in sterile cell culture medium (e.g., 2 µL of 5 mM stock + 98 µL of medium).
-
Prepare a 1 µM intermediate solution by diluting the 100 µM solution 1:100 in sterile cell culture medium (e.g., 1 µL of 100 µM solution + 99 µL of medium).
-
-
Prepare Final Working Solution: Dilute the final intermediate solution into the desired volume of pre-warmed cell culture medium to achieve the final working concentration. For example, to make 1 mL of 160 nM working solution, add 160 µL of the 1 µM intermediate solution to 840 µL of cell culture medium.
-
Vehicle Control: It is crucial to prepare a vehicle control containing the same final concentration of the solvent (e.g., ethanol) used to prepare the stock solution.
-
Immediate Use: It is best practice to prepare fresh working solutions for each experiment.
Mandatory Visualizations
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
Proposed Signaling Pathway of this compound
Caption: this compound signaling pathway leading to neuroprotection.
Stability and Storage
This compound has demonstrated remarkable stability in solution. Studies have shown that it remains stable for at least three years when stored at -20°C and for 42 days at 37°C.[6] For routine in vitro experiments, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. While the stock solution is stable, it is advisable to prepare fresh dilutions in cell culture medium for each experiment to ensure consistency and avoid potential degradation in complex aqueous environments over time.
Troubleshooting
-
Precipitation in Media: If precipitation is observed upon dilution of the stock solution into cell culture medium, ensure that the final solvent concentration is not too high (typically <0.5%). Preparing intermediate dilutions in the cell culture medium can help mitigate this issue.
-
Inconsistent Results: Inconsistent results may arise from improper storage, repeated freeze-thaw cycles of the stock solution, or the use of old working solutions. Always use freshly prepared working solutions and properly stored stock aliquots.
-
Cell Toxicity: While this compound is not toxic to cells at concentrations up to 160 nM, higher concentrations (e.g., 320 nM) have been shown to reduce cell viability.[3] It is essential to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and assay.
By following these detailed application notes and protocols, researchers can confidently prepare and utilize this compound for their in vitro studies, ensuring reliable and reproducible results.
References
- 1. This compound reduces synucleinopathy and neuroinflammation, restores behavior and mitochondria function, and increases GDNF expression in Multiple System Atrophy mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound Reduces Toxicity Associated with α-Synuclein and Oxidative Stress by Increasing Trophic Factor Expression and Myelin Protein in OLN-93 Oligodendroglia Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound reduces toxicity associated with MSA-like α-synuclein and oxidative stress by increasing trophic factor expression and myelin protein in OLN-93 oligodendroglia cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. researchgate.net [researchgate.net]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for Long-Term Delivery of FTY720-Mitoxy in Mice Using Osmotic Pumps
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the continuous, long-term delivery of FTY720-Mitoxy in murine models using osmotic pumps. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and workflows.
Introduction
This compound is a non-immunosuppressive derivative of FTY720 (Fingolimod) that has shown significant neuroprotective potential in preclinical models of neurodegenerative diseases, such as Multiple System Atrophy (MSA).[1] Unlike its parent compound, this compound does not act on sphingosine-1-phosphate (S1P) receptors and therefore does not induce lymphopenia.[1] Its therapeutic effects are attributed to its ability to reduce neuroinflammation, enhance mitochondrial function, and increase the expression of neurotrophic factors like Glial Cell Line-Derived Neurotrophic Factor (GDNF) and Brain-Derived Neurotrophic Factor (BDNF).[1][2] Due to its poor oral bioavailability, continuous delivery via osmotic pumps is the preferred method for maintaining stable, long-term exposure in preclinical studies.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies involving the long-term delivery of this compound in mice.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (IV) Administration | Oral Administration | Reference |
| Peak Plasma Concentration (Tmax) | 5 minutes | Not Detected | [3] |
| Peak Brain Concentration (Tmax) | 5 minutes | Not Detected | [3] |
| Plasma Elimination Half-life | 0.94 hours | - | [3] |
| Brain Elimination Half-life | 1.77 hours | - | [3] |
| Oral Bioavailability | Not Bioavailable | - | [3] |
Table 2: Efficacy of this compound in a Mouse Model of Multiple System Atrophy (MSA)
| Parameter | Vehicle Control | This compound (1.1 mg/kg/day via osmotic pump) | Reference |
| Motor Function (Rotarod Performance) | Decline | Normalized | [1] |
| Sweat Function (Starch-Iodine Test) | Impaired | Normalized | [1][5] |
| Soleus Muscle Mass | Reduced | Normalized | [1] |
| Brain GDNF Protein Levels | Baseline | Increased | [1] |
| Microglial Activation | Increased | Reduced | [1] |
| α-Synuclein Pathology | Present | Blocked | [1] |
Experimental Protocols
Protocol 1: Preparation and Loading of Osmotic Pumps with this compound
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, propylene (B89431) glycol)
-
ALZET® Osmotic Pumps (appropriate model for desired duration and flow rate)
-
Sterile filling tube (provided with pumps)
-
Sterile syringe (1 mL)
-
Sterile gloves and workspace (laminar flow hood)
Procedure:
-
Calculate this compound Concentration: Determine the required concentration of this compound based on the desired daily dose, the mean pumping rate of the osmotic pump, and the average body weight of the mice.
-
Example Calculation: For a 1.1 mg/kg/day dose in a 25g mouse using a pump with a flow rate of 0.25 µL/hr:
-
Daily dose = 1.1 mg/kg/day * 0.025 kg = 0.0275 mg/day
-
Daily volume = 0.25 µL/hr * 24 hr/day = 6 µL/day = 0.006 mL/day
-
Concentration = 0.0275 mg / 0.006 mL = 4.58 mg/mL
-
-
-
Prepare this compound Solution: Under sterile conditions, dissolve the calculated amount of this compound in the appropriate volume of vehicle. Ensure complete dissolution.
-
Fill the Osmotic Pump: a. Attach the sterile filling tube to the sterile syringe. b. Draw the this compound solution into the syringe, avoiding air bubbles. c. Hold the osmotic pump upright and insert the filling tube, ensuring it reaches the bottom of the pump reservoir. d. Slowly inject the solution until a small amount of fluid is seen coming out of the top of the pump. e. Remove the filling tube and insert the flow moderator until it is flush with the top of the pump.
-
Pump Priming (Optional but Recommended): To ensure immediate delivery upon implantation, prime the filled pumps by incubating them in sterile 0.9% saline at 37°C for at least 4-6 hours before implantation.[6]
Protocol 2: Surgical Implantation of Osmotic Pumps in Mice
Materials:
-
Anesthetic (e.g., isoflurane)
-
Heating pad
-
Surgical instruments (scalpel, forceps, scissors, wound clips or sutures)
-
Antiseptic solution (e.g., povidone-iodine, chlorhexidine)
-
Analgesics
-
Sterile gloves and drapes
Procedure (Subcutaneous Implantation):
-
Anesthesia and Preparation: Anesthetize the mouse using isoflurane (B1672236) and place it on a heating pad to maintain body temperature. Shave the fur from the dorsal mid-scapular region and sterilize the skin with an antiseptic solution.
-
Incision: Make a small transverse incision (approximately 1 cm) through the skin.
-
Subcutaneous Pocket Formation: Insert a hemostat into the incision and gently open and close the jaws to create a subcutaneous pocket caudal to the incision. The pocket should be large enough to accommodate the pump without causing tension on the skin.
-
Pump Implantation: Insert the filled and primed osmotic pump into the subcutaneous pocket, delivery portal first.
-
Wound Closure: Close the incision with wound clips or sutures.
-
Post-Operative Care: Administer analgesics as per your institution's guidelines. Monitor the animal for recovery from anesthesia and for any signs of pain or infection at the surgical site.
Protocol 3: Assessment of Microglial Activation
Materials:
-
Mouse brain tissue (fixed and sectioned)
-
Primary antibody against Iba1 (a marker for microglia)
-
Appropriate fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Fluorescence microscope and imaging software
Procedure (Immunohistochemistry):
-
Tissue Preparation: Perfuse mice with 4% paraformaldehyde (PFA) and post-fix the brains in PFA. Cryoprotect the brains in sucrose (B13894) solution and section them using a cryostat.
-
Staining: a. Wash the brain sections and block with a solution containing normal serum and a permeabilizing agent (e.g., Triton X-100). b. Incubate the sections with the primary anti-Iba1 antibody overnight at 4°C. c. Wash the sections and incubate with the fluorescently labeled secondary antibody. d. Counterstain with DAPI to visualize cell nuclei.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify microglial activation by measuring the intensity of Iba1 staining and/or by morphological analysis (e.g., cell body size, process length and branching).
Protocol 4: Evaluation of Mitochondrial Function
Materials:
-
Freshly isolated brain tissue (e.g., from the striatum or cortex)
-
Mitochondrial isolation buffer
-
Reagents for measuring mitochondrial complex activity (e.g., Complex I and IV assay kits)
-
Spectrophotometer
Procedure (Mitochondrial Complex Activity Assay):
-
Mitochondrial Isolation: Homogenize the brain tissue in ice-cold mitochondrial isolation buffer and perform differential centrifugation to isolate the mitochondrial fraction.
-
Protein Quantification: Determine the protein concentration of the mitochondrial isolate using a standard protein assay (e.g., BCA assay).
-
Complex Activity Measurement: a. Follow the manufacturer's instructions for the specific mitochondrial complex assay kits. b. Typically, this involves adding a specific substrate to the mitochondrial sample and measuring the change in absorbance over time using a spectrophotometer. c. Normalize the activity to the protein concentration of the sample.
Visualizations
Signaling Pathway of this compound
Caption: Proposed signaling pathway for this compound's neuroprotective effects.
Experimental Workflow for Long-Term Delivery and Analysis
Caption: Workflow for this compound delivery and subsequent analysis.
References
- 1. This compound reduces synucleinopathy and neuroinflammation, restores behavior and mitochondria function, and increases GDNF expression in Multiple System Atrophy mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Reduces Toxicity Associated with α-Synuclein and Oxidative Stress by Increasing Trophic Factor Expression and Myelin Protein in OLN-93 Oligodendroglia Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Metabolism, Pharmacokinetics and In Vivo Analysis of New Blood-Brain-Barrier Penetrant Fingolimod Analogues: FTY720-C2 and this compound | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. neurophysics.ucsd.edu [neurophysics.ucsd.edu]
Assessing FTY720-Mitoxy for Experimental Use: Application Notes and Protocols on Stability and Solubility
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for assessing the stability and solubility of FTY720-Mitoxy, a promising derivative of the immunomodulatory drug FTY720 (Fingolimod). These guidelines are intended to ensure the reliable and effective use of this compound in preclinical research and development.
This compound: A Profile
This compound is a novel analog of FTY720 designed with a mitochondria-targeting moiety. Unlike its parent compound, this compound does not require phosphorylation for its activity and does not act on sphingosine-1-phosphate (S1P) receptors, thus avoiding the immunosuppressive effects associated with FTY720.[1][2] Its mechanism of action involves the activation of protein phosphatase 2A (PP2A) and the increased expression of neurotrophic factors, including Brain-Derived Neurotrophic Factor (BDNF), Glial Cell Line-Derived Neurotrophic Factor (GDNF), and Nerve Growth Factor (NGF).[1][3][4] These characteristics make this compound a compound of interest for neurodegenerative disease research.
Stability of this compound
Existing data indicates that this compound is a stable compound under typical laboratory storage and experimental conditions.
Summary of Stability Data
| Condition | Duration | Method | Result | Reference |
| Freezer Storage (-20°C) | 3 years | LC-MS/MS | Stable, single peak with identical retention time to fresh sample. | [3] |
| Body Temperature (37°C) | 42 days | PP2A Activity Assay | Retained activity, comparable to fresh FTY720 and this compound. | [3] |
| In Mitochondria | Post-treatment | LC-MS/MS | Stable, single peak with identical retention time to fresh sample. | [3] |
| Liver Microsomes (Human) | 60 minutes | In vitro intrinsic clearance | 35.5 ± 2.3% of the compound remaining. | [1] |
| Liver Microsomes (Rat) | 60 minutes | In vitro intrinsic clearance | 65.5 ± 4.9% of the compound remaining. | [1] |
Protocol for Stability Assessment using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a stability-indicating HPLC method to quantify this compound and detect potential degradation products.
Objective: To assess the stability of this compound under various stress conditions (e.g., acid, base, oxidation, heat, light).
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid or trifluoroacetic acid
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or PDA detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
pH meter
-
Environmental chamber/oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.
-
Forced Degradation Studies:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 N NaOH.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for a specified time. Neutralize with an equivalent amount of 0.1 N HCl.
-
Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified time.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C) in an oven for a specified time. Dissolve in the mobile phase for analysis.
-
Photostability: Expose the stock solution and solid sample to light in a photostability chamber according to ICH Q1B guidelines.
-
-
HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water with an acid modifier (e.g., 0.1% formic acid) is a common starting point for reverse-phase chromatography.
-
Gradient Program: Develop a gradient program that allows for the separation of the parent this compound peak from any degradation products.
-
Detection: Use a UV detector at a wavelength where this compound has maximum absorbance.
-
Analysis: Inject the stressed samples and an unstressed control. Monitor for the appearance of new peaks and a decrease in the area of the parent peak.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining in each stressed sample compared to the control.
-
Determine the peak purity of the this compound peak in the stressed samples.
-
Caption: Workflow for HPLC-based stability testing of this compound.
Solubility of this compound
Protocol for Thermodynamic (Equilibrium) Solubility Assessment (Shake-Flask Method)
This protocol determines the equilibrium solubility of this compound in a specific solvent.
Objective: To determine the saturation concentration of this compound in a given solvent at equilibrium.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, PBS, ethanol (B145695), DMSO)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the test solvent in a glass vial. The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After incubation, remove the vials and allow the undissolved solid to settle. Separate the saturated solution from the solid by either centrifugation or filtration.
-
Quantification:
-
Prepare a calibration curve of this compound in the test solvent.
-
Dilute the saturated solution and analyze its concentration using a validated analytical method.
-
-
Data Analysis: The determined concentration represents the thermodynamic solubility of this compound in that solvent at the specified temperature.
Protocol for Kinetic Solubility Assessment
This high-throughput method is useful for early-stage drug discovery to assess the solubility of a compound from a DMSO stock solution.
Objective: To determine the concentration at which this compound precipitates from an aqueous solution when added from a DMSO stock.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplates
-
Plate reader capable of detecting turbidity or a nephelometer
-
Automated liquid handler (optional)
Procedure:
-
Serial Dilution: Prepare serial dilutions of the this compound DMSO stock solution in a 96-well plate.
-
Addition to Buffer: Transfer a small, fixed volume of each dilution to another 96-well plate containing the aqueous buffer. The final DMSO concentration should be kept low (typically ≤1%).
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours).
-
Precipitation Detection: Measure the turbidity or light scattering in each well using a plate reader or nephelometer. An increase in the signal indicates precipitation.
-
Data Analysis: The kinetic solubility is the highest concentration of this compound that does not show significant precipitation.
Caption: Experimental workflows for solubility assessment.
Signaling Pathway of this compound
This compound exerts its neuroprotective effects through a pathway distinct from its parent compound. It does not modulate S1P receptors but instead activates PP2A and upregulates the expression of key neurotrophic factors.
Caption: Proposed signaling pathway of this compound in neuroprotection.
References
- 1. This compound reduces synucleinopathy and neuroinflammation, restores behavior and mitochondria function, and increases GDNF expression in Multiple System Atrophy mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Reduces Synucleinopathy and Neuroinflammation, Restores Behavior and Mitochondria Function, and Increases GDNF Expression In Multiple System Atrophy Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Reduces Toxicity Associated with α-Synuclein and Oxidative Stress by Increasing Trophic Factor Expression and Myelin Protein in OLN-93 Oligodendroglia Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound reduces toxicity associated with MSA-like α-synuclein and oxidative stress by increasing trophic factor expression and myelin protein in OLN-93 oligodendroglia cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols: Evaluating the Efficacy of FTY720-Mitoxy in a Transgenic Mouse Model of Multiple System Atrophy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Multiple System Atrophy (MSA) is a devastating neurodegenerative disorder characterized by the accumulation of α-synuclein in oligodendrocytes, forming glial cytoplasmic inclusions (GCIs).[1][2] This pathology leads to progressive motor and autonomic dysfunction. FTY720-Mitoxy, a non-immunosuppressive derivative of the FDA-approved drug FTY720 (fingolimod), has emerged as a promising therapeutic candidate.[1] Unlike its parent compound, this compound does not act on sphingosine (B13886) 1 phosphate (B84403) receptors (S1PRs) and therefore does not cause lymphopenia. Instead, it has been shown to cross the blood-brain barrier and increase the expression of crucial neurotrophic factors such as Glial Cell Line-Derived Neurotrophic Factor (GDNF) and Brain-Derived Neurotrophic Factor (BDNF) in oligodendrocytes.[2] These application notes provide a detailed protocol for evaluating the efficacy of this compound in the CNP-aSyn transgenic mouse model of MSA, which expresses human α-synuclein in oligodendrocytes and recapitulates key features of the human disease.[3]
Hypothesized Signaling Pathway of this compound
Caption: Hypothesized signaling pathway of this compound in MSA.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound efficacy.
Experimental Protocols
Animal Model and Drug Administration
-
Animal Model: Male and female CNP-aSyn transgenic mice and wild-type littermates are used. These mice express human wild-type α-synuclein under the control of the 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNP) promoter, leading to progressive motor dysfunction between 7-9 months of age.[1][3]
-
Drug Administration:
-
At 8.5 months of age, mice are anesthetized, and a mini-osmotic pump is subcutaneously implanted in the dorsal region.[1][2][4]
-
The treatment group receives this compound at a dose of 1.1 mg/kg/day.[1][3]
-
The control group receives a vehicle solution.
-
Pumps are designed for continuous delivery over the 3-month treatment period.
-
Behavioral Assessments
This test assesses motor coordination and balance.
-
Apparatus: An accelerating rotarod apparatus.
-
Procedure:
-
Acclimate mice to the testing room for at least 30 minutes before the test.
-
Place each mouse on the rotating rod, which accelerates from 4 to 40 rpm over a 300-second period.[5]
-
Record the latency to fall from the rod.
-
Perform three trials per mouse with a 15-minute inter-trial interval.[5]
-
The average latency to fall across the three trials is used for analysis.
-
Conduct this test monthly throughout the treatment period.
-
This assay measures sudomotor (sweat) function, which is often impaired in MSA.
-
Procedure:
-
Anesthetize the mouse.
-
Apply a 10% povidone-iodine solution to the plantar surface of the hind paws and allow it to dry.[6]
-
Coat the iodine-painted area with a suspension of starch in castor oil.[6][7]
-
Administer a sweat-inducing agent like pilocarpine (B147212) intraperitoneally.
-
Sweat droplets will appear as dark blue/black spots due to the iodine-starch reaction.[6]
-
Capture images of the paws at a fixed time point after pilocarpine injection (e.g., 10 minutes).[7]
-
Quantify the number and area of the dark spots using image analysis software (e.g., ImageJ).[7][8]
-
Post-mortem Tissue Analysis
At the end of the treatment period (11.5 months of age), mice are euthanized, and brain and spinal cord tissues are collected for a series of analyses.
-
Tissue Preparation: Mice are transcardially perfused with saline followed by 4% paraformaldehyde. Brains are dissected, post-fixed, and cryoprotected before sectioning on a cryostat or microtome.[1]
-
Staining Protocol:
-
Wash sections in PBS.
-
Perform antigen retrieval if necessary (e.g., using citrate (B86180) buffer).[1]
-
Block non-specific binding with a blocking solution (e.g., 1% BSA in PBS with 0.3% TritonX-100) for 1-2 hours at room temperature.[1]
-
Incubate with a primary antibody against Iba1 (a marker for microglia) overnight at 4°C.
-
Wash sections and incubate with an appropriate fluorescently-labeled secondary antibody for 1-2 hours at room temperature.[1]
-
Mount sections with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Capture images using a fluorescence microscope and quantify the Iba1-positive area or cell morphology to assess microglial activation.
-
This procedure separates proteins based on their solubility to assess the aggregation state of α-synuclein.
-
Extraction Protocol:
-
Homogenize brain tissue in a high-salt buffer.
-
Centrifuge and collect the supernatant (soluble fraction).
-
Sequentially re-extract the pellet with buffers containing increasing concentrations of detergents (e.g., Triton X-100, SDS) and urea (B33335) to isolate increasingly insoluble protein fractions.[9][10][11]
-
-
Western Blot Protocol:
-
Determine the protein concentration of each fraction.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against α-synuclein.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and quantify the band intensities.
-
-
Procedure:
-
Homogenize brain tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration.
-
Perform SDS-PAGE and western blotting as described above using primary antibodies for GDNF, BDNF, and Iba1.
-
Use a loading control (e.g., β-actin or GAPDH) for normalization.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from brain tissue using a suitable kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.[12]
-
-
qPCR Protocol:
Data Presentation
All quantitative data should be summarized in tables for clear comparison between treatment and vehicle groups in both transgenic and wild-type mice.
Table 1: Behavioral Assessment Data
| Group | Rotarod Latency (s) | Sweat Spot Count | Sweat Spot Area (mm²) |
| WT + Vehicle | |||
| WT + this compound | |||
| CNP-aSyn + Vehicle | |||
| CNP-aSyn + this compound |
Table 2: Post-mortem Molecular Analysis Data
| Group | Soluble α-synuclein (relative units) | Insoluble α-synuclein (relative units) | Iba1 Protein (relative units) | GDNF Protein (relative units) | BDNF Protein (relative units) |
| WT + Vehicle | |||||
| WT + this compound | |||||
| CNP-aSyn + Vehicle | |||||
| CNP-aSyn + this compound |
Table 3: Post-mortem Gene Expression Data
| Group | GDNF mRNA (fold change) | BDNF mRNA (fold change) | NGF mRNA (fold change) | RET mRNA (fold change) |
| WT + Vehicle | ||||
| WT + this compound | ||||
| CNP-aSyn + Vehicle | ||||
| CNP-aSyn + this compound |
Conclusion
This comprehensive protocol provides a robust framework for evaluating the preclinical efficacy of this compound in a transgenic mouse model of MSA. The combination of behavioral, histological, and molecular analyses will allow for a thorough assessment of the compound's potential to modify disease progression by targeting neurotrophic factor expression and reducing α-synuclein pathology. The data generated from these experiments will be crucial for informing further development of this compound as a potential therapy for MSA.
References
- 1. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. [PDF] Sequential Extraction of Soluble and Insoluble Alpha-Synuclein from Parkinsonian Brains | Semantic Scholar [semanticscholar.org]
- 4. Osmotic Pumps in Mice and Rats | Office of Research [bu.edu]
- 5. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 6. protocols.io [protocols.io]
- 7. Characterization of age-associated gene expression changes in mouse sweat glands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Objective Quantitation of Focal Sweating Areas Using a Mouse Sweat-assay Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sequential Extraction of Soluble and Insoluble Alpha-Synuclein from Parkinsonian Brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sequential Extraction of Soluble and Insoluble Alpha-Synuclein from Parkinsonian Brains [jove.com]
- 12. medsci.org [medsci.org]
- 13. gene-quantification.de [gene-quantification.de]
- 14. sinobiological.com [sinobiological.com]
Application Notes and Protocols for Immunohistochemistry on FTY720-Treated Brain Sections
For Researchers, Scientists, and Drug Development Professionals
These detailed application notes and protocols provide a comprehensive guide for performing immunohistochemistry (IHC) on brain sections from subjects treated with FTY720 (Fingolimod). The protocols are designed to be adaptable for various research needs, focusing on key markers relevant to the known mechanisms of FTY720 in the central nervous system (CNS).
Introduction to FTY720 and its CNS Effects
FTY720 (Fingolimod) is a sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of multiple sclerosis.[1][2] Its therapeutic effects are attributed to both its immunomodulatory action, by sequestering lymphocytes in lymph nodes, and its direct effects within the CNS.[1] FTY720 crosses the blood-brain barrier and its active metabolite, FTY720-phosphate, interacts with S1P receptors (S1P1, S1P3, S1P4, and S1P5) expressed on various neural cells, including astrocytes, microglia, oligodendrocytes, and neurons.[1] This interaction can modulate neuroinflammation, promote neuroprotection, and potentially influence remyelination.
Consequently, IHC studies on FTY720-treated brain tissue often focus on markers for:
-
Astrocytes: Glial Fibrillary Acidic Protein (GFAP) to assess astrogliosis.
-
Microglia: Ionized calcium-binding adapter molecule 1 (Iba1) to evaluate microglial activation and neuroinflammation.
-
Myelination: Myelin Basic Protein (MBP) to examine the integrity of myelin sheaths.
-
Neurons: Neuronal Nuclei (NeuN) to assess neuronal health and survival.
-
S1P Receptors: S1P Receptor 1 (S1P1) to investigate target engagement and receptor modulation.
A Note on "Mitoxy": The term "Mitoxy" is not a standard scientific term found in the literature in the context of FTY720 treatment. It may be a specific laboratory code, a component of a proprietary formulation, or a misspelling of another compound. The provided protocols are based on FTY720 treatment alone. If "Mitoxy" is a significant component of the treatment regimen, optimization of the following protocols may be necessary, as it could potentially alter tissue antigenicity or morphology.
Data Presentation: Quantitative Effects of FTY720 on Brain Markers
The following tables summarize quantitative data from studies that have used immunohistochemistry to assess the effects of FTY720 on various markers in the brain.
| Marker | Model System | Treatment Effect | Quantitative Change | Reference |
| GFAP | Traumatic Brain Injury (TBI) in mice | Attenuation of astrocyte activation | Significant reduction in the number of GFAP-positive cells around the injury site. | [3] |
| Iba1 | Traumatic Brain Injury (TBI) in mice | Reduction of microglia activation | Significant decrease in the density of Iba1-positive cells in the injured region. | [3] |
| S1P1 | Traumatic Brain Injury (TBI) in mice | Downregulation of S1P1 expression | Significant decrease in S1P1 protein levels as measured by Western blot, supporting IHC findings. | [3] |
| MBP | Parkinsonian GM2+/- Mice | Maintenance of myelin integrity | Sustained levels of MBP in the brachial plexus of FTY720-treated mice compared to a loss in vehicle-treated mice. | [4] |
| CD3 (T-cells) | Permanent Murine Cerebral Ischemia | Reduction of lymphocyte infiltration | Significant reduction in the number of CD3-positive T-cells in the ischemic brain. | [5] |
Experimental Protocols
Two primary protocols are provided: one for free-floating sections (often used for thicker sections and better antibody penetration) and one for paraffin-embedded sections (which offers excellent morphological preservation).
Protocol 1: Free-Floating Immunohistochemistry
This protocol is suitable for vibratome or cryostat sections (typically 30-50 µm thick).[6][7]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Tris-Buffered Saline (TBS)
-
Permeabilization/Blocking Buffer: PBS or TBS containing 0.3% Triton X-100 and 5-10% normal goat serum (or serum from the species of the secondary antibody).[8]
-
Primary Antibody Diluent: PBS or TBS with 1% BSA and 0.3% Triton X-100.
-
Primary antibodies (e.g., anti-GFAP, anti-Iba1, anti-MBP, anti-NeuN, anti-S1P1)
-
Biotinylated or fluorescently-conjugated secondary antibodies
-
Avidin-Biotin Complex (ABC) kit (for chromogenic detection)
-
3,3'-Diaminobenzidine (DAB) substrate kit (for chromogenic detection)
-
Mounting medium
-
Microscope slides
Procedure:
-
Tissue Preparation:
-
Perfuse the animal transcardially with cold PBS followed by 4% paraformaldehyde (PFA) in PBS.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by incubating in a 30% sucrose (B13894) solution in PBS at 4°C until it sinks.
-
Cut 30-50 µm sections on a freezing microtome or cryostat and collect them in PBS.
-
-
Antigen Retrieval (if necessary):
-
For some antigens, particularly nuclear or synaptic proteins, heat-induced antigen retrieval may be required.
-
Incubate free-floating sections in 10 mM sodium citrate (B86180) buffer (pH 6.0) at 80-90°C for 20-30 minutes.
-
Allow sections to cool to room temperature in the buffer.
-
-
Washing and Blocking:
-
Wash sections three times in PBS for 10 minutes each.
-
Incubate sections in Permeabilization/Blocking Buffer for 1-2 hours at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the Primary Antibody Diluent.
-
Incubate the sections in the primary antibody solution for 24-48 hours at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash sections three times in PBS for 10 minutes each.
-
Incubate sections with the appropriate biotinylated or fluorescently-conjugated secondary antibody, diluted in Primary Antibody Diluent, for 2 hours at room temperature.
-
-
Signal Detection (Chromogenic):
-
Wash sections three times in PBS for 10 minutes each.
-
Incubate sections in the ABC reagent for 1 hour at room temperature.
-
Wash sections three times in PBS for 10 minutes each.
-
Develop the signal using a DAB substrate kit according to the manufacturer's instructions.
-
Stop the reaction by washing with PBS.
-
-
Signal Detection (Fluorescent):
-
Wash sections three times in PBS for 10 minutes each.
-
Sections are now ready for mounting. A counterstain with DAPI can be performed if desired.
-
-
Mounting:
-
Mount the sections onto glass slides.
-
Dehydrate (for chromogenic detection), clear, and coverslip with an appropriate mounting medium.
-
Protocol 2: Immunohistochemistry for Paraffin-Embedded Sections
This protocol is ideal for achieving high-resolution images with excellent cellular morphology using thin sections (5-10 µm).
Materials:
-
Xylene or a xylene substitute
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or Tris-EDTA, pH 9.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer: PBS with 5-10% normal goat serum.
-
Primary and secondary antibodies
-
ABC kit and DAB substrate (for chromogenic detection)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or substitute) two times for 5 minutes each.
-
Immerse slides in 100% ethanol two times for 3 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in Antigen Retrieval Buffer and heat in a microwave, pressure cooker, or water bath. A typical protocol is to heat to 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature in the buffer.
-
-
Peroxidase Blocking (for chromogenic detection):
-
Incubate slides in 3% hydrogen peroxide in PBS for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in PBS with 1% BSA.
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides three times in PBS for 5 minutes each.
-
Incubate with the appropriate biotinylated or fluorescently-conjugated secondary antibody for 1-2 hours at room temperature.
-
-
Signal Detection:
-
Follow steps 6 (Chromogenic) or 7 (Fluorescent) from the Free-Floating Protocol.
-
-
Counterstaining and Mounting:
-
For chromogenic detection, counterstain with hematoxylin (B73222) if desired.
-
Dehydrate, clear, and coverslip.
-
Mandatory Visualizations
Signaling Pathway of FTY720 in the CNS
Caption: FTY720 is phosphorylated to its active form, which modulates S1P receptors on CNS cells.
Experimental Workflow for Immunohistochemistry
Caption: General workflow for immunohistochemical staining of brain tissue sections.
References
- 1. FTY720 (Fingolimod) Ameliorates Brain Injury through Multiple Mechanisms and is a Strong Candidate for Stroke Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FTY720 protects against ischemic white matter damage by modulating microglia toward M2 polarization via STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FTY720 Reduces Endothelial Cell Apoptosis and Remodels Neurovascular Unit after Experimental Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FTY720 Improves Behavior, Increases Brain Derived Neurotrophic Factor and Reduces α-Synuclein Pathology in Parkinsonian GM2+/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FTY720 Reduces Post-Ischemic Brain Lymphocyte Influx but Does Not Improve Outcome in Permanent Murine Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunohistochemistry (IHC) protocol [hellobio.com]
- 7. m.youtube.com [m.youtube.com]
- 8. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
Troubleshooting & Optimization
troubleshooting FTY720-Mitoxy insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FTY720-Mitoxy. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on its insolubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from FTY720 (Fingolimod)?
This compound is a derivative of the immunosuppressive drug FTY720 (Fingolimod). A key structural difference is the addition of a mitochondria-localizing triphenylphosphonium (TPP) moiety.[1][2] Unlike FTY720, this compound is not phosphorylated in vivo and therefore does not act on sphingosine-1-phosphate (S1P) receptors, meaning it does not cause immunosuppression.[2][3][4] Its mechanism of action involves increasing the expression of neurotrophic factors such as BDNF, GDNF, and NGF.[2][3][5]
Q2: I'm observing precipitation after adding this compound to my aqueous buffer/cell culture medium. What is the recommended procedure for solubilizing this compound?
This compound, similar to its parent compound FTY720, is sparingly soluble in aqueous solutions. Direct addition to buffers or media will likely result in precipitation. The recommended method is to first dissolve this compound in an organic solvent to create a concentrated stock solution.
Recommended Solvents for Stock Solution:
-
Ethanol (B145695) (200 proof)[1]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dimethylformamide (DMF)
Protocol for Solubilization and Dilution:
-
Prepare a high-concentration stock solution of this compound in your chosen organic solvent (e.g., 5 mM in 200 proof ethanol).[1]
-
For your experiment, dilute the stock solution to the final desired concentration directly into your aqueous buffer or cell culture medium.
-
Ensure rapid and thorough mixing upon dilution to prevent localized high concentrations that can lead to precipitation.
It is not recommended to store aqueous solutions of FTY720 for more than a day, and similar caution should be taken with this compound.[6][7]
Troubleshooting Guide: this compound Insolubility
Problem: My this compound solution is cloudy or has visible precipitate.
| Potential Cause | Troubleshooting Steps |
| Improper initial solubilization | Ensure this compound is completely dissolved in an appropriate organic solvent (e.g., Ethanol, DMSO) before introducing it to an aqueous environment. |
| Low-quality organic solvent | Use anhydrous or high-purity solvents to prepare your stock solution. Water content in the organic solvent can reduce solubility. |
| Precipitation upon dilution | - Warm the aqueous buffer/medium to the experimental temperature (e.g., 37°C) before adding the this compound stock solution. - Add the stock solution dropwise while vortexing or stirring the aqueous solution to ensure rapid dispersal. - Avoid preparing intermediate dilutions in aqueous solutions. |
| Stock solution stored improperly | Store the organic stock solution at -20°C.[6][7] Allow the stock solution to completely thaw and come to room temperature before use to avoid condensation. |
| High final concentration in aqueous solution | The solubility of the parent compound FTY720 in a 1:1 ethanol:PBS (pH 7.2) solution is approximately 0.2 mg/mL.[6][7] While specific data for this compound is not available, it is likely to have similarly limited aqueous solubility. If your final concentration is high, consider redesigning the experiment to use a lower concentration if possible. |
| pH of the aqueous solution | The solubility of FTY720 is known to be pH-dependent. While specific data for this compound is lacking, ensure the pH of your buffer is within a stable range for your experiment. |
Quantitative Data Summary
Table 1: Solubility of FTY720 (Parent Compound)
| Solvent | Solubility | Reference |
| Ethanol | ≥ 20 mg/mL | [6] |
| DMSO | ≥ 20 mg/mL | [6] |
| Dimethylformamide | ≥ 20 mg/mL | [6] |
| Water | 10 mg/mL | |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.2 mg/mL | [6][7][8] |
Experimental Protocols
Protocol 1: Preparation of this compound for Cell Culture Experiments
This protocol is based on methodologies described for FTY720 and its derivatives.[1]
Materials:
-
This compound powder
-
200 proof Ethanol
-
Sterile microcentrifuge tubes
-
Cell culture medium
Procedure:
-
Prepare a 5 mM Stock Solution:
-
In a sterile microcentrifuge tube, weigh out the appropriate amount of this compound powder.
-
Add the required volume of 200 proof ethanol to achieve a 5 mM concentration.
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Storage:
-
Store the 5 mM stock solution at -20°C for long-term storage.
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw the stock solution and bring it to room temperature.
-
Warm the cell culture medium to 37°C.
-
Calculate the volume of the 5 mM stock solution needed to achieve the desired final concentration in your cell culture medium.
-
While gently swirling the medium, add the calculated volume of the this compound stock solution.
-
Use the freshly prepared medium for your cell-based assays immediately.
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: Recommended workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound precipitation.
References
- 1. This compound Reduces Toxicity Associated with α-Synuclein and Oxidative Stress by Increasing Trophic Factor Expression and Myelin Protein in OLN-93 Oligodendroglia Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Reduces Synucleinopathy and Neuroinflammation, Restores Behavior and Mitochondria Function, and Increases GDNF Expression In Multiple System Atrophy Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound reduces synucleinopathy and neuroinflammation, restores behavior and mitochondria function, and increases GDNF expression in Multiple System Atrophy mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FTY720-derivatives do not induce FTY720-like lymphopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound reduces toxicity associated with MSA-like α-synuclein and oxidative stress by increasing trophic factor expression and myelin protein in OLN-93 oligodendroglia cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. A novel liposomal formulation of FTY720 (Fingolimod) for promising enhanced targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing FTY720-Mitoxy Dosage to Avoid In Vitro Cytotoxicity
This technical support center is designed for researchers, scientists, and drug development professionals working with FTY720-Mitoxy. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during in vitro experiments, with a focus on optimizing dosage to prevent cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from FTY720 (Fingolimod)?
A1: this compound is a derivative of the FDA-approved drug FTY720 (Fingolimod). The key structural difference is the addition of a triphenylphosphonium bromide moiety to FTY720.[1] This modification is intended to target the compound to mitochondria.[2][3] Unlike its parent compound FTY720, which becomes phosphorylated in vivo and acts on sphingosine-1-phosphate (S1P) receptors leading to immunosuppression, this compound is not known to be phosphorylated and therefore does not have the same immunosuppressive effects.[3]
Q2: What is the proposed mechanism of action for the beneficial effects of this compound in vitro?
A2: In oligodendrocyte cell lines (OLN-93), this compound has been shown to increase the expression of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF), Glial Cell Line-Derived Neurotrophic Factor (GDNF), and Nerve Growth Factor (NGF).[1][4] This effect is thought to be mediated through the inhibition of histone deacetylases (HDACs), leading to increased histone 3 acetylation, and through the phosphorylation of ERK1/2.[1][4]
Q3: At what concentration does this compound become cytotoxic in vitro?
A3: In studies using OLN-93 oligodendroglia cells, this compound was found to be non-toxic at concentrations up to 160 nM for both 24 and 48-hour exposures.[1] However, a significant reduction in cell viability was observed at a concentration of 320 nM.[1] It is crucial to determine the optimal, non-toxic dosage for your specific cell line and experimental conditions.
Q4: What are the potential mechanisms of this compound-induced cytotoxicity at high concentrations?
A4: While the exact cytotoxic mechanism of this compound has not been fully elucidated, studies on the parent compound FTY720 suggest potential pathways that may be relevant. At higher concentrations, FTY720 has been shown to induce cytotoxicity through mechanisms independent of S1P receptors, including the generation of reactive oxygen species (ROS) and the activation of protein phosphatase 2A (PP2A), which can lead to programmed necrosis (necroptosis). It is plausible that this compound could induce cytotoxicity through similar pathways at supra-optimal concentrations.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Unexpectedly High Cytotoxicity at Recommended Non-Toxic Doses (e.g., ≤ 160 nM)
Possible Causes:
-
Cell Line Sensitivity: The reported non-toxic concentration of up to 160 nM was determined in OLN-93 cells.[1] Your cell line may be more sensitive to this compound.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration in your final culture medium.
-
Compound Stability: this compound may be unstable in your specific culture medium over the duration of the experiment.
-
Cell Culture Health: Unhealthy cells or cells at a very high or low confluency can be more susceptible to chemical insults.
-
Contamination: Mycoplasma or other microbial contamination can cause stress to cells, increasing their sensitivity to experimental compounds.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Conduct a dose-response experiment with a wide range of this compound concentrations to determine the IC50 and the maximum non-toxic concentration for your specific cell line.
-
Run a Vehicle Control: Always include a control group treated with the same final concentration of the solvent used to dissolve this compound to rule out solvent-induced cytotoxicity.
-
Check Compound Stability: Assess the stability of this compound in your culture medium over the time course of your experiment.
-
Ensure Healthy Cell Culture: Use cells with a low passage number, ensure they are in the exponential growth phase, and seed them at an optimal density.
-
Test for Mycoplasma: Regularly test your cell cultures for mycoplasma contamination.
Issue 2: Inconsistent or Irreproducible Cytotoxicity Results
Possible Causes:
-
Inaccurate Pipetting: Errors in serial dilutions or in adding reagents to wells can lead to high variability.
-
Uneven Cell Seeding: An inconsistent number of cells per well will result in variable baseline readings.
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate the compound and affect cell viability.
-
Assay Interference: The this compound compound itself might interfere with the chemistry of your chosen cytotoxicity assay (e.g., by reacting with the detection reagent).
Troubleshooting Steps:
-
Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use appropriate pipetting techniques.
-
Optimize Cell Seeding: Ensure a single-cell suspension before seeding and use a consistent seeding technique.
-
Minimize Edge Effects: Avoid using the outer wells of the microplate for experimental samples or fill them with sterile PBS or medium to create a humidity barrier.
-
Perform an Assay Interference Control: Run a cell-free control by adding this compound to the culture medium without cells and perform the viability assay to check for direct interference. If interference is detected, consider switching to a different viability assay that uses an alternative detection method (e.g., from a metabolic assay to a membrane integrity assay).
Data Presentation
Table 1: In Vitro Viability of OLN-93 Cells Treated with this compound
| Concentration (nM) | Treatment Duration (hours) | Cell Viability (% of Control) | Cytotoxicity Observed |
| 40 | 24 | No significant change | No |
| 80 | 24 | Significantly enhanced | No |
| 160 | 24 | No significant change | No |
| 320 | 24 | Significantly reduced | Yes |
| 40 | 48 | No significant change | No |
| 80 | 48 | No significant change | No |
| 160 | 48 | No significant change | No |
| 320 | 48 | Significantly reduced | Yes |
Data summarized from a study on OLN-93 oligodendroglia cells.[1]
Experimental Protocols
Neutral Red Cytotoxicity Assay
This protocol is adapted for a 96-well plate format and is based on the principle that viable cells will incorporate and bind the neutral red dye in their lysosomes.
Materials:
-
Cells in culture
-
This compound
-
Complete culture medium
-
Neutral Red solution (e.g., 0.33 g/L in ultrapure water)
-
DPBS (without calcium and magnesium)
-
Neutral Red Destain Solution (e.g., 50% ethanol, 49% ultrapure water, 1% glacial acetic acid)
-
96-well flat-bottom tissue culture plates
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
For suspension cells, seed at a density that will not exceed the linear range of the assay by the end of the incubation period.
-
Incubate the plate overnight to allow for cell attachment (for adherent cells).
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include "vehicle-only" and "medium-only" (untreated) controls.
-
Incubate for the desired treatment period (e.g., 24 or 48 hours).
-
-
Neutral Red Staining:
-
After incubation, remove the treatment medium.
-
Add 100 µL of pre-warmed medium containing Neutral Red to each well.
-
Incubate for 2-3 hours at 37°C.
-
-
Washing and Destaining:
-
Carefully remove the Neutral Red-containing medium.
-
Gently wash the cells with 150 µL of DPBS.
-
Remove the DPBS and add 150 µL of Neutral Red Destain Solution to each well.
-
Shake the plate on a shaker for 10-20 minutes to extract the dye.
-
-
Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
-
Mandatory Visualizations
Caption: Proposed signaling pathway for the beneficial effects of this compound.
Caption: Experimental workflow for determining this compound cytotoxicity.
References
- 1. This compound Reduces Toxicity Associated with α-Synuclein and Oxidative Stress by Increasing Trophic Factor Expression and Myelin Protein in OLN-93 Oligodendroglia Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound Reduces Synucleinopathy and Neuroinflammation, Restores Behavior and Mitochondria Function, and Increases GDNF Expression In Multiple System Atrophy Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound reduces toxicity associated with MSA-like α-synuclein and oxidative stress by increasing trophic factor expression and myelin protein in OLN-93 oligodendroglia cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of FTY720-Mitoxy in neuronal cells
Welcome to the technical support center for FTY720-Mitoxy. This guide is intended for researchers, scientists, and drug development professionals. Here you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to assist with your in vitro neuronal cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from FTY720 (Fingolimod)?
A1: this compound is a non-immunosuppressive derivative of FTY720 (Fingolimod). It has been modified with a triphenylphosphonium (TPP) moiety, which directs it to localize at mitochondria.[1] Unlike the parent compound FTY720, this compound is not phosphorylated in cells and therefore does not interact with sphingosine-1-phosphate receptors (S1PRs).[2] This lack of S1PR modulation means it does not cause the immunosuppression (lymphopenia) associated with FTY720.[2] Its primary reported mechanism in neuronal and glial cells is neuroprotection through mitochondrial support, reduction of oxidative stress, and enhancement of neurotrophic factor expression.[2][3][4]
Q2: What is the recommended working concentration for this compound in neuronal cell cultures?
A2: Based on published studies, a working concentration of up to 160 nM is well-tolerated and effective for neuroprotection in both neuronal and glial cell lines.[3] One study noted that 80 nM this compound significantly enhanced oligodendroglial cell viability at 24 hours.[3] It is crucial to perform a dose-response curve for your specific cell line and experimental conditions to determine the optimal concentration.
Q3: Is this compound cytotoxic at high concentrations?
A3: Yes. While this compound is protective at low nanomolar concentrations, it can cause significant cytotoxicity at higher concentrations. In OLN-93 oligodendroglia cells, a concentration of 320 nM significantly reduced cell viability at both 24 and 48 hours.[3] This is consistent with the parent compound FTY720, which also shows reduced cell viability at concentrations of 1 µM or higher.[3]
Q4: What are the known "off-target" effects of this compound in neuronal cells?
A4: Since this compound does not target S1P receptors, its other molecular interactions can be considered its primary mechanism or potential "off-target" effects depending on the experimental context. These include:
-
Histone Deacetylase (HDAC) Inhibition: this compound has been shown to increase histone 3 acetylation, which is a known effect of FTY720 that can modulate gene expression, including that of neurotrophic factors.[3]
-
ERK1/2 Phosphorylation: The compound increases the phosphorylation of ERK1/2, a key signaling molecule in cell survival and growth pathways.[3]
-
Protein Phosphatase 2A (PP2A) Activation: FTY720 and its derivatives are known to activate PP2A, a tumor suppressor that can also induce apoptosis.[5] This S1PR-independent mechanism is a likely contributor to cytotoxicity at higher concentrations.[5]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Unexpected Cell Death or Morphology Changes at "Safe" Concentrations (<160 nM) | 1. Solvent Toxicity: The recommended solvent is ethanol (B145695). High final concentrations of ethanol or DMSO can be toxic to cells.[6][7] 2. Cell Line Sensitivity: Different neuronal cell lines (e.g., primary neurons vs. immortalized lines like SH-SY5Y) may have varying sensitivities. 3. Compound Instability: FTY720 is reported to be unstable in aqueous solutions, requiring fresh preparation.[8] This may also apply to this compound. | 1. Verify Final Solvent Concentration: Ensure the final concentration of ethanol or DMSO in your cell culture medium is well below toxic levels (typically <0.1% for DMSO, and ideally as low as possible for ethanol).[6][7] Prepare a vehicle-only control with the same solvent concentration. 2. Perform a Dose-Response Curve: Always determine the IC50 and optimal protective concentration for your specific cell line. Start with a lower concentration range (e.g., 10-200 nM). 3. Prepare Fresh Dilutions: Prepare working dilutions of this compound from a frozen stock immediately before each experiment. Do not store diluted aqueous solutions. |
| Inconsistent or No Increase in Neurotrophic Factors (e.g., BDNF, GDNF) | 1. Sub-optimal Concentration: The concentration used may be too low to induce a significant change. 2. Incorrect Time Point: The peak expression of neurotrophic factors occurs at specific time points. For OLN-93 cells, mRNA increases were significant at 24 hours.[3] 3. Assay Sensitivity: The method of detection (e.g., Western blot, qPCR, ELISA) may not be sensitive enough, or the antibodies/primers may be suboptimal. 4. Cell-Specific Response: Not all neuronal cell types may respond with robust neurotrophic factor expression. | 1. Optimize Concentration: Test a range of non-toxic concentrations (e.g., 80 nM, 160 nM) to find the optimal induction level. 2. Perform a Time-Course Experiment: Check for mRNA or protein expression at multiple time points (e.g., 12, 24, 48 hours) to identify the peak response. 3. Validate Assay: Ensure your antibodies for Western blot or ELISA are validated for the target protein and species. For qPCR, verify primer efficiency. Some studies report changes in mRNA but not protein, or vice-versa, depending on the model.[9] 4. Consult Literature: Check if FTY720 or its derivatives have been shown to increase neurotrophic factors in your specific cell model. |
| Compound Precipitates in Media | 1. Poor Solubility: FTY720 and its derivatives are lipophilic and have poor aqueous solubility.[8] 2. Incorrect Stock Preparation: The initial stock solution may not have been fully dissolved. | 1. Use Recommended Solvent: Prepare high-concentration stock solutions in 100% (200 proof) ethanol as recommended.[3] DMSO is another common alternative. 2. Ensure Complete Dissolution: Vortex the stock solution thoroughly. When diluting into aqueous culture medium, add the stock dropwise while gently vortexing or swirling the medium to facilitate mixing and prevent precipitation. |
Quantitative Data Summary
Table 1: Dose-Dependent Effect of this compound on Cell Viability
Cell Type: OLN-93 Oligodendroglia Cells. Assay: Neutral Red Viability Assay.
| Concentration | Treatment Duration | % Viability (Mean ± SEM) | Outcome | Reference |
| 80 nM | 24 hours | >100% | Significantly Enhanced Viability | [3] |
| 160 nM | 24 hours | ~100% | Normal Viability | [3] |
| 320 nM | 24 hours | Significantly <100% | Significant Cytotoxicity | [3] |
| 160 nM | 48 hours | ~100% | Normal Viability | [3] |
| 320 nM | 48 hours | Significantly <100% | Significant Cytotoxicity | [3] |
Table 2: Effect of this compound on Neurotrophic Factors and Myelin Protein
Cell Type: OLN-93 Oligodendroglia Cells. Concentration: 160 nM.
| Target | Treatment Duration | Outcome | Reference |
| NGF mRNA | 24 hours | Significant Increase | [3] |
| BDNF mRNA | 24 hours | Significant Increase | [3] |
| GDNF mRNA | 24 hours | Significant Increase | [3] |
| Myelin Associated Glycoprotein (MAG) | 48 hours | Significant Increase | [3] |
Experimental Protocols
Protocol 1: this compound Stock Solution Preparation
This protocol is adapted from Vargas-Medrano et al., 2019.[3]
-
Materials:
-
This compound powder
-
200 Proof (100%) Ethanol, sterile
-
Sterile, amber microcentrifuge tubes or glass vials
-
-
Procedure:
-
In a sterile environment (e.g., biosafety cabinet), weigh the desired amount of this compound powder.
-
Dissolve the powder in 200 Proof Ethanol to create a 5 mM stock solution.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to protect from light and minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Neuroprotection Assay using Neutral Red
This protocol describes a typical experiment to test the protective effects of this compound against an oxidative stressor (e.g., H₂O₂).[3]
-
Cell Plating:
-
Seed neuronal cells (e.g., SH-SY5Y or primary neurons) in a 96-well plate at a pre-determined optimal density.
-
Allow cells to adhere and grow overnight (or for the appropriate time for your cell type).
-
-
Pre-treatment with this compound:
-
On the day of the experiment, thaw an aliquot of the 5 mM this compound stock solution.
-
Prepare a fresh serial dilution in your complete cell culture medium to achieve the final desired concentrations (e.g., 40, 80, 160 nM). Also prepare a vehicle control with the same final concentration of ethanol.
-
Remove the old medium from the cells and replace it with the medium containing this compound or vehicle control.
-
Incubate for the desired pre-treatment period (e.g., 48 hours).[3]
-
-
Induction of Oxidative Stress:
-
Prepare a fresh solution of hydrogen peroxide (H₂O₂) in serum-free medium at the desired toxic concentration (e.g., 75 µM).[3]
-
After the pre-treatment period, add the H₂O₂ solution to the appropriate wells. Include control wells that receive only this compound (no H₂O₂) and wells that receive only H₂O₂ (vehicle pre-treatment).
-
Incubate for the stress induction period (e.g., 2 hours).[3]
-
-
Neutral Red Viability Assay:
-
Prepare a 0.005% neutral red solution in complete growth medium.
-
After the stress incubation, wash the cells once with Phosphate Buffered Saline (PBS).
-
Add 100 µL of the neutral red solution to each well and incubate for 2 hours at 37°C.
-
After incubation, remove the neutral red solution and wash the cells with the destain solution (e.g., 1% acetic acid, 50% ethanol).
-
Agitate the plate for 10 minutes on a shaker to fully solubilize the dye.
-
Measure the absorbance at 540 nm using a microplate reader. Cell viability is proportional to the absorbance.
-
Visualizations: Pathways and Workflows
References
- 1. kb.osu.edu [kb.osu.edu]
- 2. researchgate.net [researchgate.net]
- 3. This compound Reduces Toxicity Associated with α-Synuclein and Oxidative Stress by Increasing Trophic Factor Expression and Myelin Protein in OLN-93 Oligodendroglia Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel liposomal formulation of FTY720 (Fingolimod) for promising enhanced targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Regulation of PP2A by Sphingolipid Metabolism and Signaling [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes [mdpi.com]
- 8. FTY720 in resistant human epidermal growth factor receptor 2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the In Vivo Oral Bioavailability of FTY720-Mitoxy
This technical support guide is intended for researchers, scientists, and drug development professionals who are encountering challenges with the in vivo oral bioavailability of FTY720-Mitoxy. This document provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in overcoming these issues.
Troubleshooting Guide & FAQs
This section addresses common problems and questions regarding the poor oral bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor oral bioavailability?
A1: The parent compound, FTY720 (fingolimod), is orally bioavailable. However, this compound possesses a triphenylphosphonium bromide moiety. This large, positively charged group significantly increases the molecule's polarity and size, which likely hinders its ability to pass through the lipid-rich membranes of the intestinal epithelium. This poor membrane permeability is a primary contributor to its low oral bioavailability.
Q2: What are the primary strategies to improve the oral bioavailability of a compound like this compound?
A2: The main approaches for enhancing the oral bioavailability of poorly permeable and/or poorly soluble compounds fall into three main categories:
-
Particle Size Reduction: Decreasing the particle size of the drug increases its surface area-to-volume ratio, which can improve its dissolution rate.
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems can enhance its solubility and facilitate its transport across the intestinal membrane.
-
Polymeric Nanoparticles: These systems can protect the drug from degradation in the gastrointestinal tract and improve its uptake by intestinal cells.
Q3: Are there any specific challenges I should anticipate when formulating this compound?
A3: Yes, the cationic nature of the triphenylphosphonium group can present challenges. It may interact with anionic components of formulations or biological membranes in unintended ways. Additionally, the compound's stability in different formulation systems and pH conditions should be carefully evaluated.
Troubleshooting Common Issues
| Issue Encountered | Potential Cause | Suggested Troubleshooting Steps |
| Low drug loading in lipid-based formulations. | Poor solubility of this compound in the selected oils and surfactants. | 1. Screen a wider range of oils, surfactants, and co-surfactants with varying polarities. 2. Consider using a co-solvent to improve the solubility of this compound in the lipid phase. 3. Evaluate the effect of temperature on solubility during formulation preparation. |
| Precipitation of the drug upon dilution of a Self-Emulsifying Drug Delivery System (SEDDS) in aqueous media. | The formulation is unable to maintain the drug in a solubilized state upon emulsification. | 1. Increase the concentration of surfactant and/or co-surfactant in the SEDDS formulation. 2. Select surfactants with a higher hydrophilic-lipophilic balance (HLB) value. 3. Incorporate a precipitation inhibitor into the formulation. |
| High variability in in vivo pharmacokinetic data. | Inconsistent absorption from the gastrointestinal tract. | 1. Ensure the formulation is physically and chemically stable. 2. For solid dosage forms, assess the uniformity of the drug content. 3. Consider the potential impact of food on drug absorption and standardize feeding protocols for animal studies. |
| No significant improvement in oral bioavailability despite formulation efforts. | The primary barrier to absorption may be efflux transporters in the gut wall that actively pump the drug back into the intestinal lumen. | 1. Investigate if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp). 2. If it is a substrate, consider co-administration with a known P-gp inhibitor in preclinical models to assess the impact on bioavailability. |
Quantitative Data on Bioavailability Enhancement Strategies
The following tables summarize the potential improvements in oral bioavailability that can be achieved with different formulation strategies for poorly soluble or permeable drugs. While this data is not specific to this compound, it provides a benchmark for what may be achievable.
Table 1: Comparison of Bioavailability Enhancement with Different Formulation Strategies
| Formulation Strategy | Example Drug | Fold Increase in Relative Bioavailability | Reference |
| Self-Emulsifying Drug Delivery System (SEDDS) | Tenofovir | 21.53 (vs. marketed tablet)66.27 (vs. pure drug) | [1] |
| Particle Size Reduction (Nanonization) | Retinoic Acid | 3 | [2] |
| Polymeric Nanoparticles | General (Meta-analysis) | Significant increase in Area Under the Curve (AUC) | [3] |
| Lipid-Based Formulations | General | Can improve bioavailability by several hundred percent | [4] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments related to the formulation and in vivo evaluation of this compound.
Protocol 1: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate this compound in a SEDDS to improve its oral absorption.
Materials:
-
This compound
-
Oils (e.g., Capryol 90, Labrafac lipophile WL 1349, olive oil)
-
Surfactants (e.g., Kolliphor EL, Tween 80, Labrasol)
-
Co-surfactants/Co-solvents (e.g., Transcutol HP, propylene (B89431) glycol, ethanol)
-
Distilled water
-
Vortex mixer
-
Water bath shaker
-
Particle size analyzer
Procedure:
-
Solubility Studies:
-
Determine the solubility of this compound in a range of oils, surfactants, and co-surfactants.
-
Add an excess amount of this compound to 2 mL of each vehicle in a sealed vial.
-
Shake the vials in a water bath shaker at 37°C for 48 hours to reach equilibrium.
-
Centrifuge the samples and analyze the supernatant for this compound concentration using a validated analytical method (e.g., HPLC-UV).
-
-
Construction of Ternary Phase Diagrams:
-
Select the oil, surfactant, and co-surfactant in which this compound shows the highest solubility.
-
Prepare mixtures of the surfactant and co-surfactant (Smix) at different weight ratios (e.g., 1:1, 2:1, 1:2).
-
For each Smix ratio, mix with the oil at various weight ratios (e.g., 9:1, 8:2, ..., 1:9).
-
To each mixture, add a small amount of water and vortex. Observe the formation of an emulsion.
-
Construct a ternary phase diagram to identify the self-emulsifying region.
-
-
Preparation of this compound Loaded SEDDS:
-
Based on the ternary phase diagram, select a formulation from the self-emulsifying region.
-
Dissolve a pre-weighed amount of this compound in the oil phase.
-
Add the surfactant and co-surfactant and vortex until a clear, homogenous mixture is formed.
-
-
Characterization of the SEDDS:
-
Droplet Size and Zeta Potential: Dilute the SEDDS with distilled water and measure the droplet size, polydispersity index (PDI), and zeta potential using a particle size analyzer.
-
Self-Emulsification Time: Add the SEDDS to distilled water with gentle agitation and record the time taken for the formation of a clear emulsion.
-
Protocol 2: In Vivo Oral Bioavailability Study in Mice
Objective: To determine the oral bioavailability of a formulated this compound preparation compared to an unformulated suspension.
Materials:
-
This compound formulation
-
This compound suspension (in a vehicle like 0.5% carboxymethyl cellulose)
-
Male C57BL/6 mice (8-10 weeks old)
-
Oral gavage needles
-
Intravenous (IV) injection supplies
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.
-
Dosing:
-
Divide the mice into three groups:
-
Group 1: Oral administration of this compound suspension.
-
Group 2: Oral administration of this compound formulation.
-
Group 3: IV administration of this compound (dissolved in a suitable vehicle like saline).
-
-
Administer a single dose of this compound to each mouse.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of this compound versus time for each group.
-
Calculate the Area Under the Curve (AUC) for both oral and IV administration routes.
-
Calculate the absolute oral bioavailability (F%) using the following formula: F(%) = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100
-
Visualizations
Signaling Pathway
The parent compound, FTY720, is a modulator of sphingosine-1-phosphate (S1P) receptors. It is phosphorylated in vivo to FTY720-phosphate, which then acts as a potent agonist at S1P receptors, leading to their internalization and degradation. This "functional antagonism" prevents lymphocytes from leaving the lymph nodes, resulting in immunosuppression.[5][6] this compound is designed to not be phosphorylated and thus not to modulate S1P receptors in the same way. Its therapeutic effects are thought to be independent of this pathway.
Caption: FTY720 signaling via S1P receptor modulation.
Experimental Workflow
The following diagram outlines a logical workflow for a research project aimed at improving the oral bioavailability of this compound.
Caption: Workflow for enhancing this compound oral bioavailability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. dovepress.com [dovepress.com]
- 3. Do Polymeric Nanoparticles Really Enhance the Bioavailability of Oral Drugs? A Quantitative Answer Using Meta-Analysis [mdpi.com]
- 4. cri.northeastern.edu [cri.northeastern.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
FTY720-Mitoxy Stability & Handling: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of FTY720-Mitoxy. Below you will find frequently asked questions, troubleshooting guidance, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, this compound in solution should be stored at -20°C. Studies have shown that this compound is stable for at least three years when stored at this temperature.[1][2]
Q2: How stable is this compound in solution at physiological temperatures?
A2: this compound has demonstrated stability at body temperature (37°C) for extended periods. One study confirmed its stability and activity after 42 days at 37°C, which is the typical lifetime of an Alzet osmotic pump used for in vivo delivery.[1]
Q3: Can I subject this compound solutions to freeze-thaw cycles?
A3: While specific data on freeze-thaw cycles for this compound is limited, the parent compound, FTY720, has been shown to be stable through at least three freeze-thaw cycles.[3] To minimize the risk of degradation, it is best practice to aliquot the this compound solution into single-use volumes to avoid repeated freezing and thawing.
Q4: What are the known degradation pathways for this compound?
A4: In hepatocytes, the primary metabolic pathway for this compound is the oxidation of its octyl side chain, which results in the formation of a series of carboxylic acid metabolites.[4] Importantly, unlike its parent compound FTY720, this compound does not undergo phosphorylation.[4]
Q5: Is this compound orally bioavailable?
A5: No, this compound is not detected in plasma or the brain following oral administration, indicating a lack of oral bioavailability.[2][4] For in vivo studies, alternative routes such as intravenous injection or continuous delivery via an osmotic pump should be used.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound has been consistently stored at -20°C. 2. Aliquot Stock Solutions: Prepare single-use aliquots to avoid multiple freeze-thaw cycles. 3. Perform Stability Check: Use HPLC or LC-MS/MS to confirm the integrity of your this compound stock (see Protocol 1). |
| Loss of compound activity in cell culture | Instability in aqueous cell culture media over the course of a long experiment. | 1. Confirm Stability in Media: While stable at 37°C, long-term stability in specific complex media can vary. For experiments longer than a few days, consider replenishing the media with freshly diluted this compound. 2. Test Activity: Compare the activity of a freshly prepared solution with your aged solution using a relevant bioassay, such as assessing PP2A activation.[4] |
| Precipitation of this compound in aqueous solution | The parent compound, FTY720, is sparingly soluble in aqueous buffers.[5] | 1. Initial Dissolution: First, dissolve this compound in an appropriate organic solvent like ethanol (B145695) before diluting with aqueous buffers or media. 2. Liposomal Formulation: For improved aqueous stability and to avoid precipitation, consider using a liposomal formulation of the compound.[5] |
Stability Data Summary
The following table summarizes the known stability data for this compound and its parent compound, FTY720.
| Compound | Condition | Duration | Result | Reference |
| This compound (in solution) | -20°C | 3 years | Stable (confirmed by LC-MS/MS) | [1][2] |
| This compound (in solution) | 37°C | 42 days | Stable and active | [1] |
| FTY720 (quality control samples) | Room Temperature | 16 hours | Stable | [3] |
| FTY720 (quality control samples) | 4°C | 8 days | Stable | [3] |
| FTY720 (quality control samples) | 3 freeze-thaw cycles | N/A | Stable | [3] |
| FTY720 (0.1%, 0.2%, 0.5% ophthalmic solutions) | Various storage conditions | 3 months | No significant concentration change | [6] |
| Free FTY720 (in aqueous buffer) | N/A | N/A | Not stable, requires fresh daily preparation | [5] |
| Liposomal FTY720 (LP-FTY720) | N/A | N/A | Improved aqueous stability over free FTY720 | [5] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by LC-MS/MS
Objective: To verify the integrity and purity of this compound in a solution.
Methodology:
-
Sample Preparation:
-
Prepare a 1 µM solution of your this compound sample in an appropriate solvent (e.g., methanol (B129727) or acetonitrile).
-
As a control, prepare a fresh 1 µM solution of this compound from a reliable source.
-
-
Liquid Chromatography (LC):
-
Use a C18 column for separation.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).
-
The gradient can be programmed as follows: start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
-
Mass Spectrometry (MS):
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Monitor for the parent ion of this compound.
-
Perform tandem MS (MS/MS) to confirm the identity by comparing the fragmentation pattern with a known standard.
-
-
Data Analysis:
Visualizations
Caption: Workflow for assessing this compound stability via LC-MS/MS.
Caption: A logical guide for troubleshooting inconsistent this compound results.
Caption: Contrasting signaling pathways of FTY720 and this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Reduces Synucleinopathy and Neuroinflammation, Restores Behavior and Mitochondria Function, and Increases GDNF Expression In Multiple System Atrophy Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement and stability of FTY720 in human whole blood by high-performance liquid chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical Metabolism, Pharmacokinetics and In Vivo Analysis of New Blood-Brain-Barrier Penetrant Fingolimod Analogues: FTY720-C2 and this compound | PLOS One [journals.plos.org]
- 5. A novel liposomal formulation of FTY720 (Fingolimod) for promising enhanced targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Effects of FTY720 Ophthalmic Solution on Corneal Allograft Survival - PubMed [pubmed.ncbi.nlm.nih.gov]
interpreting unexpected results in FTY720-Mitoxy neuroprotection assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using FTY720-Mitoxy in neuroprotection assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from FTY720 (Fingolimod)?
This compound is a derivative of FTY720 (Fingolimod) designed with a mitochondria-localizing motif, a triphenylphosphonium bromide group, to enhance its accumulation in mitochondria.[1] Unlike its parent compound FTY720, this compound is not phosphorylated in vivo.[2][3] This is a critical distinction, as the phosphorylation of FTY720 is necessary for its binding to sphingosine-1-phosphate (S1P) receptors, which leads to immunosuppressive effects by reducing circulating lymphocytes.[1][2][4] Consequently, this compound is considered non-immunosuppressive, making it a candidate for neuroprotective therapies without the systemic immunosuppressive side effects associated with FTY720.[2][3]
Q2: What is the proposed neuroprotective mechanism of action for this compound?
The neuroprotective effects of this compound are multifaceted and largely independent of S1P receptor modulation.[2][5] Its primary mechanisms are thought to involve:
-
Mitochondrial Targeting: Its design facilitates localization to mitochondria, which are often dysfunctional in neurodegenerative diseases.[1][6][7][8]
-
Trophic Factor Upregulation: this compound has been shown to increase the expression of key neurotrophic factors, including Brain-Derived Neurotrophic Factor (BDNF), Glial-Cell-Line-Derived Neurotrophic Factor (GDNF), and Nerve Growth Factor (NGF) in oligodendroglia cells.[1][2]
-
Protection Against Oxidative Stress: It has demonstrated a protective effect against oxidative stress-induced cell death, particularly in cells expressing α-synuclein.[1]
-
Histone Deacetylase (HDAC) Inhibition: The parent compound FTY720 is known to affect HDAC inhibition, which may also play a role in the neuroprotective effects of this compound.[1]
Q3: What are the expected outcomes of a successful this compound neuroprotection assay?
In a typical neuroprotection assay using a cellular model of neurodegeneration (e.g., oxidative stress induced by H₂O₂ or α-synuclein overexpression), successful application of this compound is expected to result in:
-
Increased cell viability compared to vehicle-treated controls.
-
Upregulation of neurotrophic factors such as BDNF and GDNF.[1][2]
-
Improved mitochondrial function, which can be assessed by measuring mitochondrial membrane potential or oxygen consumption rate.[9][10]
-
Increased expression of myelin-associated proteins like Myelin Associated Glycoprotein (MAG) in oligodendrocyte cell lines.[1]
Troubleshooting Guides
Issue 1: No neuroprotective effect of this compound is observed.
If this compound fails to show a protective effect against the induced cellular stress, consider the following possibilities:
| Potential Cause | Troubleshooting Step |
| Incorrect Drug Concentration | Perform a dose-response curve to determine the optimal concentration. Studies have shown efficacy at concentrations around 160 nM in OLN-93 cells.[1] |
| Drug Instability | Ensure proper storage and handling of the this compound stock solution. Prepare fresh dilutions for each experiment. |
| Inappropriate Timing of Treatment | Optimize the pre-treatment duration. A 48-hour pre-treatment with this compound before inducing oxidative stress has been shown to be effective.[1] |
| Cell Model Insensitivity | The chosen cell line or neuronal culture may not be responsive to the protective mechanisms of this compound. Consider using a different cell model or a more severe stressor. |
| Assay-Specific Issues | The viability assay (e.g., MTT, Neutral Red) may be incompatible with the experimental conditions. Try an alternative method to assess cell health. |
Issue 2: Increased cell death or toxicity is observed at expected therapeutic concentrations.
While low doses of FTY720 and its derivatives are generally not toxic, higher concentrations can induce apoptosis.[1][11][12]
| Potential Cause | Troubleshooting Step |
| High Drug Concentration | Verify the dilution calculations and perform a toxicity assay to establish the safe concentration range for your specific cell type. |
| S1P Receptor-Independent Cytotoxicity | Unphosphorylated FTY720 can induce cytotoxicity through mechanisms independent of S1P receptors, potentially involving the generation of reactive oxygen species (ROS) and activation of stress-related signaling pathways.[13] |
| Cell Culture Conditions | Suboptimal cell culture conditions (e.g., high confluence, nutrient depletion) can sensitize cells to drug-induced toxicity. Ensure cells are healthy before treatment. |
Issue 3: High variability in results between experimental replicates.
Inconsistent results can undermine the validity of your findings. A systematic approach is needed to identify the source of variability.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure uniform cell density across all wells and plates. Use a cell counter for accuracy. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile PBS or media. |
| Inconsistent Treatment Application | Ensure consistent timing and application of this compound and the neurotoxic stimulus. |
Data Summary
Table 1: Effects of FTY720 and its Derivatives on Neurotrophic Factor Expression in OLN-93 Cells
| Compound | NGF Expression | BDNF Expression | GDNF Expression |
| FTY720 | Increased | Increased | No significant change |
| FTY720-C2 | Increased | No significant change | No significant change |
| This compound | Increased | Increased | Increased |
Data summarized from studies on OLN-93 oligodendrocyte cells.[1]
Table 2: Protective Effects of FTY720 Derivatives Against Oxidative Stress (75 μM H₂O₂) in OLN-93 Cells
| Cell Type | FTY720 | FTY720-C2 | This compound |
| OLN-93 (Empty Plasmid) | Protective | Protective | Protective |
| OLN-93 (WT-αSyn) | Not Significantly Protective | Not Significantly Protective | Protective |
| OLN-93 (A53E-αSyn) | Not Significantly Protective | Not Significantly Protective | Protective |
| OLN-93 (G51D-αSyn) | Not Significantly Protective | Not Significantly Protective | Protective |
This table highlights that only this compound showed significant protection in α-synuclein expressing cells.[1]
Experimental Protocols
1. Cell Viability Assay (Neutral Red Assay)
This protocol is adapted for assessing the protective effects of this compound against oxidative stress.
-
Cell Seeding: Plate OLN-93 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with the desired concentration of this compound (e.g., 160 nM) or vehicle control for 48 hours.
-
Induction of Oxidative Stress: Add H₂O₂ to a final concentration of 75 μM to the appropriate wells. Incubate for the desired duration (e.g., 24 hours).
-
Neutral Red Staining: Remove the medium and add 100 μL of medium containing 50 μg/mL Neutral Red. Incubate for 2 hours at 37°C.
-
Dye Extraction: Remove the staining solution, wash the cells with PBS, and add 150 μL of a destaining solution (50% ethanol, 49% water, 1% acetic acid).
-
Quantification: Shake the plate for 10 minutes and measure the absorbance at 540 nm using a microplate reader.
2. Mitochondrial Function Assessment (Generic Workflow)
This protocol provides a general workflow for assessing mitochondrial health. Specific assays like JC-1 for membrane potential or Seahorse for oxygen consumption rate should be performed according to the manufacturer's instructions.
-
Treatment: Treat cells with this compound as described above.
-
Mitochondrial Probe Incubation: After treatment, incubate the cells with a mitochondrial-specific fluorescent probe (e.g., TMRE, MitoTracker Green FM) as per the manufacturer's protocol.
-
Imaging or Plate Reader Analysis: Analyze the fluorescence intensity using a fluorescence microscope or a microplate reader. A decrease in the signal from potentiometric dyes like TMRE or a change in the fluorescence ratio for dyes like JC-1 can indicate mitochondrial dysfunction.
-
Data Normalization: Normalize the fluorescence intensity to the cell number, which can be determined by a parallel viability assay or by co-staining with a nuclear dye like Hoechst.
Visualizations
References
- 1. This compound Reduces Toxicity Associated with α-Synuclein and Oxidative Stress by Increasing Trophic Factor Expression and Myelin Protein in OLN-93 Oligodendroglia Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound reduces synucleinopathy and neuroinflammation, restores behavior and mitochondria function, and increases GDNF expression in Multiple System Atrophy mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FTY720-derivatives do not induce FTY720-like lymphopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FTY720 Story. Its Discovery and the Following Accelerated Development of Sphingosine 1-Phosphate Receptor Agonists as Immunomodulators Based on Reverse Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The emerging role of FTY720 as a sphingosine 1‐phosphate analog for the treatment of ischemic stroke: The cellular and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mitochondrial Dysfunction in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases [research.unipd.it]
- 10. researchgate.net [researchgate.net]
- 11. Activation of sphingosine 1-phosphate receptor-1 by FTY720 is neuroprotective after ischemic stroke in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FTY720 and (S)-FTY720 vinylphosphonate inhibit sphingosine kinase 1 and promote its proteasomal degradation in human pulmonary artery smooth muscle, breast cancer and androgen-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. More than Just an Immunosuppressant: The Emerging Role of FTY720 as a Novel Inducer of ROS and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in FTY720-Mitoxy In Vivo Studies
Welcome to the technical support center for FTY720-Mitoxy in vivo studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing experimental variability and to offer troubleshooting solutions for common issues encountered during in vivo experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from FTY720 (Fingolimod)?
This compound is a derivative of FTY720 (Fingolimod) designed to specifically target mitochondria.[1] The addition of a triphenylphosphonium group facilitates its localization to mitochondria, aiming to enhance its therapeutic effects in diseases with mitochondrial dysfunction, such as Parkinson's disease and Multiple System Atrophy (MSA).[1][2] Unlike its parent compound, this compound is not phosphorylated in vivo.[2] This is a key difference as it does not act as an agonist on sphingosine-1-phosphate (S1P) receptors, and therefore does not cause the immunosuppression (lymphopenia) associated with FTY720.[1][3]
Q2: What is the recommended route of administration for this compound in vivo?
This compound has been shown to have a lack of oral bioavailability.[2] Therefore, for in vivo studies, administration via intravenous (IV) injection or continuous infusion using an osmotic pump is recommended to ensure consistent exposure.[1][2]
Q3: What is a suitable vehicle for formulating this compound for in vivo studies?
While specific solubility data for this compound in various solvents is not extensively published, information on the parent compound, FTY720, can provide guidance. FTY720 is sparingly soluble in aqueous buffers.[4][5] For in vivo administration, a common approach is to first dissolve the compound in a minimal amount of an organic solvent like ethanol (B145695) and then dilute it with an aqueous buffer such as phosphate-buffered saline (PBS) or lactated Ringer's solution.[4][5] It is crucial to ensure the final concentration of the organic solvent is low and well-tolerated by the animals. For continuous delivery via osmotic pumps, this compound has been successfully administered using lactated Ringer's solution as the vehicle.[6] It is recommended to assess the stability of your specific formulation at 37°C for the duration of your experiment.[7]
Q4: What are the known pharmacokinetic parameters of this compound in mice?
Following intravenous administration in C57BL/6 mice, this compound is rapidly detected in both plasma and brain, reaching peak concentrations at the first sampling time point (5 minutes).[2] The elimination half-life is approximately 0.94 hours in plasma and 1.77 hours in the brain.[2] The brain-to-plasma ratio increases over time, suggesting preferential partitioning to the brain.[2]
Q5: What is a typical effective dose of this compound in mouse models of neurodegeneration?
In a mouse model of Multiple System Atrophy (CNP-aSyn transgenic mice), continuous administration of this compound at a dose of 1.1 mg/kg/day via an osmotic pump has been shown to be effective in normalizing movement and sweat function, and reducing neuroinflammation and α-synuclein pathology.[1]
Troubleshooting Guide
Issue 1: High variability in behavioral outcomes between animals in the same treatment group.
-
Potential Cause: Inconsistent drug exposure due to administration issues.
-
Troubleshooting Steps:
-
IV Injection: Ensure consistent injection speed and volume for all animals. Verify patency of the tail vein.
-
Osmotic Pump: Confirm correct pump filling and priming according to the manufacturer's instructions. Check for any leakage from the pump or catheter connection. Ensure proper subcutaneous or intraperitoneal placement of the pump.
-
-
-
Potential Cause: Animal stress and handling.
-
Troubleshooting Steps:
-
Acclimatize animals to the housing facility and experimental procedures.
-
Handle animals consistently and gently.
-
Perform behavioral testing at the same time of day to minimize circadian rhythm effects.
-
-
-
Potential Cause: Subjectivity in behavioral scoring.
-
Troubleshooting Steps:
-
Ensure the experimenter is blinded to the treatment groups.
-
Use automated behavioral monitoring systems where possible.
-
Have multiple blinded observers score the behavior and assess inter-rater reliability.
-
-
Issue 2: Lack of expected therapeutic effect.
-
Potential Cause: Suboptimal drug dosage.
-
Troubleshooting Steps:
-
Perform a dose-response study to determine the optimal effective dose for your specific animal model and endpoint.
-
Verify the concentration and stability of your this compound formulation.
-
-
-
Potential Cause: Inappropriate timing of treatment initiation.
-
Troubleshooting Steps:
-
Consider the disease progression in your animal model. Treatment may be more effective at a specific stage of the pathology.
-
-
-
Potential Cause: Issues with the animal model.
-
Troubleshooting Steps:
-
Confirm the phenotype of your animal model. Ensure that the pathological features you are targeting are present and consistent.
-
-
Issue 3: Unexpected adverse events or toxicity.
-
Potential Cause: Formulation issues.
-
Troubleshooting Steps:
-
If using a co-solvent, ensure the final concentration is below known toxic levels.
-
Check the pH and osmolality of your formulation to ensure it is physiologically compatible.
-
-
-
Potential Cause: Off-target effects.
-
Troubleshooting Steps:
-
While this compound is designed to be non-immunosuppressive, it is a novel compound.[1] Closely monitor animals for any signs of distress, weight loss, or changes in general health.
-
Conduct baseline hematology and clinical chemistry if unexpected systemic effects are observed.
-
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in C57BL/6 Mice (2 mg/kg, IV)
| Parameter | Plasma | Brain |
| Tmax | 5 min | 5 min |
| Elimination Half-life (t1/2) | 0.94 hr | 1.77 hr |
Data summarized from[2]
Table 2: In Vitro Intrinsic Clearance (Clint) of this compound in Liver Microsomes
| Species | Clint (μL/min/mg) | Interpretation |
| Mouse | 1.8 | Low |
| Rat | 7.8 | Low |
| Dog | 1.4 | Low |
| Monkey | 135.0 | High |
| Human | 17.5 | Moderate |
Data summarized from[2]
Experimental Protocols
Protocol 1: Formulation of this compound for Osmotic Pump Administration
Materials:
-
This compound
-
Ethanol (100%, sterile)
-
Lactated Ringer's solution (sterile)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the total amount of this compound required for your study based on the desired dose, number of animals, and pump volume and flow rate.
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add a minimal volume of 100% ethanol to dissolve the this compound completely. Vortex gently to aid dissolution.
-
In a separate sterile tube, measure the required volume of lactated Ringer's solution.
-
Slowly add the this compound/ethanol solution to the lactated Ringer's solution while vortexing to ensure rapid mixing and prevent precipitation.
-
The final concentration of ethanol should be kept to a minimum (ideally <5%).
-
Visually inspect the final solution for any precipitation. If precipitation occurs, you may need to adjust the ratio of ethanol to aqueous buffer.
-
Prepare the solution fresh before filling the osmotic pumps.
Protocol 2: Osmotic Pump Implantation for Continuous Subcutaneous Infusion in Mice
Materials:
-
Alzet osmotic pump (select appropriate model for desired duration and flow rate)
-
This compound formulation
-
Sterile surgical instruments (scissors, forceps, wound clips or sutures)
-
Anesthetic (e.g., isoflurane)
-
Hair clippers
-
Antiseptic solution and sterile swabs
-
Warming pad
Procedure:
-
Fill the osmotic pumps with the this compound formulation under sterile conditions, following the manufacturer's instructions.
-
Prime the pumps by incubating them in sterile saline at 37°C for the recommended duration (typically at least 4 hours) to ensure immediate pumping upon implantation.
-
Anesthetize the mouse and ensure an adequate level of anesthesia.
-
Place the mouse on a warming pad to maintain body temperature.
-
Shave the fur on the back, between the scapulae.
-
Clean the surgical area with an antiseptic solution.
-
Make a small midline incision in the skin.
-
Using blunt dissection with forceps, create a subcutaneous pocket large enough to accommodate the pump.
-
Insert the primed osmotic pump into the pocket, with the flow moderator pointing away from the incision.
-
Close the incision with wound clips or sutures.
-
Monitor the mouse until it has fully recovered from anesthesia.
-
Provide post-operative analgesia as recommended by your institution's veterinary staff.
Mandatory Visualizations
Caption: Proposed mechanism of this compound's neuroprotective effects.
Caption: Experimental workflow for in vivo studies with this compound.
Caption: Logical troubleshooting guide for high in vivo variability.
References
- 1. This compound reduces synucleinopathy and neuroinflammation, restores behavior and mitochondria function, and increases GDNF expression in Multiple System Atrophy mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical Metabolism, Pharmacokinetics and In Vivo Analysis of New Blood-Brain-Barrier Penetrant Fingolimod Analogues: FTY720-C2 and this compound | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. A novel liposomal formulation of FTY720 (Fingolimod) for promising enhanced targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disparate in vivo efficacy of FTY720 in xenograft models of Philadelphia positive and negative B-lineage acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alzet.com [alzet.com]
identifying potential confounding factors in FTY720-Mitoxy experiments
Welcome to the technical support center for FTY720 and Mitoxy-FTY720 experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and address potential confounding factors in their studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference in the mechanism of action between FTY720 (Fingolimod) and Mitoxy-FTY720?
A1: FTY720 is a prodrug that is phosphorylated in vivo to FTY720-phosphate (FTY720-P). FTY720-P then acts as a functional antagonist of sphingosine-1-phosphate (S1P) receptors, leading to the sequestration of lymphocytes in lymph nodes.[1][2][3] However, FTY720 can also have "off-target" effects that are independent of S1P receptors.[2] Mitoxy-FTY720 is a derivative of FTY720 that is designed to accumulate in mitochondria due to a mitochondria-localizing motif.[4][5] A key feature of Mitoxy-FTY720 is that it is not phosphorylated, and therefore its effects are expected to be independent of S1P receptors, allowing for the specific investigation of mitochondrial-related effects.[6][7]
Q2: I am observing high variability in my cell viability assays with FTY720. What could be the cause?
A2: High variability in cell viability assays with FTY720 can be attributed to several factors:
-
Dose and Time Dependency: The effects of FTY720 on cell apoptosis and proliferation are highly dose- and time-dependent.[8] Low concentrations may be cytostatic, while higher concentrations induce apoptosis.[9][10] It is crucial to perform a thorough dose-response and time-course experiment for your specific cell type.
-
Cell Density: The initial seeding density of your cells can influence their response to FTY720. Ensure consistent cell seeding across all experiments.
-
Phosphorylation Status: The extent to which FTY720 is converted to FTY720-P can vary between cell types, depending on the expression and activity of sphingosine (B13886) kinases.[2] This can lead to inconsistent results if not controlled for.
Q3: My results with FTY720 on mitochondrial respiration are not consistent. What are the potential confounding factors?
A3: Inconsistent results in mitochondrial respiration assays can arise from several sources:
-
S1P Receptor-Mediated Effects: FTY720-P can modulate mitochondrial function through S1P receptor signaling, which can influence cellular metabolism.[11][12] To isolate the direct mitochondrial effects of the parent compound, consider using a non-phosphorylatable analog of FTY720 or an S1P receptor antagonist as a control.
-
Off-Target Effects: FTY720 has been shown to affect various cellular targets besides S1P receptors, including ion channels and other kinases, which can indirectly impact mitochondrial function.[13][14]
-
Mitochondrial Integrity: When using isolated mitochondria, ensure the preparation is pure and the mitochondria are intact. Damaged mitochondria will yield unreliable respiration data.
-
Substrate Availability: The type and concentration of substrates provided in the assay medium can significantly affect mitochondrial respiration rates.[15]
Troubleshooting Guides
Issue 1: Unexpected Cell Death in Control Group Treated with Vehicle
-
Question: I am observing significant cell death in my control group treated with the vehicle for FTY720/Mitoxy-FTY720. What could be wrong?
-
Answer:
-
Vehicle Toxicity: The choice of solvent for FTY720 and its analogs is critical. DMSO is commonly used, but high concentrations can be toxic to cells. Perform a dose-response curve for your vehicle to determine the maximum non-toxic concentration for your specific cell line.
-
pH Shift: The addition of the vehicle or the compound might alter the pH of the culture medium. Ensure the final pH of the medium is within the optimal range for your cells.
-
Contamination: Check for any potential contamination in your vehicle stock solution or cell culture.
-
Issue 2: Discrepancy Between FTY720 and Mitoxy-FTY720 Effects on Apoptosis
-
Question: FTY720 induces apoptosis in my cells, but Mitoxy-FTY720 does not, even at similar concentrations. Is this expected?
-
Answer: This can be an expected result and highlights the different mechanisms of the two compounds.
-
S1P-Receptor-Mediated Apoptosis: FTY720-induced apoptosis can be mediated by its action on S1P receptors.[16] Since Mitoxy-FTY720 is not phosphorylated and does not act on these receptors, it may not induce apoptosis through this pathway.[7]
-
Mitochondrial vs. Non-Mitochondrial Pathways: FTY720 can induce apoptosis through both mitochondrial and non-mitochondrial pathways.[1][16] Mitoxy-FTY720's effects are primarily localized to the mitochondria. If the dominant apoptotic pathway in your cells is non-mitochondrial, you may see a reduced effect with Mitoxy-FTY720.
-
Quantitative Data Summary
Table 1: Effect of FTY720 and Mitoxy-FTY720 on OLN-93 Cell Viability under Oxidative Stress
| Cell Line | Treatment (160 nM) | Condition | Relative Viability (%) |
| OLN-93 (Empty Plasmid) | FTY720 | H₂O₂ (75 µM) | ~110% |
| OLN-93 (Empty Plasmid) | Mitoxy-FTY720 | H₂O₂ (75 µM) | ~115% |
| OLN-93 (WT aSyn) | Mitoxy-FTY720 | H₂O₂ (75 µM) | ~105% |
| OLN-93 (A53E aSyn) | Mitoxy-FTY720 | H₂O₂ (75 µM) | ~100% |
| OLN-93 (G51D aSyn) | Mitoxy-FTY720 | H₂O₂ (75 µM) | ~100% |
Data summarized from a study on OLN-93 oligodendroglia cells.[4] This table illustrates that while both FTY720 and Mitoxy-FTY720 can protect against oxidative stress, Mitoxy-FTY720 shows protective effects in cells expressing α-synuclein variants associated with disease.[4][17]
Experimental Protocols
Protocol 1: Mitochondrial Respiration Assay using Seahorse XF Analyzer
This protocol is a general guideline for measuring mitochondrial respiration in intact cells treated with FTY720 or Mitoxy-FTY720.
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the desired concentrations of FTY720, Mitoxy-FTY720, or vehicle for the desired duration.
-
Assay Preparation:
-
One hour before the assay, replace the culture medium with pre-warmed XF assay medium (supplemented with substrate, e.g., glucose, pyruvate, glutamine) and incubate the plate at 37°C in a non-CO₂ incubator.
-
Load the injector ports of the Seahorse XF sensor cartridge with the mitochondrial stress test compounds (e.g., oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A).[18]
-
-
Seahorse XF Analyzer Operation: Calibrate the sensor cartridge and run the mitochondrial stress test protocol on the Seahorse XF Analyzer.
-
Data Analysis: After the run, normalize the oxygen consumption rate (OCR) data to cell number. Calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[18][19]
Signaling Pathways and Experimental Workflows
Caption: FTY720 signaling pathways and potential off-target effects.
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Logical relationships of confounding factors in FTY720 experiments.
References
- 1. Fingolimod (FTY720) Stimulates Ca2+/Calcineurin Signaling in Fission Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antineoplastic properties of FTY720: evidence for the repurposing of fingolimod - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FTY720-Mitoxy Reduces Toxicity Associated with α-Synuclein and Oxidative Stress by Increasing Trophic Factor Expression and Myelin Protein in OLN-93 Oligodendroglia Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Reduces Synucleinopathy and Neuroinflammation, Restores Behavior and Mitochondria Function, and Increases GDNF Expression In Multiple System Atrophy Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound reduces synucleinopathy and neuroinflammation, restores behavior and mitochondria function, and increases GDNF expression in Multiple System Atrophy mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of FTY720 on apoptosis of smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evidence that FTY720 induces T cell apoptosis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 12. FTY720-P, a Biased S1PR Ligand, Increases Mitochondrial Function through STAT3 Activation in Cardiac Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. FTY-720 induces apoptosis in neuroblastoma via multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. agilent.com [agilent.com]
- 16. Activation of caspases and mitochondria in FTY720-mediated apoptosis in human T cell line Jurkat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound reduces toxicity associated with MSA-like α-synuclein and oxidative stress by increasing trophic factor expression and myelin protein in OLN-93 oligodendroglia cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Assaying Mitochondrial Respiration as an Indicator of Cellular Metabolism and Fitness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
ensuring consistent FTY720-Mitoxy activity in cell culture
Welcome to the technical support center for FTY720-Mitoxy. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring consistent and reliable results in cell culture experiments involving this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research.
Troubleshooting Guide
This guide addresses specific issues that may arise during cell culture experiments with this compound.
Question: I am observing inconsistent results (e.g., variable cell viability, inconsistent biomarker expression) between experiments. What could be the cause?
Answer: Inconsistent results with this compound can stem from several factors. Refer to the following troubleshooting workflow:
Question: I am observing unexpected cytotoxicity at my desired concentration. What should I do?
Answer: Unforeseen cytotoxicity can be concentration-dependent and cell-line specific.
-
Confirm the optimal concentration range: Perform a dose-response experiment to determine the IC50 for your specific cell line. Viability should be assessed at various concentrations. For example, in OLN-93 oligodendroglia cells, concentrations up to 160 nM did not reduce viability at 24 or 48 hours, while 320 nM significantly reduced viability.[1]
-
Check the solvent concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells.
-
Assess the health of your cells: Ensure your cells are healthy and not stressed before adding this compound.
Question: How can I confirm that this compound is active in my experiment?
Answer: To confirm the activity of this compound, you can measure the downstream effects that have been previously reported.
-
Protein Phosphatase 2A (PP2A) Activity: this compound is known to activate PP2A.[1][2][3] An immunoprecipitation and phosphatase assay can be performed to confirm PP2A activation in treated cells.
-
Neurotrophic Factor Expression: this compound has been shown to increase the expression of Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF).[1][4][5] You can measure the mRNA or protein levels of these factors using qPCR or Western blotting, respectively.
-
ERK1/2 Phosphorylation: Increased phosphorylation of ERK1/2 has been observed following this compound treatment.[1] This can be assessed by Western blot analysis using antibodies specific for phosphorylated ERK1/2.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a derivative of FTY720 (fingolimod) that is modified with a triphenylphosphonium moiety, which targets it to the mitochondria.[4] Unlike its parent compound, this compound is not phosphorylated in vivo and therefore does not act as an agonist for sphingosine-1-phosphate (S1P) receptors, meaning it is not immunosuppressive.[1][4][5] Its primary mechanism involves the activation of Protein Phosphatase 2A (PP2A), leading to neuroprotective effects.[1][2][3] It also promotes the expression of neurotrophic factors such as BDNF and GDNF.[1][4][5]
References
- 1. This compound Reduces Toxicity Associated with α-Synuclein and Oxidative Stress by Increasing Trophic Factor Expression and Myelin Protein in OLN-93 Oligodendroglia Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Metabolism, Pharmacokinetics and In Vivo Analysis of New Blood-Brain-Barrier Penetrant Fingolimod Analogues: FTY720-C2 and this compound | PLOS One [journals.plos.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Reduces Synucleinopathy and Neuroinflammation, Restores Behavior and Mitochondria Function, and Increases GDNF Expression In Multiple System Atrophy Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound reduces synucleinopathy and neuroinflammation, restores behavior and mitochondria function, and increases GDNF expression in Multiple System Atrophy mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
FTY720 vs. FTY720-Mitoxy: A Comparative Analysis of Neuroprotective Efficacy
A detailed guide for researchers and drug development professionals on the neuroprotective properties of FTY720 (Fingolimod) and its non-immunosuppressive derivative, FTY720-Mitoxy. This report synthesizes available experimental data to compare their mechanisms and effectiveness in preclinical models of neurological disorders.
FTY720 (Fingolimod), the first oral drug approved for multiple sclerosis, has demonstrated significant neuroprotective effects that extend beyond its well-known immunomodulatory actions.[1][2] Its therapeutic potential is being explored for other neurological conditions, including ischemic stroke and Huntington's disease.[1][3] However, the immunosuppression associated with FTY720 raises concerns for long-term use in broader neurodegenerative contexts.[4][5] This has led to the development of derivatives like this compound, which aim to retain neuroprotective properties without affecting the immune system.[4][5][6]
This compound is a novel analogue of FTY720 that is not phosphorylated in vivo and therefore does not modulate sphingosine-1-phosphate receptors (S1PRs), the mechanism responsible for FTY720's immunosuppressive effects.[5][6] Preclinical studies suggest that this compound exerts its neuroprotective effects through alternative pathways, primarily by boosting the expression of crucial neurotrophic factors.[4][6][7]
This guide provides a comparative overview of the neuroprotective efficacy of FTY720 and this compound, presenting quantitative data from key preclinical studies, detailing experimental methodologies, and illustrating the distinct signaling pathways through which they operate.
Quantitative Comparison of Neuroprotective Effects
The following tables summarize the quantitative data from various preclinical studies investigating the neuroprotective effects of FTY720 and this compound. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are synthesized from separate experiments.
Table 1: FTY720 Neuroprotective Efficacy in Ischemic Stroke Models
| Parameter | Animal Model | FTY720 Dose & Administration | Results | Reference |
| Infarct Volume | Rats (MCAO) | 1 mg/kg, intraperitoneally (2h post-MCAO) | Significant reduction compared to vehicle | [8] |
| Neurological Score | Rats (MCAO) | 1 mg/kg, intraperitoneally (2h post-MCAO) | Significant improvement at 24h and 72h post-MCAO | [8] |
| Brain Edema | Mice (ICH) | 1 mg/kg, intraperitoneally (1h post-ICH) | Significant reduction at 24h and 72h post-ICH | [9] |
| Neurological Function | Mice (ICH) | 1 mg/kg, intraperitoneally (1h post-ICH) | Significant improvement in modified Garcia test, wire-hanging, and beam walking tests | [9] |
Table 2: this compound Neuroprotective Efficacy in Neurodegeneration Models
| Parameter | Model | This compound Dose & Administration | Results | Reference |
| Trophic Factor mRNA Expression (BDNF, GDNF) | OLN-93 cells | 160 nM | Significant increase at 24h | [4][7] |
| Myelin Associated Glycoprotein (MAG) Protein Levels | OLN-93 cells | 160 nM | Significant increase at 48h | [4][7] |
| Protection against Oxidative Stress (H₂O₂) | aSyn expressing OLN-93 cells | 160 nM | Significant protection against cell death | [4][7] |
| Motor Function (Rotarod) | MSA Transgenic Mice | 1.1 mg/kg/day (osmotic pump) | Normalized movement in 11.5-month-old mice | [6] |
| Brain GDNF Levels | MSA Transgenic Mice | 1.1 mg/kg/day (osmotic pump) | Significant increase | [6] |
Signaling Pathways and Mechanisms of Action
The neuroprotective mechanisms of FTY720 and this compound are distinct, reflecting their different molecular targets.
FTY720, after being phosphorylated to FTY720-P, primarily acts as an agonist at four of the five S1P receptors (S1P₁, S1P₃, S1P₄, and S1P₅).[1] Its neuroprotective effects are mediated through:
-
Immunomodulation: Sequestration of lymphocytes in lymph nodes, reducing their infiltration into the central nervous system (CNS).[1][2]
-
Direct CNS Effects: Activation of S1P₁ receptors on neurons and astrocytes promotes cell survival and reduces inflammation.[1][8] This involves the activation of pro-survival signaling pathways such as Akt and ERK.[8]
-
Blood-Brain Barrier Integrity: FTY720 can enhance the integrity of the blood-brain barrier.[1]
This compound, lacking the ability to be phosphorylated, does not interact with S1P receptors and is therefore non-immunosuppressive.[5][6] Its neuroprotective actions are attributed to:
-
Upregulation of Trophic Factors: It significantly increases the expression of Brain-Derived Neurotrophic Factor (BDNF), Glial Cell Line-Derived Neurotrophic Factor (GDNF), and Nerve Growth Factor (NGF).[4][6][7]
-
Mitochondrial and Cellular Protection: It has been shown to protect against oxidative stress and reduce α-synuclein pathology in models of Multiple System Atrophy (MSA).[4][6][7]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative experimental protocols for key assays mentioned in this guide.
In Vivo Model of Ischemic Stroke (Middle Cerebral Artery Occlusion - MCAO)
-
Animal Model: Adult male Sprague-Dawley rats.
-
Procedure: Transient MCAO is induced for a period of 2 hours. Anesthesia is induced and maintained throughout the surgical procedure. A filament is inserted into the external carotid artery and advanced to the internal carotid artery to occlude the origin of the middle cerebral artery.
-
Drug Administration: FTY720 (1 mg/kg) or vehicle is administered intraperitoneally immediately after reperfusion (2 hours after MCAO induction).
-
Outcome Measures:
-
Infarct Volume: At 24 or 72 hours post-MCAO, animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Neurological Score: A battery of behavioral tests (e.g., Garcia test) is performed at 24 and 72 hours to assess neurological deficits.[8]
-
In Vitro Model of Neuroprotection in Oligodendrocyte Cell Culture
-
Cell Line: OLN-93, an oligodendrocyte cell line.
-
Cell Culture: Cells are cultured in standard medium. For experiments involving α-synuclein, cells are stably transfected to express wild-type or mutant forms of α-synuclein.
-
Drug Treatment: Cells are treated with this compound (e.g., 160 nM) or vehicle for 24 or 48 hours.
-
Outcome Measures:
-
Trophic Factor Expression: After 24 hours of treatment, total RNA is extracted, and quantitative real-time PCR (qPCR) is performed to measure the mRNA levels of BDNF and GDNF.[4][7]
-
Oxidative Stress Assay: After drug pre-treatment, cells are exposed to hydrogen peroxide (H₂O₂) to induce oxidative stress. Cell viability is then assessed using assays such as the neutral red uptake assay.[4][7]
-
Protein Expression: After 48 hours of treatment, cell lysates are prepared for Western blot analysis to measure the protein levels of Myelin Associated Glycoprotein (MAG).[4][7]
-
Conclusion
FTY720 and this compound both demonstrate significant neuroprotective potential, but through distinct mechanisms. FTY720's efficacy is linked to its potent immunomodulatory effects via S1P receptor modulation, coupled with direct actions within the CNS. This dual action is highly beneficial in neuroinflammatory conditions like multiple sclerosis.
This compound, on the other hand, offers a targeted neuroprotective strategy devoid of immunosuppressive activity. Its ability to upregulate key neurotrophic factors and protect against cellular stressors makes it a promising candidate for chronic neurodegenerative diseases where immunosuppression is not desirable, such as Multiple System Atrophy and potentially other synucleinopathies.
The choice between FTY720 and this compound for therapeutic development will likely depend on the specific pathology of the neurological disorder being targeted. For diseases with a primary inflammatory component, FTY720 remains a strong candidate. For non-inflammatory, progressive neurodegenerative conditions, the focused, non-immunosuppressive neurotrophic support offered by this compound presents a compelling alternative. Further research, including direct comparative studies in various disease models, is warranted to fully elucidate the relative therapeutic potential of these two compounds.
References
- 1. The emerging role of FTY720 as a sphingosine 1‐phosphate analog for the treatment of ischemic stroke: The cellular and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The emerging role of FTY720 as a sphingosine 1-phosphate analog for the treatment of ischemic stroke: The cellular and molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound Reduces Toxicity Associated with α-Synuclein and Oxidative Stress by Increasing Trophic Factor Expression and Myelin Protein in OLN-93 Oligodendroglia Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FTY720-derivatives do not induce FTY720-like lymphopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound reduces synucleinopathy and neuroinflammation, restores behavior and mitochondria function, and increases GDNF expression in Multiple System Atrophy mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound reduces toxicity associated with MSA-like α-synuclein and oxidative stress by increasing trophic factor expression and myelin protein in OLN-93 oligodendroglia cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of sphingosine 1-phosphate receptor-1 by FTY720 is neuroprotective after ischemic stroke in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FTY720 is Neuroprotective and Improves Functional Outcomes After Intracerebral Hemorrhage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of FTY720-Mitoxy and FTY720-C2 on Neurotrophic Factor Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two FTY720 analogs, FTY720-Mitoxy and FTY720-C2, focusing on their differential effects on the expression of key neurotrophic factors. The information presented is based on experimental data from in vitro studies, primarily utilizing the OLN-93 oligodendroglia cell line, a relevant model for neurodegenerative diseases such as Multiple System Atrophy (MSA).
Executive Summary
This compound and FTY720-C2 are non-immunosuppressive derivatives of the FDA-approved drug FTY720 (Fingolimod). While both compounds exhibit neuroprotective properties, they employ distinct mechanisms of action that result in different profiles of neurotrophic factor upregulation. Notably, this compound demonstrates a broader and more potent effect on the expression of Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF), in addition to Nerve Growth Factor (NGF). In contrast, the effects of FTY720-C2 on neurotrophic factor expression appear to be more restricted, with significant increases observed primarily for NGF.
Data Presentation: Neurotrophic Factor mRNA Expression
The following table summarizes the quantitative changes in neurotrophic factor mRNA expression in OLN-93 oligodendroglia cells following a 24-hour treatment with 160 nM of either FTY720, FTY720-C2, or this compound. The data is compiled from findings presented in Vargas-Medrano, Segura-Ulate, et al., Neuropharmacology, 2019.[1][2]
| Neurotrophic Factor | FTY720 | FTY720-C2 | This compound |
| NGF (Nerve Growth Factor) | Significant Increase | Significant Increase | Significant Increase |
| BDNF (Brain-Derived Neurotrophic Factor) | No Significant Change | No Significant Change | Significant Increase |
| GDNF (Glial Cell Line-Derived Neurotrophic Factor) | No Significant Change | No Significant Change | Significant Increase |
Key Experimental Findings and Mechanistic Insights
This compound: This analog is uniquely engineered with a mitochondria-localizing motif. Experimental evidence strongly suggests that its ability to upregulate a wider range of neurotrophic factors is linked to its distinct signaling mechanism. Treatment of OLN-93 cells with this compound leads to:
-
Increased Histone 3 Acetylation: This epigenetic modification is associated with a more open chromatin structure, facilitating gene transcription.[1][2]
-
Increased ERK1/2 Phosphorylation: The activation of the Extracellular signal-Regulated Kinase (ERK) pathway is a well-established cascade involved in promoting cell survival and plasticity, including the transcription of neurotrophic factors.[1][2]
The concurrent increase in both histone acetylation and ERK1/2 phosphorylation by this compound provides a powerful, multi-faceted mechanism for enhancing the expression of BDNF and GDNF.[1]
FTY720-C2: This derivative is characterized by a C2 moiety that renders it a more potent activator of Protein Phosphatase 2A (PP2A).[1] While PP2A activation is implicated in various cellular processes, including cell survival, its direct and robust downstream signaling to BDNF and GDNF in OLN-93 cells has not been observed. However, all three compounds, including FTY720-C2, were found to stimulate NGF expression.[1][2]
Signaling Pathways
The differential effects of this compound and FTY720-C2 on neurotrophic factor expression can be attributed to their distinct primary signaling pathways.
Caption: this compound Signaling Pathway for BDNF/GDNF Upregulation.
Caption: FTY720-C2 Signaling Pathway for NGF Upregulation.
Experimental Protocols
The following are generalized experimental protocols based on the methodologies described in the cited literature.
1. Cell Culture and Treatments
-
Cell Line: OLN-93 oligodendroglia cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Treatment: Cells were seeded in appropriate culture plates and allowed to adhere. Subsequently, the culture medium was replaced with fresh medium containing either vehicle control, 160 nM FTY720, 160 nM FTY720-C2, or 160 nM this compound. The cells were incubated for 24 or 48 hours, depending on the specific experiment.
2. Quantitative Real-Time PCR (qPCR) for Neurotrophic Factor mRNA Expression
-
RNA Extraction: Total RNA was extracted from the treated OLN-93 cells using a commercially available RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) was synthesized from the total RNA using a reverse transcription kit.
-
qPCR: Real-time PCR was performed using a thermal cycler with specific primers for NGF, BDNF, GDNF, and a housekeeping gene (e.g., GAPDH) for normalization. The relative mRNA expression was calculated using the ΔΔCt method.
3. Western Blot Analysis for Signaling Proteins
-
Protein Extraction: Following treatment, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membranes were blocked and then incubated with primary antibodies against total ERK1/2, phospho-ERK1/2, total Histone H3, and acetylated Histone H3. After washing, the membranes were incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
Experimental Workflow
Caption: Workflow for Comparing FTY720 Analogs' Effects.
Conclusion
The experimental evidence clearly indicates that this compound is a more potent and broader-acting stimulator of neurotrophic factor expression in oligodendroglia cells compared to FTY720-C2. This enhanced activity is attributed to its unique ability to activate the ERK1/2 signaling pathway and induce histone H3 acetylation, leading to the significant upregulation of BDNF and GDNF. While FTY720-C2 effectively increases NGF expression, likely through the activation of PP2A, its impact on other critical neurotrophic factors appears limited in this cell model.
These findings have significant implications for the development of targeted neuroprotective therapies. For conditions where a robust and comprehensive increase in multiple neurotrophic factors is desired, this compound presents a more promising therapeutic candidate. Further in vivo studies are warranted to validate these in vitro findings and to fully elucidate the therapeutic potential of these novel FTY720 analogs.
References
- 1. This compound Reduces Toxicity Associated with α-Synuclein and Oxidative Stress by Increasing Trophic Factor Expression and Myelin Protein in OLN-93 Oligodendroglia Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound reduces toxicity associated with MSA-like α-synuclein and oxidative stress by increasing trophic factor expression and myelin protein in OLN-93 oligodendroglia cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Immunomodulatory Dichotomy: A Comparative Analysis of FTY720 and FTY720-Mitoxy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the immunosuppressive profiles of the well-established immunomodulator, FTY720 (Fingolimod), and its novel derivative, FTY720-Mitoxy. This analysis is supported by experimental data to elucidate their distinct mechanisms and validate the non-immunosuppressive nature of this compound.
FTY720 is a potent immunomodulatory agent widely used in the treatment of multiple sclerosis. Its therapeutic effect is primarily attributed to its ability to induce lymphopenia, sequestering lymphocytes in the lymph nodes and preventing their infiltration into the central nervous system. This action, however, also leads to a generalized immunosuppression, which can be a concern in various therapeutic contexts. This compound, a structurally related compound, has been developed to retain the neuroprotective properties of FTY720 while avoiding its immunosuppressive effects. This guide delves into the experimental evidence that substantiates this claim.
Mechanism of Action: A Tale of Two Phosphorylations
The fundamental difference in the immunological profiles of FTY720 and this compound lies in their differential metabolism and interaction with sphingosine-1-phosphate (S1P) receptors.
FTY720 (Fingolimod) is a prodrug that requires in vivo phosphorylation by sphingosine (B13886) kinase 2 to its active form, FTY720-phosphate (FTY720-P).[1] FTY720-P then acts as a potent agonist at four of the five S1P receptors (S1P1, S1P3, S1P4, and S1P5).[1] The binding of FTY720-P to the S1P1 receptor on lymphocytes leads to the internalization and degradation of the receptor, rendering the cells unresponsive to the endogenous S1P gradient that is crucial for their egress from lymph nodes.[2] This "functional antagonism" results in the sequestration of lymphocytes and a subsequent reduction in circulating lymphocyte counts, the hallmark of FTY720's immunosuppressive activity.
This compound , in contrast, is designed to circumvent this phosphorylation-dependent mechanism. It is a derivative of FTY720 that is not phosphorylated in vivo.[3][4] Consequently, it does not act as an S1P receptor modulator and does not induce the internalization of S1P1 receptors on lymphocytes.[4] This critical difference is the basis for its non-immunosuppressive profile.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. FTY720-derivatives do not induce FTY720-like lymphopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Reduces Synucleinopathy and Neuroinflammation, Restores Behavior and Mitochondria Function, and Increases GDNF Expression In Multiple System Atrophy Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
FTY720-Mitoxy: A Comparative Analysis of its Neuroprotective Effects in Wild-Type vs. Alpha-Synuclein Expressing Cells
A deep dive into the differential efficacy and mechanisms of a novel mitochondria-targeted compound in cellular models of synucleinopathy.
For Immediate Release
Researchers and drug development professionals in the field of neurodegenerative diseases are presented with a comprehensive comparative analysis of FTY720-Mitoxy's effects on wild-type and alpha-synuclein (B15492655) expressing cells. This guide synthesizes experimental data to highlight the compound's potential as a targeted therapy for synucleinopathies such as Parkinson's disease and Multiple System Atrophy (MSA).
This compound, a derivative of the FDA-approved drug FTY720 (fingolimod), has been specifically engineered with a mitochondria-localizing motif. This strategic modification appears to be pivotal to its enhanced protective capabilities, particularly in cells burdened by the pathological accumulation of alpha-synuclein, a key player in the pathology of several neurodegenerative disorders.[1] This guide will objectively compare its performance, present supporting experimental data, and provide detailed methodologies for key experiments.
Comparative Efficacy of this compound: A Tabular Summary
The following tables summarize the key differential effects of this compound on wild-type (control) and alpha-synuclein expressing oligodendroglial cells (OLN-93 cell line), a cell type implicated in MSA.
| Parameter Assessed | Wild-Type (WT) OLN-93 Cells | Alpha-Synuclein (aSyn) Expressing OLN-93 Cells | Key Findings |
| Protection Against Oxidative Stress (75 µM H₂O₂) | Protected by FTY720 and this compound | Only protected by this compound | This compound shows selective and superior protection in the presence of pathological alpha-synuclein.[1] |
| Neurotrophic Factor mRNA Expression (24 hr treatment) | Increased NGF expression with FTY720, FTY720-C2, and this compound. | This compound uniquely increased BDNF and GDNF mRNA levels in addition to NGF.[1] | The mitochondria-targeted compound specifically upregulates key survival factors in the disease-relevant cell type.[1] |
| Signaling Pathway Activation (24 hr treatment) | No significant changes reported with FTY720 or FTY720-C2. | This compound significantly increased acetylated histone 3 and phosphorylated ERK1/2 .[1] | These changes are correlated with the observed increase in neurotrophic factor expression.[1] |
| Myelin Protein Expression (48 hr treatment) | Not specified. | This compound increased Myelin Associated Glycoprotein (MAG) levels.[1] | Suggests a potential for promoting myelin health, which is compromised in MSA.[1] |
| Comparative Protection with aSyn Mutants | N/A | G51D-aSyn expressing cells showed greater protection with this compound compared to WT-aSyn or A53E-aSyn expressing cells.[1] | This may be linked to higher endogenous levels of BDNF in the G51D-aSyn cell line.[1] |
Deciphering the Mechanism: Signaling Pathways and Experimental Workflow
The enhanced efficacy of this compound in alpha-synuclein expressing cells can be attributed to its unique ability to activate specific pro-survival signaling pathways.
The experimental workflow to determine the differential effects of this compound is a multi-step process involving cell line generation, treatment, and various assays.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Generation of Stable Alpha-Synuclein Expressing OLN-93 Cell Lines
-
Objective: To create cell lines that constitutively express wild-type or mutant forms of human alpha-synuclein.
-
Methodology:
-
Plasmid Construction: Human wild-type alpha-synuclein in a pcDNA3.1 vector is used as a template. Site-directed mutagenesis is performed to generate G51D and A53E mutations. The integrity of all plasmid constructs is verified by DNA sequencing.[1]
-
Transfection: OLN-93 oligodendroglial cells are transfected with the empty pcDNA3.1 vector (for wild-type/control cells) or the vectors containing the different alpha-synuclein variants using a suitable transfection reagent.[1]
-
Selection: Following transfection, cells are cultured in a selection medium containing an appropriate antibiotic (e.g., G418) to select for cells that have successfully integrated the plasmid.
-
Expansion and Verification: Antibiotic-resistant clones are isolated, expanded, and the expression of the respective alpha-synuclein protein is confirmed by Western blotting.
-
Cell Viability Assay (Neutral Red Assay)
-
Objective: To quantify the protective effect of this compound against oxidative stress-induced cell death.
-
Methodology:
-
Cell Plating: Wild-type and alpha-synuclein expressing OLN-93 cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of this compound, FTY720, FTY720-C2, or vehicle control for 48 hours.[1]
-
Oxidative Stress Induction: 75 µM hydrogen peroxide (H₂O₂) is added to the culture medium to induce oxidative stress.[1]
-
Incubation: The cells are incubated with H₂O₂ for a specified period.
-
Neutral Red Staining: The culture medium is replaced with a medium containing neutral red dye. Viable cells take up and incorporate the dye into their lysosomes.
-
Dye Extraction and Quantification: After an incubation period, the cells are washed, and the incorporated dye is solubilized. The absorbance is measured using a microplate reader at a specific wavelength.[1] Cell viability is expressed as a percentage relative to the untreated control cells.
-
Quantitative Real-Time PCR (qRT-PCR) for Neurotrophic Factor Expression
-
Objective: To measure the mRNA levels of BDNF, GDNF, and NGF following treatment with this compound.
-
Methodology:
-
Treatment: Cells are treated with this compound or control compounds for 24 hours.[1]
-
RNA Extraction: Total RNA is isolated from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qRT-PCR: The cDNA is used as a template for PCR with specific primers for BDNF, GDNF, NGF, and a housekeeping gene (for normalization). The reaction is performed in a real-time PCR system.
-
Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, normalized to the housekeeping gene.
-
Western Blotting for Signaling Proteins and Myelin Associated Glycoprotein (MAG)
-
Objective: To detect changes in the levels of total and phosphorylated ERK1/2, acetylated histone 3, and MAG.
-
Methodology:
-
Cell Lysis: Following treatment (24 hours for signaling proteins, 48 hours for MAG), cells are lysed in a buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total ERK1/2, phospho-ERK1/2, total histone 3, acetylated histone 3, MAG, and a loading control (e.g., β-actin).
-
Detection: After washing, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Densitometry: The intensity of the bands is quantified using image analysis software and normalized to the loading control.
-
Concluding Remarks
The compiled data strongly suggests that this compound holds significant promise as a therapeutic agent for synucleinopathies. Its unique mitochondria-targeting property confers a distinct advantage over its parent compound, FTY720, by not only protecting against oxidative stress in a disease-relevant context but also by activating crucial neurotrophic and pro-myelination pathways. This targeted approach, coupled with its non-immunosuppressive nature, positions this compound as a compelling candidate for further preclinical and clinical development in the fight against neurodegenerative diseases like MSA and Parkinson's disease.[2][3]
References
- 1. This compound Reduces Toxicity Associated with α-Synuclein and Oxidative Stress by Increasing Trophic Factor Expression and Myelin Protein in OLN-93 Oligodendroglia Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound reduces synucleinopathy and neuroinflammation, restores behavior and mitochondria function, and increases GDNF expression in Multiple System Atrophy mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
FTY720-Mitoxy: A Head-to-Head Comparison with Other Neuroprotective Compounds
For Researchers, Scientists, and Drug Development Professionals
The quest for effective neuroprotective therapies is a cornerstone of modern neuroscience research. This guide provides a detailed, data-driven comparison of FTY720-Mitoxy, a novel neuroprotective agent, with its parent compound, FTY720 (Fingolimod), and another derivative, FTY720-C2. We will delve into their mechanisms of action, comparative efficacy based on experimental data, and the underlying signaling pathways.
Comparative Analysis of Neuroprotective Efficacy
The following table summarizes the key characteristics and experimental outcomes of this compound in comparison to FTY720 and FTY720-C2.
| Feature | This compound | FTY720 (Fingolimod) | FTY720-C2 |
| Primary Mechanism | Mitochondria-targeted neuroprotection, Protein Phosphatase 2A (PP2A) activation, increased neurotrophic factor expression.[1][2] | Sphingosine-1-phosphate (S1P) receptor modulation, immunosuppression, some neurotrophic factor induction.[3][4] | Potent Protein Phosphatase 2A (PP2A) activation, increased neurotrophic factor expression.[2] |
| Immunosuppressive Activity | No, it is not phosphorylated and does not modulate S1P receptors.[1][5] | Yes, via S1P receptor modulation.[3] | No.[3] |
| Blood-Brain Barrier Permeability | Yes.[1][2] | Yes. | Yes.[3] |
| Oral Bioavailability | No.[2] | Yes. | Not specified, but likely based on its use in in vivo studies. |
| Neurotrophic Factor Upregulation | Increases Brain-Derived Neurotrophic Factor (BDNF), Glial Cell Line-Derived Neurotrophic Factor (GDNF), and Nerve Growth Factor (NGF).[1][3][5] | Increases BDNF and GDNF.[3][4] | Increases BDNF.[2][3] |
| Protection Against Oxidative Stress | Yes, protects against H₂O₂-induced cell death and α-synuclein-associated toxicity.[3] | Yes, protects glial and neuronal cells.[3] | Not explicitly stated, but implied through shared mechanisms with FTY720. |
| Effect on Myelination | Increases Myelin-Associated Glycoprotein (MAG).[3] | Primarily known for its role in multiple sclerosis, an autoimmune demyelinating disease. | Not specified. |
| In Vivo Efficacy | Normalized motor function in a mouse model of Multiple System Atrophy (MSA), increased brain GDNF, and reduced microglial activation.[5] | Neuroprotective in models of ischemic stroke and intracerebral hemorrhage.[4][6][7] | Not detailed in the provided search results. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the comparison.
In Vitro Neuroprotection Assay (MTT Assay)
This assay assesses cell viability by measuring the metabolic activity of cells.[8]
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y or primary neurons) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.[1]
-
Induction of Injury: Introduce a neurotoxic insult, such as oxygen-glucose deprivation (OGD) to model ischemia or exposure to a neurotoxin like H₂O₂ or glutamate.[3][8]
-
Treatment: Concurrently with the insult, treat the cells with various concentrations of this compound or other comparator compounds. Include vehicle-treated and untreated controls.[8]
-
MTT Addition: After the desired treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan (B1609692) Solubilization: Carefully remove the culture medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Express cell viability as a percentage relative to the control group.[8]
In Vivo Neuroprotection Assessment (NeuN Immunohistochemistry)
This method quantifies neuronal loss in brain tissue following an injury model.
-
Animal Model: Induce a neurological injury in an animal model, such as intracerebral hemorrhage or a transgenic model of neurodegeneration.[5][6]
-
Treatment: Administer this compound or comparator compounds according to the experimental design (e.g., intraperitoneal injection, osmotic pump).[5][6]
-
Tissue Processing: At the study endpoint, perfuse the animal with paraformaldehyde and prepare brain sections.
-
Immunohistochemistry: Incubate the brain sections with a primary antibody against NeuN, a marker for mature neurons. Subsequently, incubate with a fluorescently labeled secondary antibody.
-
Imaging and Analysis: Capture fluorescent images of the stained sections and count the number of NeuN-positive cells in specific brain regions of interest to quantify neuronal survival.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect and quantify specific proteins to elucidate signaling pathways.
-
Cell Lysis: Lyse treated cells or homogenized brain tissue in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a standard method like the BCA assay.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies against target proteins (e.g., phosphorylated ERK1/2, total ERK1/2, acetylated histone H3).[3]
-
Detection: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) and add a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound and its comparators are mediated by distinct and overlapping signaling pathways.
This compound Signaling Pathway
This compound exerts its neuroprotective effects through a multi-faceted mechanism that is independent of S1P receptor modulation. A key aspect is its ability to increase the expression of neurotrophic factors. This is achieved, at least in part, through the modulation of epigenetic and kinase signaling pathways. Evidence suggests that this compound increases the acetylation of histone H3 and the phosphorylation of ERK1/2, both of which are associated with enhanced gene transcription and cell survival.[3]
References
- 1. This compound Reduces Synucleinopathy and Neuroinflammation, Restores Behavior and Mitochondria Function, and Increases GDNF Expression In Multiple System Atrophy Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Metabolism, Pharmacokinetics and In Vivo Analysis of New Blood-Brain-Barrier Penetrant Fingolimod Analogues: FTY720-C2 and this compound | PLOS One [journals.plos.org]
- 3. This compound Reduces Toxicity Associated with α-Synuclein and Oxidative Stress by Increasing Trophic Factor Expression and Myelin Protein in OLN-93 Oligodendroglia Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The emerging role of FTY720 as a sphingosine 1‐phosphate analog for the treatment of ischemic stroke: The cellular and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound reduces synucleinopathy and neuroinflammation, restores behavior and mitochondria function, and increases GDNF expression in Multiple System Atrophy mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FTY720 is Neuroprotective and Improves Functional Outcomes After Intracerebral Hemorrhage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FTY720 ameliorates acute ischemic stroke in mice by reducing thrombo-inflammation but not by direct neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Cross-Validation of FTY720-Mitoxy's Effects in Different Neuronal and Glial Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of FTY720-Mitoxy, a novel derivative of the immunosuppressive drug FTY720 (Fingolimod), across different central nervous system (CNS) cell lines. By targeting mitochondria, this compound offers a promising neuroprotective profile without the systemic immunosuppressive effects of its parent compound. This document summarizes key experimental findings in the OLN-93 oligodendroglial cell line and the MN9D dopaminergic neuronal cell line, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.
Comparative Performance of this compound
This compound demonstrates significant neuroprotective capabilities in both glial and neuronal cell lines, albeit through partially distinct mechanisms. In OLN-93 oligodendroglia, its primary role is to shield against oxidative stress and promote the expression of a broad range of neurotrophic factors. In MN9D dopaminergic neurons, this compound shows potent protection against inflammation-induced apoptosis and modulates the expression of neuroprotective microRNAs.
Table 1: Comparative Effects of this compound and Alternatives in OLN-93 Cells
| Parameter | This compound | FTY720 | FTY720-C2 | Experimental Conditions |
| Cell Viability (48h) | No reduction at 160 nM | No reduction at 160 nM | No reduction at 160 nM | Treatment with varying concentrations.[1] |
| Protection against Oxidative Stress (75µM H₂O₂) | Significant Protection | Significant Protection | No Significant Protection | Pre-treatment with 160 nM of each compound for 48h.[1] |
| NGF mRNA Expression (24h) | ↑ 1.67-fold | ↑ 1.48-fold | ↑ 1.74-fold | Treatment with 160 nM of each compound.[1] |
| BDNF mRNA Expression (24h) | ↑ 2.26-fold | No significant change | No significant change | Treatment with 160 nM of each compound.[1] |
| GDNF mRNA Expression (24h) | ↑ 1.55-fold | No significant change | No significant change | Treatment with 160 nM of each compound.[1] |
| pERK1/2 Levels | Significantly Increased | Not reported | Not reported | Data from studies on this compound's broader signaling effects. |
| Acetylated Histone 3 Levels | Significantly Increased | Not reported | Not reported | Data from studies on this compound's broader signaling effects. |
Table 2: Comparative Effects of this compound and Alternatives in MN9D Cells
| Parameter | This compound | FTY720 | FTY720-C2 | Experimental Conditions |
| Protection against TNF-α-induced Cell Death | Significant Protection | Significant Protection | Significant Protection | Differentiated cells treated with 0.16 µM of each compound ± 1 ng of TNF-α for 8h.[2] |
| BDNF mRNA Expression (24h) | Significantly Increased | Significantly Increased | Significantly Increased | Treatment with 0.16 µM of each compound.[2] |
| miR-376b-3p Expression (24h) | ↑ 53% | ↑ 52% | ↑ 42% | Treatment with 160 nM of each compound.[3] |
| miR-30d-5p Expression (24h) | ↑ 14% | No significant change | No significant change | Treatment with 160 nM of each compound.[3] |
| PP2A Activity | Stimulated | Stimulated | Stimulated | In vitro and in vivo studies have confirmed stimulation of PP2A activity.[2] |
Signaling Pathways and Experimental Workflows
The neuroprotective effects of this compound are underpinned by its modulation of key intracellular signaling pathways. The following diagrams illustrate these mechanisms and the experimental procedures used to evaluate the compound's efficacy.
Experimental Protocols
Cell Culture and Differentiation
-
OLN-93 Cells: Maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, cultured at 37°C in a humidified atmosphere of 5% CO₂.
-
MN9D Cells: Cultured in DMEM with 10% FBS and 1% penicillin-streptomycin. For differentiation, cells were treated with butyric acid for 72 hours prior to experiments to induce a more mature neuronal phenotype.[2]
Drug and Toxin Treatments
-
FTY720, FTY720-C2, and this compound: Stock solutions were prepared in ethanol. For experiments, the compounds were diluted in culture medium to final concentrations of 160 nM for OLN-93 cells and 0.16 µM (160 nM) for MN9D cells.[1][3]
-
Oxidative Stress Induction (OLN-93 cells): Following a 48-hour pre-treatment with FTY720 compounds, cells were exposed to 75 µM hydrogen peroxide (H₂O₂) for 2 hours.[1]
-
Inflammation Induction (MN9D cells): Differentiated MN9D cells were co-treated with FTY720 compounds and 1 ng of Tumor Necrosis Factor-alpha (TNF-α) for 8 hours.[2]
Assays and Analyses
-
Cell Viability (Neutral Red Assay): Cell viability was quantified by the uptake of neutral red dye. Absorbance was measured at 570 nm using a microplate reader. The amount of dye uptake is proportional to the number of viable cells.[1]
-
Quantitative Real-Time PCR (qPCR): Total RNA was extracted from cells, and reverse transcription was performed to generate cDNA. qPCR was used to measure the relative mRNA expression levels of neurotrophic factors (NGF, BDNF, GDNF) and microRNAs. Data was normalized to appropriate housekeeping genes.[1][3]
-
Western Blotting: Protein lysates were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against proteins of interest (e.g., pERK1/2, Acetylated Histone 3).
-
Cell Counting: The number of viable cells after treatment was determined using standard cell counting methods to assess protection against TNF-α-induced cell death.[2]
Conclusion
This compound presents a compelling profile as a neuroprotective agent with multifaceted effects in both oligodendroglial and dopaminergic neuronal cell lines. Its ability to mitigate oxidative stress, reduce inflammation-induced cell death, and broadly enhance the expression of neurotrophic factors highlights its therapeutic potential for a range of neurodegenerative disorders. The data indicates that this compound is often more effective than its parent compound, FTY720, and the alternative derivative, FTY720-C2, particularly in promoting a comprehensive neurotrophic response. Further cross-validation in other neuronal cell lines, such as SH-SY5Y and PC12, would be beneficial to fully elucidate its spectrum of activity. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers investigating novel neuroprotective strategies.
References
- 1. This compound Reduces Toxicity Associated with α-Synuclein and Oxidative Stress by Increasing Trophic Factor Expression and Myelin Protein in OLN-93 Oligodendroglia Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel FTY720-Based Compounds Stimulate Neurotrophin Expression and Phosphatase Activity in Dopaminergic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Up-regulation of protective neuronal MicroRNAs by FTY720 and novel FTY720-derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Long-Term Neuroprotective Benefits of FTY720-Mitoxy In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term neuroprotective effects of FTY720-Mitoxy observed in preclinical in vivo studies. It objectively evaluates its performance against other neuroprotective alternatives and includes supporting experimental data, detailed methodologies for key experiments, and visual representations of its mechanism of action and experimental workflows.
Introduction to this compound
This compound is a novel derivative of the FDA-approved multiple sclerosis drug, FTY720 (fingolimod). Unlike its parent compound, this compound is engineered to not require phosphorylation for its activity, thus avoiding the immunosuppressive effects associated with the modulation of sphingosine-1-phosphate (S1P) receptors.[1][2] Its neuroprotective properties are attributed to its ability to increase the expression of key neurotrophic factors, such as glial cell line-derived neurotrophic factor (GDNF) and brain-derived neurotrophic factor (BDNF), and to protect against mitochondrial dysfunction and oxidative stress.[1][2] Preclinical studies have demonstrated its potential in models of neurodegenerative diseases like Multiple System Atrophy (MSA) and Parkinson's Disease (PD).[3][4]
Comparative Efficacy of this compound and Alternatives
This section compares the in vivo efficacy of this compound with other neuroprotective agents, resveratrol (B1683913) and edaravone (B1671096), in relevant animal models of neurodegenerative diseases.
Table 1: Comparison of Neuroprotective Effects in a Mouse Model of Multiple System Atrophy (MSA)
| Treatment | Animal Model | Key Outcomes | Quantitative Data | Reference |
| This compound | CNP-α-synuclein Transgenic Mice | Normalized motor function, restored sweat function, increased brain GDNF levels, reduced α-synuclein pathology and microglial activation. | Statistically significant increase in sweat droplets on the paw (p < 0.05) compared to vehicle-treated transgenic littermates. | [1][2] |
| Resveratrol | N/A | No direct comparative studies in a CNP-α-synuclein MSA model were identified. | N/A | |
| Edaravone | N/A | No direct comparative studies in a CNP-α-synuclein MSA model were identified. | N/A |
Table 2: Comparison of Neuroprotective Effects in Mouse Models of Parkinson's Disease (PD)
| Treatment | Animal Model | Key Outcomes | Quantitative Data | Reference |
| This compound | 3-Nitropropionic Acid (3NP) Toxin Model | Protected against motor deficits and mitochondrial dysfunction. | Specific quantitative data on motor scores and mitochondrial function were not detailed in the available literature. | [2] |
| Resveratrol | A53T α-synuclein Transgenic Mice | Alleviated motor and cognitive deficits in a dose-dependent manner. Reduced α-synuclein aggregation, neuroinflammation, and oxidative stress. | Forefoot grip force was significantly improved in resveratrol-treated mice compared to vehicle-treated transgenic mice (p < 0.05). | [5][6] |
| Edaravone | 6-OHDA-induced PD Model (Rats) | Ameliorated the loss of tyrosine hydroxylase (TH)-positive dopaminergic neurons in a dose-dependent manner. | The number of surviving TH-positive neurons was significantly increased to 81.1 ± 3.5% with 10⁻⁴ M edaravone compared to 30.2 ± 2.5% in the 6-OHDA only group. | [7] |
| Edaravone | Rotenone-induced PD Model (Rats) | Abolished rotenone-induced catalepsy and degeneration of dopaminergic neurons. | Specific quantitative data on catalepsy scores and neuron counts were not presented in a tabular format in the available literature. | [8][9] |
Signaling Pathways and Experimental Workflows
Proposed Neuroprotective Signaling Pathway of this compound
The following diagram illustrates the proposed mechanism by which this compound exerts its neuroprotective effects. It is believed to upregulate the expression of neurotrophic factors, which in turn activate downstream signaling cascades that promote neuronal survival and function.
Caption: Proposed neuroprotective mechanism of this compound.
Experimental Workflow for In Vivo Assessment of Neuroprotection
The diagram below outlines a typical experimental workflow for evaluating the long-term neuroprotective efficacy of a compound like this compound in a transgenic mouse model of a neurodegenerative disease.
Caption: In vivo neuroprotection experimental workflow.
Experimental Protocols
Rotarod Test for Motor Coordination
Objective: To assess motor coordination and balance in mice.
Materials:
-
Rotarod apparatus for mice.
-
70% ethanol (B145695) for cleaning.
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 30 minutes before the first trial.
-
Training (optional but recommended): Place mice on the rotarod at a low, constant speed (e.g., 4 rpm) for 1-2 minutes for 2-3 trials on the day before testing to familiarize them with the apparatus.
-
Testing:
-
Set the rotarod to accelerate from a starting speed (e.g., 4 rpm) to a final speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
Place the mouse on the rotating rod.
-
Start the acceleration and the timer simultaneously.
-
Record the latency to fall (in seconds) for each mouse. A fall is defined as the mouse falling off the rod or clinging to the rod and completing a full passive rotation.
-
Perform 3-4 trials per mouse with an inter-trial interval of at least 15 minutes.
-
-
Data Analysis: The average latency to fall across the trials is calculated for each mouse.
Starch-Iodine Test for Sweat Function
Objective: To visualize and quantify sweat production on the paws of mice.
Materials:
-
Iodine solution (e.g., 10% povidone-iodine).
-
Starch-oil suspension (e.g., 1g starch in 1 ml castor oil).
-
Cotton swabs.
-
Camera for imaging.
-
Image analysis software (e.g., ImageJ).
Procedure:
-
Anesthesia/Restraint: The mouse is either anesthetized or placed in a restraint tube.
-
Iodine Application: Apply the iodine solution to the plantar surface of the hind paws using a cotton swab and allow it to dry completely.[10][11]
-
Starch Application: Once the iodine is dry, apply a thin layer of the starch-oil suspension to the same area.[10][11]
-
Sweat Induction (if necessary): For pilocarpine-induced sweating, inject pilocarpine (B147212) intraperitoneally. For stress-induced sweating, the restraint itself may be sufficient.[10][12]
-
Imaging: Sweat droplets will appear as dark purple/black spots. Capture images of the paws at a fixed time point (e.g., 5-10 minutes) after starch application.[11]
-
Quantification: Use image analysis software to count the number and/or measure the total area of the dark spots.[11][13]
Immunoblotting for α-Synuclein in Brain Tissue
Objective: To detect and quantify the levels of α-synuclein protein in brain tissue lysates.
Materials:
-
Brain tissue from the region of interest (e.g., striatum, substantia nigra).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membranes.
-
Primary antibody: Mouse anti-α-synuclein.
-
Secondary antibody: HRP-conjugated anti-mouse IgG.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Tissue Lysis: Homogenize the brain tissue in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein per lane and separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. For α-synuclein, which is a small protein, fixing the membrane with 4% paraformaldehyde after transfer can improve retention.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-α-synuclein antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Induction of the CNP-α-Synuclein Mouse Model of MSA
Transgenic mice overexpressing human wild-type α-synuclein under the control of the 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNP) promoter are used to model the oligodendrocytic pathology of MSA.[14][15] These mice develop progressive motor dysfunction and accumulate α-synuclein aggregates in oligodendrocytes, recapitulating key features of the human disease.[14] The onset of motor deficits is typically observed between 7 and 9 months of age.[1][2]
Induction of the 3-Nitropropionic Acid (3-NP) Toxin Model
3-NP is a mitochondrial toxin that selectively damages the striatum, mimicking some of the pathological features of Huntington's disease and also used as a toxin model for MSA.[16][17] It is an irreversible inhibitor of succinate (B1194679) dehydrogenase (Complex II) in the mitochondrial electron transport chain, leading to ATP depletion and oxidative stress.[16] Chronic systemic administration of low doses of 3-NP (e.g., via osmotic pumps or repeated intraperitoneal injections) can produce progressive striatal degeneration and motor deficits in rodents.[16][18]
Conclusion
The available preclinical in vivo data suggest that this compound holds promise as a long-term neuroprotective agent. Its distinct mechanism of action, which involves the upregulation of crucial neurotrophic factors without causing immunosuppression, differentiates it from its parent compound, FTY720. In a transgenic mouse model of MSA, this compound demonstrated the ability to normalize motor and autonomic functions while also addressing the underlying α-synuclein pathology.
Comparisons with other neuroprotective agents like resveratrol and edaravone are challenging due to the lack of direct head-to-head studies in the same animal models. However, the data presented in this guide offer a preliminary basis for evaluating their respective strengths. Resveratrol has shown efficacy in a genetic model of Parkinson's disease, primarily through its antioxidant and anti-inflammatory properties. Edaravone, a free radical scavenger, has demonstrated neuroprotection in toxin-induced models of Parkinsonism.
For drug development professionals, this compound represents a targeted therapeutic strategy that aims to enhance the brain's own protective mechanisms. Further research, including direct comparative efficacy studies and the collection of more extensive quantitative data, will be crucial in fully elucidating the long-term neuroprotective potential of this compound and its standing relative to other therapeutic alternatives. The detailed experimental protocols provided herein offer a framework for conducting such future investigations.
References
- 1. This compound Reduces Synucleinopathy and Neuroinflammation, Restores Behavior and Mitochondria Function, and Increases GDNF Expression In Multiple System Atrophy Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound reduces synucleinopathy and neuroinflammation, restores behavior and mitochondria function, and increases GDNF expression in Multiple System Atrophy mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Validation of FTY720 and this compound in Mouse Models of Parkinsons Disease and Multiple System Atrophy (M… [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Resveratrol alleviates motor and cognitive deficits and neuropathology in the A53T α-synuclein mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotective effects of edaravone-administration on 6-OHDA-treated dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Edaravone guards dopamine neurons in a rotenone model for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Iodine-starch sweating assay [protocols.io]
- 11. Characterization of age-associated gene expression changes in mouse sweat glands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. Objective Quantitation of Focal Sweating Areas Using a Mouse Sweat-assay Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mouse model of multiple system atrophy alpha-synuclein expression in oligodendrocytes causes glial and neuronal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A novel mouse model for investigating α-synuclein aggregates in oligodendrocytes: implications for the glial cytoplasmic inclusions in multiple system atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. conductscience.com [conductscience.com]
- 17. 3-Nitropropionic acid animal model and Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The 3-NP Model of Striatal Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of FTY720-Mitoxy: A Procedural Guide
FTY720-Mitoxy is a derivative of the FDA-approved drug FTY720 (Fingolimod), modified to specifically target mitochondria.[2][3] While this modification enhances its neuroprotective and anti-inflammatory properties for research in neurodegenerative diseases, it is crucial to handle and dispose of the compound with care, assuming a hazard profile similar to or greater than its parent compound.[3]
Hazard Profile of Parent Compound: FTY720 (Fingolimod)
The known hazards associated with FTY720 and its phosphate (B84403) salt underscore the need for caution. This information, summarized from available safety data sheets, should inform the risk assessment for handling and disposing of this compound.
| Compound Name | CAS Number | Hazard Classifications | Key Precautionary Statements |
| Fingolimod (hydrochloride) | 162359-56-0 | Reproductive toxicity (Suspected of damaging fertility or the unborn child; May cause harm to breast-fed children), Skin Irritation, Serious Eye Irritation, May cause respiratory irritation, Harmful to aquatic life with long-lasting effects.[4] | Avoid breathing dust. Wash skin thoroughly after handling. Avoid release to the environment. Wear protective gloves/eye protection.[4] |
| FTY720 Phosphate | 402615-91-2 | Acute Toxicity (Oral, Dermal, Inhalation) - Toxic if swallowed, in contact with skin, or if inhaled.[5] | Do not eat, drink or smoke when using this product. Wear protective gloves/protective clothing. Do not breathe dust/fume/gas/mist/vapors/spray.[5] |
Immediate Safety and Disposal Procedures
This section provides a step-by-step guide for the safe disposal of this compound in various forms.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound in any form, ensure appropriate PPE is worn. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If handling the powder outside of a chemical fume hood, a respirator may be required. Consult your institution's EHS guidelines.
Step 2: Waste Segregation and Collection
Proper segregation is critical for safe disposal. All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed hazardous waste container.
-
Place contaminated items such as weighing paper, gloves, and disposable lab coats into a designated hazardous waste bag or container.[6]
-
-
Liquid Waste:
-
Collect all solutions containing this compound (e.g., stock solutions, experimental media) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless approved by your EHS department.
-
FTY720 is sparingly soluble in aqueous buffers but soluble in organic solvents like ethanol (B145695) and DMSO.[7] Dispose of organic solvent waste in an appropriate, separate hazardous waste container.
-
-
Sharps Waste:
-
Needles, pipette tips, and other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.[6]
-
Step 3: Labeling and Storage
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Toxic," "Reproductive Hazard").
-
Storage: Store the sealed waste containers in a designated, secure satellite accumulation area until collection by your institution's EHS personnel. Ensure the storage area is well-ventilated and away from incompatible materials.
Step 4: Decontamination
-
Wipe down all work surfaces (e.g., chemical fume hood, benchtop) with an appropriate decontamination solution after handling this compound. Consult your EHS department for recommended cleaning agents.
-
Dispose of cleaning materials as solid hazardous waste.
Step 5: Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and water and rinse thoroughly.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air.
-
Ingestion: If swallowed, seek immediate medical attention.
-
In all cases of exposure, consult the relevant safety data sheet for FTY720 and seek medical advice.[4][5]
Experimental Protocols and Data
Preparation of this compound Stock Solutions
For experimental use, this compound is typically dissolved in an organic solvent to create a concentrated stock solution, which is then diluted for treatments.[8]
| Parameter | Value | Details |
| Solvent | 200 Proof Ethanol | This compound was dissolved in ethanol.[8] |
| Stock Concentration | 5 mM | A 5 mM stock solution was created for experimental use.[8] |
| Working Concentration | 40 - 320 nM | The stock solution was diluted to final concentrations ranging from 40 to 320 nanomolar for cell culture treatments.[8] |
Methodology: To prepare a 5 mM stock solution, this compound is dissolved in 200-proof ethanol. This stock is then further diluted in the appropriate cell culture medium to achieve the desired final working concentrations for experiments.[8]
Visualizing Relationships and Workflows
The following diagrams illustrate the chemical relationship of this compound and the recommended workflow for its safe disposal.
Caption: Logical relationship between FTY720 and its derivative, this compound.
Caption: Recommended workflow for the safe handling and disposal of this compound.
References
- 1. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound reduces synucleinopathy and neuroinflammation, restores behavior and mitochondria function, and increases GDNF expression in Multiple System Atrophy mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Biohazard Waste Disposal | Stericycle [stericycle.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. This compound Reduces Toxicity Associated with α-Synuclein and Oxidative Stress by Increasing Trophic Factor Expression and Myelin Protein in OLN-93 Oligodendroglia Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Handling Protocols for FTY720-Mitoxy
Disclaimer: No specific Safety Data Sheet (SDS) for FTY720-Mitoxy was found. The following guidance is based on information for the parent compound, FTY720 (Fingolimod), and established best practices for handling potent research compounds. It is imperative to treat this compound as a hazardous substance and to consult your institution's Environmental Health and Safety (EHS) department for specific handling and disposal protocols.
This document provides essential safety, logistical, and operational information for researchers, scientists, and drug development professionals working with this compound. The procedural guidance herein is intended to promote safe laboratory practices and ensure the integrity of experimental outcomes.
Immediate Safety and Handling Information
Safe handling of this compound is paramount to minimize the risk of exposure and ensure a safe laboratory environment. The following procedures should be strictly adhered to.
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory when handling this compound in both its solid and solution forms.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., nitrile). | Prevents dermal absorption. Double-gloving provides an additional barrier against contamination. |
| Body Protection | Disposable, low-permeability laboratory gown or coat. | Protects skin and personal clothing from accidental spills and contamination. |
| Eye Protection | ANSI-approved safety glasses with side shields or chemical splash goggles. | Shields eyes from airborne particles of the solid compound and from splashes of solutions. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher). | Essential when handling the powdered form outside of a certified ventilated enclosure to prevent inhalation. |
Engineering Controls and Emergency Procedures
| Control/Procedure | Specification | Rationale |
| Ventilation | All handling of solid this compound and solution preparation must be performed in a certified chemical fume hood. | Minimizes the risk of inhalation exposure to the operator and prevents contamination of the laboratory environment. |
| Emergency Equipment | A fully functional eyewash station and safety shower must be readily accessible. | Provides immediate decontamination in the event of accidental exposure. |
Operational Handling and Disposal Plan
-
Access and Training: Work with this compound should be restricted to personnel who have received documented training on its potential hazards and safe handling procedures.
-
Personal Hygiene: Avoid all direct contact with the compound. Do not eat, drink, or smoke in the laboratory. Hands must be thoroughly washed with soap and water upon removal of gloves and before leaving the work area.[1]
-
Weighing and Solution Preparation: Weighing of the solid compound should be conducted within a ventilated enclosure. When preparing solutions, the solvent should be added to the solid material slowly and carefully to prevent splashing.
-
Waste Management: All materials contaminated with this compound, including but not limited to, empty vials, used PPE, and prepared solutions, are to be treated as hazardous chemical waste.
-
Waste Disposal: Contaminated materials must be collected in clearly labeled, sealed, and puncture-resistant containers. Disposal must follow all institutional and local regulations for hazardous waste. Consult your EHS department for specific disposal procedures.
Quantitative Data Summary
The following tables summarize the available quantitative data for FTY720 and this compound.
Table 1: Solubility and Storage Information
| Compound | Property | Solvent/Condition | Value | Reference |
| FTY720 | Solubility | Ethanol | ≥ 20 mg/mL | [1] |
| DMSO | ≥ 20 mg/mL | [1] | ||
| Dimethyl formamide | ≥ 20 mg/mL | [1] | ||
| 1:1 Ethanol:PBS (pH 7.2) | 0.2 mg/mL | [1] | ||
| Storage (Solid) | -20°C | Stable for ≥ 2 years | [1] | |
| Storage (Aqueous Solution) | Room Temperature | Not recommended for > 1 day | [1] | |
| This compound | Storage (Solid) | -20°C | Recommended for long-term (months to years) | [2] |
| Storage (In Solution) | -20°C | Stable for 3 years | [3] |
Table 2: Stability Profile of this compound
| Condition | Duration | Stability Outcome | Reference |
| In Solution at 37°C | 42 days | Stable | [3] |
| In Isolated Mitochondria | Not specified | Stable | [3] |
Experimental Protocol: In Vivo Administration
The following is a detailed methodology for the in vivo administration of this compound to a mouse model of Multiple System Atrophy, as described in the literature.[4]
-
Animal Model: Wild-type (WT) and transgenic (Tg) mice expressing human α-synuclein under the 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNP) promoter were used.[4] Treatment was initiated when the mice reached 8.5 months of age.[4]
-
Drug Formulation and Delivery: this compound was administered at a constant dose of 1.1 mg/kg/day.[4] This was achieved through the surgical implantation of osmotic pumps for continuous systemic delivery over a 3-month period.[4]
-
Behavioral Analysis: Motor coordination and balance were evaluated using a rotarod apparatus.[4] Autonomic function, specifically sweat response, was assessed via a starch-iodine test.[4]
-
Molecular and Biochemical Analyses:
-
Quantitative PCR (qPCR): Brain tissue was analyzed to determine the mRNA expression levels of Brain-Derived Neurotrophic Factor (BDNF), Glial Cell Line-Derived Neurotrophic Factor (GDNF), Nerve Growth Factor (NGGF), and the GDNF-receptor RET.[4]
-
Immunoblotting: Brain tissue lysates were used to quantify the protein levels of α-synuclein, BDNF, GDNF, and the microglial activation marker Iba1.[4]
-
MicroRNA Profiling: The expression of specific microRNAs in the brain was quantified using qPCR.[4]
-
Visualized Signaling Pathway and Experimental Workflow
Signaling pathway of the parent compound FTY720 (Fingolimod).
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound reduces synucleinopathy and neuroinflammation, restores behavior and mitochondria function, and increases GDNF expression in Multiple System Atrophy mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
